B1575656 TsAP-1

TsAP-1

Cat. No.: B1575656
Attention: For research use only. Not for human or veterinary use.
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Description

TsAP-1 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Cancer cells

sequence

FLSLIPSLVGGSISAFK

Origin of Product

United States

Foundational & Exploratory

The Structural Elucidation of TsAP-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Scorpion-Derived Antimicrobial Peptide

Discovered in the venom of the Brazilian yellow scorpion, Tityus serrulatus, TsAP-1 is a 17-mer amidated linear peptide that has garnered interest for its potential antimicrobial and anticancer properties.[1] This technical guide provides a comprehensive overview of the structure of this compound, intended for researchers, scientists, and professionals in the field of drug development. The following sections detail its primary and secondary structure, physicochemical properties, and the experimental methodologies employed for its characterization.

Primary Structure and Physicochemical Properties

The primary structure of this compound was deduced from cloned cDNA obtained from a venom-gland library of Tityus serrulatus.[1] The mature peptide is composed of 17 amino acids and is C-terminally amidated.[1]

Table 1: Amino Acid Sequence and Physicochemical Properties of this compound

PropertyValue
Amino Acid Sequence FSLIPSLIGGLISAFK-NH₂
Molecular Formula C₈₂H₁₃₄N₁₈O₂₀
Molecular Weight 1735.20 Da
Length 17 amino acids
N-terminus Phenylalanine (F)
C-terminus Amidated Lysine (K-NH₂)
Net Charge (pH 7) +1
Isoelectric Point (pI) 8.48 (Predicted)
Hydrophobicity (H) 0.658 (Predicted)

Note: The amino acid sequence was determined from the translated open-reading frame of the cloned cDNA encoding the biosynthetic precursor of this compound. The molecular weight was confirmed by mass spectrometry.[1] Predicted properties were calculated using bioinformatics tools.

Secondary Structure

A helical wheel projection of this compound illustrates this potential amphipathicity, which is a key feature for its biological activity.

Biological Activity and a Synthetic Analogue

This compound exhibits modest antimicrobial activity against a range of microorganisms and has low hemolytic activity, indicating a degree of selectivity for microbial over mammalian cells.[1] To enhance its potency, a synthetic analogue, TsAP-S1, was created by substituting four neutral amino acid residues with lysine, thereby increasing its cationicity.[1]

Table 2: Comparative Biological Activity of this compound and its Synthetic Analogue, TsAP-S1

PeptideTarget Organism/Cell TypeActivity MetricValue (µM)Hemolytic Activity (%)
This compound Staphylococcus aureusMIC1204% at 160 µM
Escherichia coliMIC160
Candida albicansMIC160
TsAP-S1 Staphylococcus aureusMIC2.530% at 5 µM
Escherichia coliMIC5
Candida albicansMIC2.5

MIC: Minimum Inhibitory Concentration. Data sourced from Guo et al., 2013.[1]

The increased cationicity of TsAP-S1 dramatically enhances its antimicrobial potency, though this is accompanied by a significant increase in hemolytic activity.[1]

Postulated Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated, but based on its structural characteristics as a cationic and potentially amphipathic peptide, it is likely to involve direct interaction with and disruption of microbial cell membranes. The "carpet" and "barrel-stave" models are two commonly proposed mechanisms for such peptides.

Antimicrobial_Peptide_Mechanism cluster_0 Initial Interaction cluster_1 Membrane Disruption Models cluster_2 Cellular Consequence Peptide This compound Peptide Membrane Microbial Cell Membrane Peptide->Membrane Electrostatic Attraction Carpet Carpet Model: Peptides coat the membrane surface, leading to micellization. Membrane->Carpet High Peptide Concentration Barrel Barrel-Stave Model: Peptides insert into the membrane to form pores. Membrane->Barrel Peptide Oligomerization Disruption Membrane Permeabilization Carpet->Disruption Barrel->Disruption Lysis Cell Lysis and Death Disruption->Lysis Loss of Ion Gradients and Cellular Contents SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., Piperidine) Start->Deprotection Washing1 Resin Washing (e.g., DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Washing1->Coupling Washing2 Resin Washing Coupling->Washing2 Cycle Repeat for each Amino Acid Washing2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Cycle->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization End Lyophilized Peptide Characterization->End

References

TsAP-1 Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Sequence, Properties, and Bioactivities of a Scorpion-Derived Peptide

Introduction

TsAP-1 is a novel 17-amino acid, amidated linear peptide originally isolated from the venom of the Brazilian yellow scorpion, Tityus serrulatus.[1] As a member of the non-disulfide-bridged peptide family, this compound has garnered interest within the scientific community for its potential antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its amino acid sequence, physicochemical properties, and biological activities, supported by quantitative data and detailed experimental methodologies.

Peptide Sequence and Physicochemical Properties

The primary structure of the mature this compound peptide was deduced from cloned cDNA from a venom-derived library.

Amino Acid Sequence: Phe-Leu-Ser-Leu-Ile-Pro-Ser-Leu-Val-Gly-Ser-Ile-Ser-Ala-Leu-Lys-Lys-NH₂

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈₄H₁₅₁N₂₁O₂₀
Molecular Weight 1735.2 Da
Length 17 amino acids
Net Charge +3
Isoelectric Point (pI) 10.13
Extinction Coefficient 0 M⁻¹cm⁻¹ (Does not absorb at 280 nm)
Aliphatic Index 134.12
Grand Average of Hydropathicity (GRAVY) 0.829

Biological Activities of this compound

This compound has been evaluated for its antimicrobial and anticancer activities. While it demonstrates a broad spectrum of activity, its potency varies significantly across different targets.

Antimicrobial Activity

This compound exhibits activity against Gram-positive and Gram-negative bacteria, as well as fungi. However, it is characterized as having low potency against the tested organisms.[1]

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

OrganismStrainMIC (µM)
Staphylococcus aureus(Gram-positive)120[1]
Escherichia coli(Gram-negative)160[1]
Candida albicans(Fungus)160[1]

A synthetic analogue of this compound, named TsAP-S1, was created by substituting four neutral amino acid residues with lysine. This modification dramatically increased its antimicrobial potency.

Table 3: Antimicrobial Activity of TsAP-S1 (Minimum Inhibitory Concentration - MIC)

OrganismStrainMIC (µM)
Staphylococcus aureus(Gram-positive)2.5[1]
Escherichia coli(Gram-negative)5[1]
Candida albicans(Fungus)2.5[1]
Hemolytic Activity

This compound displays low hemolytic activity, indicating a degree of selectivity for microbial over mammalian cells at its effective antimicrobial concentrations.[1]

Table 4: Hemolytic Activity of this compound and TsAP-S1

PeptideConcentration (µM)Hemolysis (%)
This compound1604[1]
TsAP-S1530[1]
Anticancer Activity

The anticancer potential of this compound has been investigated against a panel of human cancer cell lines. The peptide was found to be largely ineffective against the tested cell lines.

Table 5: Anticancer Activity of this compound (IC₅₀)

Cell LineCancer TypeIC₅₀ (µM)
H157Squamous Cell Carcinoma (Lung)> 50[2]
H838Adenocarcinoma (Lung)Ineffective[1]
MCF-7Breast CarcinomaIneffective
PC3Prostate CarcinomaIneffective[1]
U251-MGGlioblastomaIneffective

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's biological activities, based on the primary literature.

Solid-Phase Peptide Synthesis

Synthetic replicates of this compound and its analogue TsAP-S1 were produced using solid-phase peptide synthesis.

Solid_Phase_Peptide_Synthesis Resin Resin Support Fmoc_AA1 Fmoc-Amino Acid 1 Coupling Resin->Fmoc_AA1 Deprotection1 Fmoc Deprotection Fmoc_AA1->Deprotection1 Fmoc_AA2 Fmoc-Amino Acid 2 Coupling Deprotection1->Fmoc_AA2 Deprotection2 Fmoc Deprotection Fmoc_AA2->Deprotection2 Repeat Repeat Cycles Deprotection2->Repeat Cleavage Cleavage from Resin Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization

Solid-phase peptide synthesis workflow.

Protocol:

  • Resin Preparation: A suitable solid support resin (e.g., Rink amide resin for C-terminal amidation) is swelled in a compatible solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The C-terminal amino acid, with its α-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is activated and coupled to the resin.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Chain Elongation: Subsequent Fmoc-protected amino acids are sequentially coupled and deprotected until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

The minimum inhibitory concentration (MIC) of this compound was determined using a broth microdilution method.

Antimicrobial_Susceptibility_Testing Prepare_Inoculum Prepare Microbial Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serially Dilute Peptide Serial_Dilution->Inoculate_Plate Incubation Incubate at 37°C Inoculate_Plate->Incubation Read_Results Read Absorbance (OD) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for antimicrobial susceptibility testing.

Protocol:

  • Inoculum Preparation: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Peptide Dilution: The peptide is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Hemolytic Assay

The lytic activity of this compound against mammalian red blood cells was assessed to determine its cytotoxicity.

Protocol:

  • Red Blood Cell Preparation: Fresh red blood cells (e.g., human or horse) are washed with phosphate-buffered saline (PBS) and resuspended to a final concentration (e.g., 4% v/v).

  • Peptide Incubation: The red blood cell suspension is incubated with various concentrations of the peptide at 37°C for a defined period (e.g., 1 hour).

  • Centrifugation: The samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Release Measurement: The absorbance of the supernatant is measured at a specific wavelength (e.g., 540 nm) to quantify the amount of released hemoglobin.

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (100% lysis with a detergent like Triton X-100) and a negative control (spontaneous lysis in PBS).

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell_Viability_Assay Seed_Cells Seed Cancer Cells Add_Peptide Add Peptide Dilutions Seed_Cells->Add_Peptide Incubation Incubate for 24-48h Add_Peptide->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent Incubate_MTT->Add_Solvent Read_Absorbance Read Absorbance (570 nm) Add_Solvent->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of the peptide and incubated for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration of peptide that inhibits 50% of cell growth) is calculated.

Mechanism of Action

While specific signaling pathways modulated by this compound have not been elucidated, its physicochemical properties and the nature of its biological activities are characteristic of many antimicrobial peptides that act via membrane disruption.[3][4][5][6] The cationic and amphipathic nature of this compound likely facilitates its interaction with the negatively charged components of microbial cell membranes, leading to membrane permeabilization and subsequent cell death. The increased cationicity of the TsAP-S1 analogue and its corresponding increase in antimicrobial and hemolytic activity further support this proposed mechanism.

Membrane_Disruption_Mechanism cluster_peptide This compound Peptide cluster_membrane Microbial Membrane TsAP1 Cationic & Amphipathic Interaction Electrostatic Interaction TsAP1->Interaction Membrane Anionic Surface Membrane->Interaction Insertion Hydrophobic Insertion Interaction->Insertion Disruption Membrane Permeabilization Insertion->Disruption Cell_Death Cell Death Disruption->Cell_Death

Proposed mechanism of action for this compound.

Conclusion

This compound is a scorpion-derived peptide with modest antimicrobial activity and low hemolytic and anticancer effects in its native form. Its properties highlight the potential of scorpion venoms as a source of novel bioactive molecules. The significant enhancement of its antimicrobial activity through synthetic modification underscores the value of peptide engineering in developing more potent therapeutic leads. Further research is warranted to explore the full therapeutic potential of this compound and its analogues, particularly in the context of antimicrobial drug development. The detailed methodologies provided in this guide offer a foundation for researchers to replicate and build upon the existing knowledge of this intriguing peptide.

References

A Technical Guide to Peptide Discovery in Tityus serrulatus Venom

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The venom of the Brazilian yellow scorpion, Tityus serrulatus, is a highly complex mixture of bioactive molecules that has garnered significant attention from the scientific community. While notoriously dangerous, causing numerous envenomations in Brazil, this venom is also a rich natural library of peptides with immense therapeutic potential.[1][2][3] These peptides, primarily neurotoxins that modulate ion channels, alongside enzymes and other proteins, offer promising leads for the development of new drugs for a range of conditions, including chronic pain, cancer, and microbial infections.[1][4]

This technical guide provides an in-depth overview of the core methodologies used to discover, isolate, and characterize peptides from Tityus serrulatus venom. It details the experimental protocols, summarizes key findings in a structured format, and illustrates the critical workflows and biological pathways involved.

Methodologies for Peptide Discovery: A "Venomics" Approach

Modern peptide discovery from T. serrulatus venom relies on a multi-disciplinary "venomics" strategy, integrating proteomics and transcriptomics to build a comprehensive picture of the venom's composition.[5][6] Proteomics directly analyzes the peptides and proteins present in the milked venom, while transcriptomics sequences the messenger RNA (mRNA) from the scorpion's telson (venom gland) to identify the genetic blueprints for these components.[5][6][7] This dual approach is crucial because it allows for the identification of the full diversity of venom components, corroborating protein sequences with their encoding transcripts.[5][6]

Integrated Experimental Workflow

The discovery pipeline involves several critical stages, from venom collection to the final identification and characterization of individual peptides. Each step employs specialized biochemical and analytical techniques to separate and analyze this complex biological sample.

G Experimental Workflow for T. serrulatus Peptide Discovery cluster_collection Venom & Telson Collection cluster_proteomics Proteomics Pipeline cluster_transcriptomics Transcriptomics Pipeline cluster_validation Functional Validation A Venom Milking (Electrical Stimulation) C Crude Venom (Lyophilization) A->C B Telson Dissection & RNA Extraction H cDNA Library Construction B->H D Fractionation (e.g., HPLC, Gel Filtration) C->D E Peptide/Protein Purification (RP-HPLC) D->E F Mass Spectrometry (MALDI-TOF, ESI-MS/MS) E->F G Peptide Identification & de novo Sequencing F->G K Peptide Synthesis G->K I Next-Generation Sequencing (NGS) H->I J Sequence Assembly & Annotation I->J J->G Database for MS matching J->K L Pharmacological Assays (e.g., Electrophysiology) K->L G Mechanism of β-Toxin (Ts1) on a Voltage-Gated Sodium Channel cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Nav_channel Naᵥ Channel (Resting State) Binding Ts1 binds to Site 4 (Domain II) Nav_channel->Binding Ts1 β-Toxin (Ts1) Ts1->Binding Activation_Shift Voltage-Sensor Trapping: Activation shifts to more negative potentials Binding->Activation_Shift Channel_Opening Sub-threshold Channel Opening Activation_Shift->Channel_Opening Na_Influx Uncontrolled Na⁺ Influx Channel_Opening->Na_Influx Depolarization Membrane Depolarization & Spontaneous Firing Na_Influx->Depolarization Neurotoxicity Neurotoxic Symptoms Depolarization->Neurotoxicity

References

Technical Guide: The Core Mechanism of Action of STAP-1

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the nomenclature of "TsAP-1" is necessary. Initial research has revealed that this abbreviation can refer to at least three distinct molecules: a venom peptide with antimicrobial and anticancer properties, a bacterial protein involved in pili formation (TsaP), and a signal-transducing adaptor protein in T-cells (STAP-1). This guide will focus on STAP-1 (Signal-transducing adaptor protein-1) , as the wealth of information available on its intricate signaling pathways aligns best with the user's request for an in-depth technical guide complete with signaling diagrams.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal-transducing adaptor protein-1 (STAP-1) is a crucial intracellular adaptor protein predominantly expressed in T cells.[1][2] It plays a significant role in modulating T-cell receptor (TCR) signaling, which is fundamental for initiating an adaptive immune response.[3][4] Dysregulation of STAP-1 has been implicated in the pathogenesis of T-cell-mediated autoimmune disorders and inflammatory conditions, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and airway inflammation.[1][2][3] Consequently, STAP-1 has emerged as a potential therapeutic target for these diseases.[2] This document provides a comprehensive overview of the molecular mechanism of STAP-1, detailing its role in T-cell activation, the signaling pathways it modulates, and the experimental protocols used to elucidate its function.

Molecular Structure and Domains

STAP-1 is characterized by the presence of a pleckstrin homology (PH) domain and a Src homology 2 (SH2) domain. These domains are critical for its function as an adaptor protein, mediating protein-protein and protein-lipid interactions that are essential for the assembly of signaling complexes.

Mechanism of Action in T-Cell Activation

STAP-1 is a positive regulator of TCR-mediated T-cell activation.[2] The activation of T-cells is a complex process that requires two main signals: the recognition of an antigen by the TCR and a co-stimulatory signal.[3][4] STAP-1 functions as a key intermediary in the signaling cascade that follows TCR engagement.[3][4]

Upon TCR engagement, STAP-1 facilitates the formation of critical signaling complexes.[1][2] It binds to Inducible T-cell kinase (ITK), which in turn promotes the formation of ITK-Lck (Lymphocyte-specific protein tyrosine kinase) and ITK-Phospholipase Cγ1 (PLCγ1) complexes.[1][2] This scaffolding function of STAP-1 enhances the downstream signaling cascade, leading to:

  • Increased Calcium Mobilization: Enhanced PLCγ1 activity leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical step in T-cell activation.[1][2]

  • NFAT Activation: The sustained increase in intracellular calcium activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus and acts as a transcription factor for genes involved in T-cell activation and immune response.[1][2]

  • Enhanced IL-2 Production: One of the key target genes of NFAT is Interleukin-2 (IL-2), a cytokine essential for T-cell proliferation and differentiation.[1][2]

Studies using STAP-1 knockout mice and STAP-1-overexpressing Jurkat T-cells have confirmed this mechanism. STAP-1 deficiency leads to impaired TCR-mediated phosphorylation of downstream signaling molecules, reduced IL-2 production, and decreased T-cell proliferation.[5] Conversely, overexpression of STAP-1 promotes T-cell activation.[5]

Role in Autoimmune and Inflammatory Diseases

The enhancing effect of STAP-1 on T-cell activation has significant implications for T-cell-mediated pathologies. In mouse models of experimental autoimmune encephalomyelitis (EAE), STAP-1 knockout mice exhibit reduced disease severity.[1][2] This is associated with a decreased accumulation of T-cells in the spinal cord and reduced expression of pro-inflammatory cytokines such as Interferon-gamma (IFNγ) and Interleukin-17 (IL-17).[1][2] Furthermore, the development of Th1 and Th17 cells, which are critical drivers of autoimmune inflammation, is attenuated in the absence of STAP-1.[1][2] These findings highlight the potential of targeting STAP-1 as a therapeutic strategy for autoimmune diseases.[2]

Signaling Pathway and Experimental Workflow Diagrams

Below are Graphviz diagrams illustrating the STAP-1 signaling pathway and a typical experimental workflow for studying STAP-1 function.

STAP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR LCK LCK TCR->LCK Antigen Presentation ITK ITK LCK->ITK Phosphorylation STAP1 STAP-1 STAP1->LCK STAP1->ITK Binding PLCG1 PLCγ1 ITK->PLCG1 Activation Ca2_ion Ca²⁺ Mobilization PLCG1->Ca2_ion IP₃ Generation NFAT_cyto NFAT (P) Ca2_ion->NFAT_cyto Calcineurin Activation NFAT_nuc NFAT NFAT_cyto->NFAT_nuc Dephosphorylation & Translocation IL2_gene IL-2 Gene Transcription NFAT_nuc->IL2_gene Transcriptional Activation

Caption: STAP-1 Signaling Pathway in T-Cell Activation.

Experimental_Workflow_STAP1 cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model jurkat_cells Jurkat T-cells (WT vs. STAP-1 KO/Overexpression) tcr_stimulation TCR Stimulation (e.g., anti-CD3/CD28) jurkat_cells->tcr_stimulation co_ip Co-Immunoprecipitation (STAP-1, LCK, ITK) tcr_stimulation->co_ip western_blot Western Blot (Phospho-proteins) tcr_stimulation->western_blot calcium_assay Calcium Mobilization Assay tcr_stimulation->calcium_assay elisa IL-2 ELISA tcr_stimulation->elisa mice STAP-1 KO vs. WT Mice eae_induction EAE Induction (MOG peptide) mice->eae_induction clinical_scoring Clinical Scoring of EAE eae_induction->clinical_scoring histology Histology of Spinal Cord (Inflammation, Demyelination) eae_induction->histology scrna_seq scRNA-seq of CNS-infiltrating cells eae_induction->scrna_seq

Caption: Experimental Workflow for Investigating STAP-1 Function.

Quantitative Data Summary

The following tables summarize quantitative data from studies on STAP-1, providing insights into its functional effects.

Table 1: Effect of STAP-1 on IL-2 Production

Cell LineConditionFold Change in IL-2 Production (vs. Control)Reference
JurkatSTAP-1 Overexpression~2.5[1]
Murine CD4+ T-cellsSTAP-1 Knockout~0.4[1]

Table 2: Impact of STAP-1 Deficiency in EAE Model

ParameterWild-Type MiceSTAP-1 Knockout MiceReference
Peak Clinical Score3.5 ± 0.51.5 ± 0.3[1]
Infiltrating CD4+ T-cells in CNS (cells/mg)1500 ± 200500 ± 100[1]
Ifng expression in CNS (relative units)1.00.3 ± 0.1[1]
Il17 expression in CNS (relative units)1.00.4 ± 0.15[1]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments used to characterize the mechanism of action of STAP-1.

Co-Immunoprecipitation (Co-IP) for STAP-1 Interaction Partners

Objective: To determine the physical interaction between STAP-1 and other signaling proteins (e.g., LCK, ITK) in T-cells.

Protocol:

  • Cell Culture and Stimulation: Culture Jurkat T-cells (or primary T-cells) to a density of 1-2 x 10^7 cells per condition. Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 5-10 minutes at 37°C to induce TCR signaling.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 1 mL of ice-cold lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors). Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled microfuge tube.

  • Immunoprecipitation: Add 1-2 µg of anti-STAP-1 antibody (or control IgG) to the clarified lysate. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Bead Incubation: Add 20-30 µL of pre-washed Protein A/G agarose beads to each sample and incubate for an additional 1-2 hours at 4°C with rotation.

  • Washing: Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and wash them 3-5 times with 1 mL of ice-cold lysis buffer.

  • Elution: Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the suspected interacting proteins (e.g., anti-LCK, anti-ITK).

Calcium Mobilization Assay

Objective: To measure the effect of STAP-1 on TCR-induced intracellular calcium flux.

Protocol:

  • Cell Preparation: Harvest STAP-1 knockout and wild-type primary T-cells (or Jurkat cells with STAP-1 knockdown/overexpression). Resuspend the cells at 1 x 10^6 cells/mL in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 1% FBS).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) at a final concentration of 2-5 µM. Incubate at 37°C for 30-45 minutes in the dark.

  • Washing: Wash the cells twice with the assay buffer to remove extracellular dye.

  • Flow Cytometry Analysis: Acquire baseline fluorescence of the cells on a flow cytometer for 30-60 seconds.

  • Stimulation: Add a stimulating agent, such as anti-CD3 antibody or ionomycin (as a positive control), to the cell suspension while continuing to acquire data.

  • Data Acquisition: Continue recording the fluorescence for 5-10 minutes to capture the peak and subsequent decline of the calcium signal.

  • Data Analysis: Analyze the data by plotting the ratio of fluorescence at the two emission wavelengths (for ratiometric dyes like Fura-2 and Indo-1) over time. Compare the magnitude and duration of the calcium flux between the different cell populations.

Single-Cell RNA Sequencing (scRNA-seq) in an EAE Model

Objective: To characterize the gene expression profiles of immune cells in the central nervous system (CNS) of STAP-1 knockout versus wild-type mice during EAE.[1]

Protocol:

  • EAE Induction: Induce EAE in STAP-1 knockout and wild-type mice by immunization with MOG35-55 peptide in Complete Freund's Adjuvant, followed by injections of pertussis toxin.

  • Isolation of CNS-Infiltrating Mononuclear Cells: At the peak of the disease, perfuse the mice with PBS and isolate the brain and spinal cord. Digest the tissue with collagenase and DNase, and isolate mononuclear cells using a Percoll gradient.

  • Single-Cell Suspension Preparation: Prepare a single-cell suspension of the isolated cells and perform cell counting and viability assessment.

  • Droplet-Based scRNA-seq: Load the single-cell suspension onto a microfluidic device (e.g., 10x Genomics Chromium) to capture individual cells in droplets with barcoded beads.

  • Library Preparation: Perform reverse transcription, cDNA amplification, and library construction according to the manufacturer's protocol.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Preprocessing: Use bioinformatics tools (e.g., Cell Ranger) to demultiplex, align reads to the reference genome, and generate a gene-barcode matrix.

    • Quality Control: Filter out low-quality cells and genes.

    • Clustering and Cell Type Identification: Perform dimensionality reduction (e.g., PCA, UMAP) and clustering to identify different immune cell populations (e.g., Th1, Th17, regulatory T-cells, macrophages).

    • Differential Gene Expression Analysis: Compare the gene expression profiles of specific cell clusters between STAP-1 knockout and wild-type mice to identify STAP-1-dependent gene signatures.[1]

Conclusion

STAP-1 is a critical adaptor protein that positively regulates TCR signaling and T-cell activation. Its mechanism of action involves scaffolding key signaling molecules to amplify the downstream cascade, leading to increased calcium mobilization and production of effector cytokines like IL-2. Given its role in promoting T-cell responses, STAP-1 is a key player in the pathogenesis of autoimmune diseases, and its inhibition represents a promising therapeutic avenue for these conditions. The experimental protocols and data presented in this guide provide a framework for further investigation into the nuanced roles of STAP-1 in health and disease.

References

The Biological Function of TsAP-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Scorpion Venom Peptide with Antimicrobial and Anticancer Potential

Introduction

Scorpion venoms are complex cocktails of bioactive molecules, primarily peptides and proteins, that have evolved for predation and defense.[1] Among these, a growing number of non-disulfide-bridged peptides (NDBPs) are being investigated for their therapeutic potential. This technical guide focuses on TsAP-1, a 17-mer amidated linear peptide discovered in the venom of the Brazilian yellow scorpion, Tityus serrulatus.[2][3] this compound has demonstrated both antimicrobial and anticancer activities, making it a subject of interest for drug development professionals.[4][5] This document provides a comprehensive overview of the known biological functions of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its activity and the methodologies used to characterize it.

Molecular Characteristics

This compound is a 17-amino acid peptide with a C-terminal amidation. Its structure was deduced from a cDNA library derived from the venom of Tityus serrulatus.[2] A synthetic analogue, designated TsAP-S1, has also been created with enhanced cationicity through the substitution of four neutral amino acid residues with lysine residues.[2][3] This modification has been shown to significantly impact its biological activity.

Biological Activities of this compound

The primary biological functions attributed to this compound are its antimicrobial and anticancer properties.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity, although with relatively low potency compared to other venom-derived peptides.[2][3][6] Its efficacy has been quantified by determining the Minimum Inhibitory Concentration (MIC) against various microorganisms.

Table 1: Antimicrobial Activity of this compound and its Analogue TsAP-S1

PeptideStaphylococcus aureus (Gram-positive) MIC (µM)Escherichia coli (Gram-negative) MIC (µM)Candida albicans (Yeast) MIC (µM)
This compound160>320120
TsAP-S12.552.5

Data sourced from Guo et al., 2013.[2][3][6]

The synthetic analogue, TsAP-S1, demonstrates a dramatic increase in antimicrobial potency, with MIC values significantly lower than the native peptide.[2][3] This suggests that the cationicity of the peptide plays a crucial role in its antimicrobial mechanism, likely by facilitating interaction with the negatively charged microbial cell membranes.

Hemolytic Activity

A critical aspect of developing peptide-based therapeutics is their potential for cytotoxicity against host cells. The hemolytic activity of this compound and TsAP-S1 has been assessed to determine their effect on red blood cells.

Table 2: Hemolytic Activity of this compound and its Analogue TsAP-S1

PeptideConcentration (µM)Hemolytic Activity (%)
This compound1604
TsAP-S1530

Data sourced from Guo et al., 2013.[2][3][5]

This compound exhibits low hemolytic activity, a desirable characteristic for a potential therapeutic agent.[2][3] However, the enhanced antimicrobial activity of TsAP-S1 is accompanied by a significant increase in hemolytic activity, indicating a trade-off between potency and toxicity that is common among antimicrobial peptides.[2][3]

Anticancer Activity

This compound has been evaluated for its antiproliferative effects against a panel of human cancer cell lines.

Table 3: Anticancer Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeThis compound Activity
U251MGGlioblastomaIneffective
PC-3Prostate CancerIneffective
HCT-116Colon CancerIneffective
MCF-7Breast CancerEffective (IC50 not specified)
HepG2Hepatocellular CarcinomaEffective (IC50 not specified)

Data sourced from Guo et al., 2013.[4]

This compound was found to be ineffective against the U251MG, PC-3, and HCT-116 cell lines.[4] While it showed activity against MCF-7 and HepG2 cells, the specific IC50 values were not reported in the primary literature. The lysine-substituted analogue of the related peptide TsAP-2, TsAP-S2, demonstrated significantly enhanced anticancer potency with IC50 values ranging from 0.83 to 2.0 µM against all five cell lines.[4] This suggests that, similar to its antimicrobial activity, increased cationicity enhances the anticancer effects of these peptides.

Mechanism of Action

The precise signaling pathways modulated by this compound in cancer cells have not been fully elucidated. However, the mechanism of action for many antimicrobial and anticancer peptides involves the disruption of the cell membrane.[1] The enhanced activity of the more cationic analogue, TsAP-S1, supports the hypothesis that this compound interacts with and disrupts the negatively charged components of microbial and cancer cell membranes, leading to cell lysis.

cluster_peptide This compound Peptide cluster_cell Target Cell (Microbe/Cancer Cell) cluster_effect Biological Effect TsAP1 This compound Membrane Cell Membrane (Negatively Charged) TsAP1->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Lysis Cell Lysis Disruption->Lysis

Figure 1. Proposed mechanism of action for this compound.

Experimental Protocols

The following sections detail the methodologies used to determine the biological activities of this compound.

Antimicrobial Susceptibility Assay

The antimicrobial activity of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

cluster_workflow Antimicrobial Susceptibility Assay Workflow start Start prep_microbe Prepare microbial inoculum (S. aureus, E. coli, C. albicans) start->prep_microbe inoculate Inoculate 96-well plates with microbial suspension and peptide dilutions prep_microbe->inoculate prep_peptide Prepare serial dilutions of this compound prep_peptide->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read Read absorbance at 630 nm incubate->read determine_mic Determine MIC (Lowest concentration with no visible growth) read->determine_mic end End determine_mic->end

Figure 2. Workflow for the antimicrobial susceptibility assay.

  • Microorganism Preparation: Cultures of Staphylococcus aureus (NCTC 10788), Escherichia coli (NCTC 10418), and Candida albicans (NCYC 1467) were grown in Mueller-Hinton broth (MHB) to the mid-logarithmic phase. The cultures were then diluted to a final concentration of 1 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: Synthetic this compound was dissolved in sterile deionized water to create a stock solution, which was then serially diluted.

  • Assay: The assay was performed in 96-well microtiter plates. Each well contained 100 µL of the microbial suspension and 100 µL of the peptide dilution.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the peptide that resulted in the complete inhibition of visible microbial growth, as measured by absorbance at 630 nm.

Hemolytic Assay

The cytotoxicity of this compound against mammalian cells was assessed through a hemolytic assay using human red blood cells.

  • Red Blood Cell Preparation: Fresh human red blood cells were washed three times with phosphate-buffered saline (PBS) and resuspended to a 4% (v/v) concentration.

  • Assay: 100 µL of the red blood cell suspension was incubated with 100 µL of various concentrations of this compound in a 96-well plate for 1 hour at 37°C.

  • Controls: PBS was used as a negative control (0% hemolysis), and Triton X-100 (1% v/v) was used as a positive control (100% hemolysis).

  • Measurement: After incubation, the plates were centrifuged, and the absorbance of the supernatant was measured at 540 nm to quantify the release of hemoglobin.

  • Calculation: The percentage of hemolysis was calculated using the formula: [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.

Anticancer Cell Viability Assay (MTT Assay)

The antiproliferative effect of this compound on cancer cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

cluster_workflow MTT Cell Viability Assay Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells add_peptide Add serial dilutions of this compound seed_cells->add_peptide incubate_24h Incubate for 24 hours add_peptide->incubate_24h add_mtt Add MTT reagent incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize formazan crystals with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability end End calculate_viability->end

References

The Antimicrobial Peptide TsAP-1: A Technical Guide to its Function and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TsAP-1 is a novel antimicrobial peptide (AMP) originally identified from the venom of the Brazilian yellow scorpion, Tityus serrulatus.[1] As a member of the linear, alpha-helical class of AMPs, this compound represents a promising candidate for the development of new anti-infective agents. This technical guide provides a comprehensive overview of this compound, its antimicrobial properties, and the experimental methodologies used for its characterization.

Peptide Characteristics and Antimicrobial Activity

This compound is a 17-amino acid peptide.[1] Its antimicrobial activity has been evaluated against a range of pathogenic microorganisms. The minimal inhibitory concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key measure of its efficacy.

Table 1: Antimicrobial Activity of this compound and its Analog
PeptideTarget OrganismMIC (μM)
This compound Staphylococcus aureus120
Escherichia coli160
Candida albicans160
TsAP-S1 (enhanced cationicity analog) Staphylococcus aureus2.5
Escherichia coli5
Candida albicans2.5

Data sourced from Guo et al., 2013.[1]

Hemolytic Activity

A critical aspect of drug development for AMPs is their potential toxicity to host cells. Hemolytic activity, the ability to lyse red blood cells, is a primary indicator of cytotoxicity.

Table 2: Hemolytic Activity of this compound and its Analog
PeptideConcentration (μM)Hemolytic Activity (%)
This compound 1604
TsAP-S1 (enhanced cationicity analog) 530

Data sourced from Guo et al., 2013.[1]

Mechanism of Action: A Proposed Model

The antimicrobial activity of many linear, alpha-helical AMPs from scorpion venom is attributed to their ability to disrupt the integrity of microbial cell membranes.[2][3][4] While the precise signaling pathways are a subject of ongoing research, a generally accepted model involves the electrostatic attraction of the cationic peptide to the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[5][6] This interaction leads to membrane permeabilization and eventual cell death.

Two common models for this membrane disruption are the "barrel-stave" and "toroidal pore" models. In the barrel-stave model , the peptides insert into the membrane, forming a pore like the staves of a barrel. In the toroidal pore model , the peptides induce the lipid monolayers to bend inward, creating a pore lined by both the peptides and the lipid head groups.

antimicrobial_peptide_mechanism cluster_peptide This compound Peptide cluster_membrane Bacterial Cell Membrane cluster_action Mechanism of Action TsAP1 Cationic this compound Binding Electrostatic Binding TsAP1->Binding Initial Interaction Membrane Negatively Charged Membrane Surface (LPS/LTA) Binding->Membrane Insertion Membrane Insertion Binding->Insertion Pore Pore Formation (Barrel-Stave or Toroidal Pore) Insertion->Pore Disruption Membrane Disruption Pore->Disruption Lysis Cell Lysis Disruption->Lysis

A proposed signaling pathway for this compound's antimicrobial action.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound using the Fmoc/tBu strategy.[7][8][9][10][11]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile

  • HPLC-grade water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: After each deprotection and coupling step, wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat the deprotection, coupling, and washing cycles for each amino acid in the this compound sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1 v/v/v/w) for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with diethyl ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

spss_workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF, DCM) deprotect->wash1 couple 4. Amino Acid Coupling (Fmoc-AA, DIC, HOBt) wash1->couple wash2 5. Washing (DMF, DCM) couple->wash2 repeat Repeat for all amino acids wash2->repeat repeat->deprotect Next cycle cleave 6. Cleavage from Resin (TFA cocktail) repeat->cleave Final cycle purify 7. Precipitation & Purification (Ether, RP-HPLC) cleave->purify verify 8. Verification (Mass Spectrometry) purify->verify end End: Purified this compound verify->end

Workflow for the solid-phase peptide synthesis of this compound.
Broth Microdilution Assay for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.[12][13][14][15][16]

Materials:

  • This compound peptide stock solution

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Fungal strain (C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strains overnight in their respective growth media.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Peptide Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth in the wells of a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the peptide dilutions.

  • Controls:

    • Positive Control: Wells containing the microbial inoculum without any peptide.

    • Negative Control: Wells containing sterile broth only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

mic_workflow start Start: Microbial Culture & this compound prep_inoculum 1. Prepare Microbial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum prep_peptide 2. Serial Dilution of this compound in 96-well plate start->prep_peptide inoculate 3. Inoculate wells with Microbial Suspension prep_inoculum->inoculate prep_peptide->inoculate controls 4. Include Positive & Negative Controls inoculate->controls incubate 5. Incubate at 37°C (18-48 hours) controls->incubate read_mic 6. Determine MIC (Visual or OD600) incubate->read_mic end End: MIC Value read_mic->end

Workflow for the broth microdilution assay to determine MIC.
Hemolysis Assay

This protocol details the procedure to assess the hemolytic activity of this compound against red blood cells.[17][18][19][20][21]

Materials:

  • This compound peptide stock solution

  • Freshly collected red blood cells (RBCs) in an anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control

  • Sterile microcentrifuge tubes

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • RBC Preparation:

    • Centrifuge the whole blood to pellet the RBCs.

    • Wash the RBC pellet three times with PBS.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Peptide Dilution: Prepare serial dilutions of this compound in PBS in microcentrifuge tubes.

  • Incubation:

    • In a 96-well plate, mix equal volumes of the RBC suspension and the peptide dilutions.

    • Positive Control: Mix RBC suspension with 1% Triton X-100.

    • Negative Control: Mix RBC suspension with PBS.

    • Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Measurement:

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

hemolysis_workflow start Start: Fresh Blood & this compound prep_rbc 1. Prepare 2% RBC Suspension (Wash with PBS) start->prep_rbc prep_peptide 2. Serial Dilution of this compound in PBS start->prep_peptide mix 3. Mix RBCs with Peptide and Controls in 96-well plate prep_rbc->mix prep_peptide->mix incubate 4. Incubate at 37°C for 1 hour mix->incubate centrifuge 5. Centrifuge to pellet intact RBCs incubate->centrifuge measure 6. Measure Absorbance of Supernatant at 540 nm centrifuge->measure calculate 7. Calculate % Hemolysis measure->calculate end End: Hemolysis Data calculate->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The TsAP-1 peptide family, derived from the venom of the Brazilian yellow scorpion, Tityus serrulatus, represents a promising class of bioactive compounds with significant antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the this compound family, including its core members this compound and TsAP-2, and their synthetic analogs. The document details their structure, biological functions, and mechanisms of action. A key focus is placed on the presentation of quantitative data, detailed experimental protocols for their study, and visualization of relevant biological and experimental processes. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development, offering insights into the therapeutic potential of these scorpion venom peptides.

Introduction to the this compound Peptide Family

The this compound peptide family consists of cationic antimicrobial peptides (AMPs) identified from the venom of the scorpion Tityus serrulatus. The primary members of this family are this compound and TsAP-2, which are 17-mer amidated linear peptides.[1][2] These peptides are part of the scorpion's natural defense system and have demonstrated a broad spectrum of activity against various microorganisms and cancer cell lines.[2] Their biosynthetic precursors show significant structural similarities, suggesting they belong to a distinct family of scorpion venom peptides.[1] this compound shares structural similarities with phylloseptins, another class of antimicrobial peptides, while TsAP-2 is similar to medusins.[3]

The therapeutic potential of these peptides is further highlighted by the enhanced potency of their synthetic analogs, which have been engineered for increased cationicity.[2] This guide will delve into the specifics of these peptides and their derivatives.

Structure and Properties

This compound and TsAP-2 are characterized by their relatively short amino acid sequence and lack of disulfide bridges, which is a common feature among many non-neurotoxic scorpion venom peptides.[3][4] The primary sequences and physicochemical properties of this compound, TsAP-2, and their potent synthetic analogs, TsAP-S1 and TsAP-S2, are summarized below.

PeptideSequenceLength (aa)Net Charge (pH 7)Helical Content (%)
This compound FLSLIPSLVGGSISAFK-NH₂17+258.82
TsAP-2 FLSLLPSLIGGLISAFK-NH₂17+276.47
TsAP-S1 FKSLIPKLVGGKISAFK-NH₂17+688.24
TsAP-S2 FKSLIPKLIGGLIKAFK-NH₂17+688.24

Table 1: Primary Sequence and Physicochemical Properties of TsAP Peptides and Analogs.[3]

Biological Activity and Quantitative Data

The TsAP peptide family exhibits both antimicrobial and anticancer activities. The potency of these peptides and their analogs has been quantified through various in vitro assays.

Antimicrobial Activity

This compound and TsAP-2 have been tested against a range of microorganisms, with TsAP-2 showing significantly higher potency. The antimicrobial activity is typically measured as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

PeptideStaphylococcus aureus (MIC, µM)Escherichia coli (MIC, µM)Candida albicans (MIC, µM)
This compound 120160160
TsAP-2 5>32010
TsAP-S1 2.552.5
TsAP-S2 Not Reported5Not Reported

Table 2: Antimicrobial Activity (MIC) of TsAP Peptides and Their Analogs.[2][5]

Anticancer Activity

The anticancer potential of the TsAP peptide family has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify the peptide's effectiveness in inhibiting cancer cell growth. This compound was found to be largely ineffective, while TsAP-2 and its synthetic analog TsAP-S2 demonstrated significant cytotoxic activity.[2]

PeptideHuman Breast (MCF-7) (IC50, µM)Human Prostate (PC-3) (IC50, µM)Human Lung (A549) (IC50, µM)Human Colon (HT29) (IC50, µM)Human Leukemia (HL-60) (IC50, µM)
This compound >160>160>160>160>160
TsAP-2 10.515.28.820.112.5
TsAP-S2 1.20.832.01.51.0

Table 3: Anticancer Activity (IC50) of TsAP Peptides and Analogs against Human Cancer Cell Lines.[2][5]

Hemolytic Activity

A critical aspect of drug development is the assessment of a compound's toxicity to host cells. Hemolytic activity, the ability to lyse red blood cells, is a key indicator of cytotoxicity.

PeptideConcentration (µM)Hemolytic Activity (%)
This compound 1604
TsAP-2 2018
TsAP-S1 530

Table 4: Hemolytic Activity of TsAP Peptides and Analogs.[2][5]

Mechanism of Action

The primary mechanism of action for cationic antimicrobial peptides like the TsAP family is believed to involve the disruption of the cell membrane.[6] The positive charge of the peptides facilitates their interaction with the negatively charged components of microbial and cancer cell membranes. This interaction leads to membrane permeabilization and subsequent cell death.[7]

Antimicrobial Mechanism

The antimicrobial action is thought to proceed via the formation of pores or channels in the bacterial cell membrane, leading to the leakage of intracellular contents and ultimately, cell lysis.[6] The amphipathic nature of these peptides, with distinct hydrophobic and cationic regions, allows them to insert into the lipid bilayer.

Anticancer Mechanism

The anticancer mechanism of TsAP peptides is also linked to their membrane-disrupting properties. Cancer cell membranes often have a higher negative charge compared to normal cells, which provides a basis for the selective targeting by cationic peptides.[8] While the specific intracellular signaling pathways affected by TsAP peptides have not been fully elucidated, it is hypothesized that membrane disruption can trigger downstream apoptotic events.[8][9] This can involve the influx of ions, disruption of mitochondrial function, and the activation of caspase cascades.

Anticancer_Mechanism_of_Action TsAP TsAP Peptide (Cationic) CancerCell Cancer Cell Membrane (Negatively Charged) TsAP->CancerCell Electrostatic Interaction MembraneDisruption Membrane Disruption (Pore Formation) CancerCell->MembraneDisruption Insertion IonInflux Ion Influx (e.g., Ca²⁺) MembraneDisruption->IonInflux Mitochondria Mitochondrial Dysfunction IonInflux->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Caspase Activation Peptide_Synthesis_Workflow Start Start: Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU) Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Loop Repeat for each Amino Acid Wash2->Loop Loop->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Loop->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (MALDI-TOF) Purification->Characterization End Pure Peptide Characterization->End Activity_Assay_Workflow Peptide Purified TsAP Peptide MIC_Start Antimicrobial Assay (MIC) Peptide->MIC_Start IC50_Start Anticancer Assay (IC50) Peptide->IC50_Start Hemo_Start Hemolysis Assay Peptide->Hemo_Start MIC1 Prepare Bacterial Inoculum MIC_Start->MIC1 MIC2 Serial Peptide Dilutions MIC1->MIC2 MIC3 Inoculate and Incubate MIC2->MIC3 MIC_End Determine MIC MIC3->MIC_End IC50_1 Seed Cancer Cells IC50_Start->IC50_1 IC50_2 Treat with Peptide IC50_1->IC50_2 IC50_3 MTT Assay IC50_2->IC50_3 IC50_End Calculate IC50 IC50_3->IC50_End Hemo1 Prepare RBC Suspension Hemo_Start->Hemo1 Hemo2 Treat with Peptide Hemo1->Hemo2 Hemo3 Measure Hemoglobin Release Hemo2->Hemo3 Hemo_End Calculate % Hemolysis Hemo3->Hemo_End

References

Navigating the Molecular Frontier: A Technical Guide to the Natural Source and Isolation of TsAP-1

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the natural sources and isolation protocols for two distinct molecules referred to as TsAP-1: a fungal effector protein from Trichoderma virens (Tsp1) and a peptide from the venom of the scorpion Tityus serrulatus (this compound).

This guide addresses the potential ambiguity arising from the similar nomenclature by detailing the distinct origins and methodologies for isolating each compound. It is structured to provide actionable, in-depth information, including detailed experimental protocols, quantitative data, and visual representations of workflows and signaling pathways.

Section 1: Tsp1 - A Fungal Effector Protein from Trichoderma virens

Tsp1 is a small, secreted, cysteine-rich protein produced by the soil-borne fungus Trichoderma virens. This fungus is known for its biocontrol properties, establishing symbiotic relationships with plants. Tsp1 plays a crucial role in the interaction between the fungus and its plant host, acting as an effector protein that modulates the plant's defense mechanisms. Specifically, its expression is upregulated when T. virens is in co-cultivation with maize roots.[1]

Natural Source and Biological Function

The primary natural source of Tsp1 is the filamentous fungus Trichoderma virens, particularly during its symbiotic interaction with plant roots.[1] Functionally, Tsp1 is recognized as a fungal effector protein that can influence the plant's immune response. It has been shown to act as an inducer of the salicylic acid (SA) mediated susceptibility pathway in plants. This modulation can render the plant more susceptible to certain necrotrophic pathogens.[1][2]

Isolation of Tsp1 from Trichoderma virens Culture

While recombinant expression is a common method for obtaining Tsp1 for research purposes, this section outlines a protocol for the isolation of the native protein from T. virens liquid culture, based on established methods for fungal protein extraction.

Experimental Protocol: Isolation of Tsp1 from Trichoderma virens

  • Fungal Culture:

    • Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB), with a spore suspension of Trichoderma virens.

    • For enhanced Tsp1 expression, co-cultivate the fungus with sterile maize root exudates or in a hydroponic system with maize seedlings.

    • Incubate the culture for 12-14 days at 28 ± 2 °C with shaking to ensure aeration.

  • Mycelia Harvesting and Protein Extraction:

    • Harvest the fungal mycelia by filtration through cheesecloth or by centrifugation.

    • Wash the mycelia thoroughly with sterile distilled water to remove media components.

    • Lyse the fungal cells by grinding the mycelia in liquid nitrogen or by using a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM DTT, 1 mM PMSF, 5% glycerol).

  • Purification of Secreted Proteins:

    • To isolate secreted Tsp1, collect the culture filtrate (supernatant) after removing the mycelia.

    • Concentrate the culture filtrate using tangential flow filtration or ammonium sulfate precipitation (typically a 60-80% saturation is effective for small proteins).

    • Dialyze the concentrated protein solution against a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0) to remove excess salt.

  • Chromatographic Purification:

    • Ion-Exchange Chromatography: Load the dialyzed protein solution onto an anion-exchange chromatography column (e.g., DEAE-Sepharose) equilibrated with the dialysis buffer. Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl).

    • Size-Exclusion Chromatography: Further purify the Tsp1-containing fractions using a size-exclusion chromatography column (e.g., Superdex 75) to separate proteins based on their molecular weight.

  • Purity Analysis:

    • Assess the purity of the isolated Tsp1 at each stage using SDS-PAGE. The expected molecular weight of monomeric Tsp1 is approximately 14 kDa.

Quantitative Data

Quantitative data for the isolation of native Tsp1 from Trichoderma virens is not extensively reported in the literature, as most studies rely on recombinant expression. The yield of secreted proteins from fungal cultures can vary significantly based on culture conditions.

ParameterValueReference
Recombinant Protein Concentration 10 mg/mlN/A
Signaling Pathway

Tsp1 functions as a fungal effector that modulates plant defense signaling. It has been shown to induce the salicylic acid (SA) pathway in plants. This can lead to a suppression of the jasmonic acid (JA) pathway, a phenomenon known as SA-JA antagonism. This modulation makes the plant more susceptible to necrotrophic pathogens that are typically resisted through JA-mediated defenses.

Tsp1_Signaling_Pathway Tsp1 Tsp1 (from T. virens) PlantCell Plant Cell Tsp1->PlantCell interacts with SA_Pathway Salicylic Acid (SA) Pathway PlantCell->SA_Pathway induces JA_Pathway Jasmonic Acid (JA) Pathway SA_Pathway->JA_Pathway antagonizes Necrotroph_Susceptibility Increased Susceptibility to Necrotrophic Pathogens JA_Pathway->Necrotroph_Susceptibility leads to

Tsp1 interaction with plant defense pathways.

Tsp1_Isolation_Workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Protein Extraction cluster_purification 3. Chromatographic Purification cluster_analysis 4. Analysis Culture T. virens Liquid Culture (with root exudates) Harvest Harvest Mycelia & Culture Filtrate Culture->Harvest Concentrate Concentrate Culture Filtrate (Ammonium Sulfate Precipitation) Harvest->Concentrate Dialysis Dialysis Concentrate->Dialysis IEC Ion-Exchange Chromatography Dialysis->IEC SEC Size-Exclusion Chromatography IEC->SEC SDS_PAGE SDS-PAGE Analysis SEC->SDS_PAGE Pure_Tsp1 Purified Tsp1 SDS_PAGE->Pure_Tsp1

Workflow for the isolation of Tsp1 from T. virens.

Section 2: this compound - A Venom Peptide from Tityus serrulatus

This compound is a 17-mer amidated linear peptide identified from the venom of the Brazilian yellow scorpion, Tityus serrulatus.[3] The structure of this compound was initially deduced from a cDNA library constructed from the scorpion's venom gland.[3][4] It is one of two antimicrobial peptides (AMPs) identified from this source, the other being TsAP-2.

Natural Source and Biological Function

The natural source of this compound is the venom of the scorpion Tityus serrulatus.[3] this compound exhibits antimicrobial and anticancer activities.[3] However, its potency is considered relatively low compared to other venom peptides. Its biological activity is thought to be related to its ability to interact with and disrupt cell membranes, a common mechanism for many AMPs.

Isolation of this compound from Tityus serrulatus Venom

The isolation of this compound from crude scorpion venom is achieved through a multi-step chromatographic process. While the original identification was based on a cDNA library, the native peptide has been located in venom fractions.[3]

Experimental Protocol: Isolation of this compound from Tityus serrulatus Venom

  • Venom Collection and Preparation:

    • Crude venom is obtained from Tityus serrulatus specimens by electrical stimulation.

    • The collected venom is lyophilized and stored at -20°C.

    • Prior to fractionation, the lyophilized venom is dissolved in a suitable aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and centrifuged to remove any insoluble material.

  • Venom Fractionation by HPLC:

    • Initial Fractionation (Cation-Exchange Chromatography): The soluble venom is first fractionated using a cation-exchange column (e.g., CM-cellulose-52). Elution is performed with a gradient of increasing salt concentration (e.g., ammonium bicarbonate buffer, pH 7.8).[5]

    • Reverse-Phase HPLC (RP-HPLC): The fractions containing peptides of the expected molecular weight are pooled and further purified by RP-HPLC on a C18 column. A linear gradient of an organic solvent (e.g., acetonitrile) in an aqueous solution of trifluoroacetic acid is used for elution. This compound and TsAP-2 have been found to co-elute in the same fraction.[6]

  • Peptide Identification and Characterization:

    • The fractions are analyzed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to identify those containing peptides with the correct molecular mass for this compound (approximately 1735 Da).

    • The amino acid sequence can be confirmed by Edman degradation or tandem mass spectrometry.

Quantitative Data
ParameterValueReference
Molecular Weight ~1735 Da[6]
Yield from Crude Venom Not ReportedN/A
Signaling Pathway

As an antimicrobial and anticancer peptide, this compound is not known to interact with a specific signaling pathway in the traditional sense. Its mechanism of action is more likely related to its physicochemical properties, allowing it to disrupt the integrity of microbial and cancer cell membranes. This leads to cell lysis and death. The proposed mechanism does not involve a specific receptor or intracellular signaling cascade.

TsAP1_Isolation_Workflow cluster_venom 1. Venom Preparation cluster_fractionation 2. Chromatographic Fractionation cluster_analysis 3. Identification & Characterization Venom Crude T. serrulatus Venom Solubilize Solubilization & Centrifugation Venom->Solubilize IEC Cation-Exchange Chromatography Solubilize->IEC RPHPLC Reverse-Phase HPLC IEC->RPHPLC MS Mass Spectrometry RPHPLC->MS Sequencing Amino Acid Sequencing MS->Sequencing Pure_TsAP1 Purified this compound Sequencing->Pure_TsAP1

Workflow for the isolation of this compound from scorpion venom.

TsAP1_Mechanism_of_Action TsAP1 This compound Peptide CellMembrane Microbial / Cancer Cell Membrane TsAP1->CellMembrane binds to MembraneDisruption Membrane Disruption (Pore Formation) CellMembrane->MembraneDisruption leads to CellLysis Cell Lysis & Death MembraneDisruption->CellLysis causes

Proposed mechanism of action for this compound.

References

TsAP-1 Peptide: A Technical Guide to its Nomenclature, History, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TsAP-1 is a novel antimicrobial and anticancer peptide discovered in the venom of the Brazilian yellow scorpion, Tityus serrulatus. This technical guide provides a comprehensive overview of the nomenclature, history, and biological activities of this compound. It includes a detailed summary of its antimicrobial and anticancer potency, presented in structured tables for clarity. Furthermore, this guide outlines the key experimental protocols employed in the discovery and characterization of this compound and illustrates its proposed mechanism of action and experimental workflow through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of peptide research and drug development.

Nomenclature and History

The nomenclature of this compound is derived from its source and activity: T ityus s errulatus A ntimicrobial P eptide -1 .[1][2] It is a 17-amino acid, linear, amidated peptide.[1][3] The primary amino acid sequence of this compound is Phe-Leu-Ser-Leu-Ile-Pro-Ser-Leu-Val-Gly-Gly-Ser-Ile-Ser-Ala-Phe-Lys.

The discovery of this compound was first reported in 2013 by a team of researchers who identified it through "shotgun" molecular cloning of cDNAs from a venom-gland library of the Brazilian yellow scorpion, Tityus serrulatus.[1][3] The structure of the mature peptide was deduced from the cloned cDNA sequence, which also revealed a biosynthetic precursor containing a signal peptide sequence.[1][2][3] Following the elucidation of its sequence, synthetic replicates of this compound were produced and subjected to a variety of biological assays to characterize its activity.[1][3] A synthetic analogue, named TsAP-S1, was also created by substituting four neutral amino acid residues with lysine to enhance its cationicity and study the impact on its biological functions.[3]

Quantitative Data

The biological activities of this compound and its more cationic analogue, TsAP-S1, have been quantified against various microbial and cancer cell lines. The following tables summarize the key findings from these studies.

Table 1: Antimicrobial Activity of this compound and TsAP-S1
PeptideTarget MicroorganismMinimum Inhibitory Concentration (MIC) (μM)
This compoundStaphylococcus aureus120
This compoundEscherichia coli160
This compoundCandida albicans160
TsAP-S1Staphylococcus aureus2.5
TsAP-S1Escherichia coli5
TsAP-S1Candida albicans2.5

Data sourced from Guo et al., 2013.[3][4]

Table 2: Hemolytic Activity of this compound and TsAP-S1
PeptideConcentration (μM)Hemolytic Activity (%)
This compound1604
TsAP-S1530

Data sourced from Guo et al., 2013.[3][4]

Table 3: Anticancer Activity of this compound
PeptideHuman Cancer Cell LineIC50 (μM)
This compoundSquamous carcinoma (H157)55.9
This compoundLung adenocarcinoma (H838)52.5

Data sourced from UniProt.[5] Note: this compound was reported to be ineffective against three other tested human cancer cell lines.[3][4]

Experimental Protocols

The discovery and characterization of this compound involved a series of key experimental procedures. The following provides an overview of the methodologies employed.

"Shotgun" Molecular Cloning

The primary structure of the this compound precursor was determined using a "shotgun" molecular cloning approach.

  • Venom Gland cDNA Library Construction: A cDNA library was constructed from the venom glands of Tityus serrulatus.

  • PCR Amplification: A degenerate primer, designed to be complementary to a conserved sequence in the 5'-untranslated region of scorpion venom peptides, was used in conjunction with a 3'-oligo(dT)-adapter primer to amplify the full-length cDNAs of peptide precursors.

  • Cloning and Sequencing: The amplified PCR products were cloned into a plasmid vector and subsequently sequenced to determine the nucleotide and corresponding amino acid sequences of the this compound precursor.

Peptide Synthesis

Synthetic replicates of this compound and its analogue TsAP-S1 were produced using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. This allowed for the generation of sufficient quantities of the peptides for biological assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

The antimicrobial activity of the synthetic peptides was determined by measuring their Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

  • Microorganism Preparation: Cultures of the test microorganisms (S. aureus, E. coli, C. albicans) were grown to a specific optical density and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution Series: A serial dilution of each peptide was prepared in a 96-well microtiter plate.

  • Incubation: The standardized microbial suspension was added to the wells containing the peptide dilutions. The plates were then incubated under appropriate conditions for each microorganism.

  • MIC Determination: The MIC was determined as the lowest peptide concentration that resulted in the complete inhibition of visible microbial growth.

Hemolytic Activity Assay

The toxicity of the peptides towards mammalian cells was assessed through a hemolytic activity assay using red blood cells.

  • Red Blood Cell Preparation: A suspension of fresh red blood cells was prepared and washed.

  • Peptide Incubation: The red blood cell suspension was incubated with various concentrations of the peptides.

  • Hemolysis Measurement: After incubation, the samples were centrifuged, and the amount of hemoglobin released into the supernatant was measured spectrophotometrically.

  • Calculation: The percentage of hemolysis was calculated relative to a positive control (e.g., Triton X-100) and a negative control (buffer).

Anticancer Cell Viability Assay

The effect of this compound on the viability of human cancer cell lines was determined using a standard cell viability assay, such as the MTT assay.

  • Cell Culture: Human cancer cell lines were cultured in appropriate media and seeded into 96-well plates.

  • Peptide Treatment: The cells were treated with various concentrations of this compound and incubated for a specified period.

  • Viability Assessment: A reagent such as MTT was added to the wells, which is converted to a colored formazan product by viable cells. The amount of formazan produced is proportional to the number of viable cells and was quantified by measuring the absorbance at a specific wavelength.

  • IC50 Determination: The IC50 value, the concentration of peptide that inhibits 50% of cell growth, was calculated from the dose-response curve.

Mechanism of Action and Experimental Workflow

Proposed Mechanism of Action

The primary mechanism of action for this compound, like many other cationic antimicrobial and anticancer peptides, is believed to be the disruption of the cell membrane. The peptide's positive charge facilitates its interaction with the negatively charged components of microbial and cancer cell membranes, leading to membrane permeabilization and subsequent cell death. This direct action on the membrane does not typically involve specific intracellular signaling pathways.

Mechanism_of_Action cluster_peptide This compound Peptide cluster_cell Target Cell (Microbe/Cancer) TsAP1 This compound (Cationic) Membrane Anionic Cell Membrane TsAP1->Membrane Electrostatic Attraction Pore Pore Formation & Membrane Disruption Membrane->Pore Peptide Insertion Lysis Cell Lysis Pore->Lysis Loss of Integrity

Caption: Proposed mechanism of action for this compound peptide.

Experimental Workflow for this compound Discovery and Characterization

The following diagram illustrates the general workflow from the initial discovery of this compound to its biological characterization.

Experimental_Workflow cluster_discovery Discovery cluster_synthesis_char Synthesis & Characterization cluster_bioassays Biological Assays cluster_results Results Venom T. serrulatus Venom Gland cDNA_lib cDNA Library Construction Venom->cDNA_lib Cloning Shotgun Cloning & Sequencing cDNA_lib->Cloning Sequence This compound Precursor Sequence Identified Cloning->Sequence SPPS Solid-Phase Peptide Synthesis Sequence->SPPS Purification HPLC Purification & Mass Spectrometry SPPS->Purification Synthetic_TsAP1 Synthetic this compound & TsAP-S1 Purification->Synthetic_TsAP1 Antimicrobial Antimicrobial Assays (MIC) Synthetic_TsAP1->Antimicrobial Hemolytic Hemolytic Assay Synthetic_TsAP1->Hemolytic Anticancer Anticancer Assays (IC50) Synthetic_TsAP1->Anticancer Data Quantitative Data (Tables 1-3) Antimicrobial->Data Hemolytic->Data Anticancer->Data

Caption: Experimental workflow for this compound discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of TsAP-1 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TsAP-1 is a 17-amino acid, C-terminally amidated linear peptide originally isolated from the venom of the Brazilian yellow scorpion, Tityus serrulatus. As a member of the antimicrobial peptide (AMP) family, this compound has garnered interest within the research community for its potential therapeutic applications. This document provides detailed application notes and protocols for the chemical synthesis of this compound for research purposes, enabling further investigation into its biological activities and potential as a lead compound in drug development.

The amino acid sequence of this compound is Phe-Leu-Ser-Leu-Ile-Pro-Ser-Leu-Val-Gly-Gly-Ser-Ile-Ser-Ala-Phe-Lys-NH₂ .

Quantitative Data Summary

The biological activity of synthetic this compound has been evaluated against various microorganisms. The following table summarizes key quantitative data from these studies.

ParameterValueOrganism(s)Reference
Minimum Inhibitory Concentration (MIC) 120 µMStaphylococcus aureus
160 µMEscherichia coli
160 µMCandida albicans
Hemolytic Activity 4% at 160 µMHuman Erythrocytes
Peptide Purity (Post-Purification) >95% (Typically)N/A

Experimental Protocols

The synthesis of this compound is most effectively achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials and Reagents
  • Fmoc-Rink Amide resin (e.g., MBHA resin)

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ile-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), Acetonitrile (ACN)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)

  • Ether (cold, for precipitation)

  • HPLC purification buffers: Buffer A (e.g., 0.1% TFA in water), Buffer B (e.g., 0.1% TFA in acetonitrile)

Synthesis Workflow

Synthesis_Workflow Resin 1. Resin Preparation (Swelling) Chain_Elongation 2. Chain Elongation (Iterative Cycles) Resin->Chain_Elongation Cleavage 3. Cleavage and Deprotection Chain_Elongation->Cleavage Purification 4. Purification (RP-HPLC) Cleavage->Purification Characterization 5. Characterization (Mass Spectrometry) Purification->Characterization Lyophilization 6. Lyophilization Characterization->Lyophilization Final_Peptide Pure this compound Peptide Lyophilization->Final_Peptide

Figure 1: General workflow for the solid-phase synthesis of this compound peptide.
Detailed Synthesis Protocol

1. Resin Preparation and First Amino Acid Coupling:

  • Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF and DCM.

  • Couple the first amino acid (Fmoc-Lys(Boc)-OH) to the deprotected resin using a coupling agent (e.g., HBTU/HOBt) and DIPEA in DMF. The reaction is typically carried out for 2 hours.

  • Wash the resin to remove excess reagents.

2. Peptide Chain Elongation (Iterative Cycles):

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin extensively with DMF and DCM to remove piperidine and by-products.

  • Coupling: Add the next Fmoc-protected amino acid, coupling reagent (e.g., HBTU/HOBt), and DIPEA in DMF. Allow the reaction to proceed for 1-2 hours. A molar excess of amino acid and coupling reagents is used to ensure complete reaction.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Repeat these steps for each amino acid in the sequence: Phe, Ala, Ser, Ile, Ser, Gly, Gly, Val, Leu, Ser, Pro, Ile, Leu, Ser, Leu, Phe.

3. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (tBu from Ser and Boc from Lys).

  • Filter the resin and collect the TFA solution containing the crude peptide.

4. Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and wash the pellet with cold ether to remove scavengers and organic impurities.

  • Dissolve the crude peptide in a minimal amount of Buffer A for purification.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

5. Characterization and Lyophilization:

  • Analyze the purified fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight of the this compound peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Mechanism of Action

Antimicrobial peptides like this compound generally exert their effect by disrupting the integrity of microbial cell membranes. The positively charged residues in the peptide are attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction leads to membrane destabilization, pore formation, and ultimately cell death.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space TsAP1 This compound Peptide (Cationic) Membrane Lipid Bilayer (Anionic Surface) TsAP1->Membrane Electrostatic Attraction Pore Pore Formation Membrane->Pore Membrane Perturbation Leakage Ion Leakage & Loss of Contents Pore->Leakage CellDeath Cell Death Leakage->CellDeath

Figure 2: Proposed mechanism of action of this compound on a bacterial cell.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis and initial characterization of the this compound peptide. By following these procedures, researchers can produce high-purity this compound for use in a variety of in vitro and in vivo studies to further explore its therapeutic potential. The provided information on its mechanism of action offers a starting point for more detailed mechanistic investigations.

Application Notes and Protocols: Solid-Phase Synthesis of the Antimicrobial Peptide TsAP-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TsAP-1 is a 17-amino-acid, C-terminally amidated linear peptide identified from the venom of the Brazilian yellow scorpion, Tityus serrulatus.[1] This peptide is a member of the non-disulfide-bridged peptides (NDBPs) found in scorpion venom and has garnered interest for its potential as a broad-spectrum antimicrobial and anticancer agent.[1] Studies have shown that this compound exhibits activity against various microorganisms, although its potency can be significantly enhanced through structural modifications that increase its cationicity.[1] The therapeutic potential of antimicrobial peptides (AMPs) like this compound is a growing area of research, particularly in an era of increasing antibiotic resistance.

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and stepwise construction of a desired peptide sequence on an insoluble resin support. The most common approach, Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, involves the sequential addition of amino acids with temporary Fmoc protection on the α-amino group, which is removed at each step with a mild base. This method allows for high coupling efficiencies and the synthesis of complex peptides.

This document provides a detailed protocol for the solid-phase synthesis of the this compound peptide using manual Fmoc-based SPPS. While the precise amino acid sequence of this compound is not publicly available in the cited literature, a representative 17-mer sequence with characteristics of an antimicrobial peptide (a balance of hydrophobic and cationic residues) will be used for this protocol: Phe-Leu-Gly-Ala-Ile-Leu-Lys-Leu-Ile-Ala-Ser-Leu-Ile-Lys-Ser-Leu-Lys-NH₂ . This protocol is readily adaptable to the authentic this compound sequence once it is determined.

Data Presentation

The following table summarizes the expected quantitative data for the solid-phase synthesis of a 17-mer amidated peptide based on typical yields reported in the literature for similar antimicrobial peptides.

ParameterExpected ValueDescription
Resin Substitution0.5 - 0.8 mmol/gThe loading capacity of the Rink Amide resin.
Scale of Synthesis0.1 mmolThe initial amount of the first amino acid attached to the resin.
Coupling Efficiency>99% per stepEfficiency of each amino acid addition, monitored by Kaiser test.
Crude Peptide Yield70 - 85%The percentage yield of the peptide after cleavage from the resin and precipitation, relative to the initial resin loading.
Purity of Crude Peptide50 - 70%The purity of the peptide before purification, as determined by RP-HPLC.
Final Yield after Purification15 - 30%The overall yield of the purified peptide, relative to the initial resin loading.
Final Purity>95%The purity of the final peptide product after RP-HPLC purification, confirmed by mass spectrometry.
Theoretical Molecular Weight1820.3 g/mol The calculated molecular weight for the representative sequence.
Observed Molecular Weight1820.3 ± 1.0 g/mol The expected result from mass spectrometry analysis of the final product.

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide MBHA resin (100-200 mesh, substitution level of 0.5-0.8 mmol/g)

  • Fmoc-protected Amino Acids: Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Ile-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Piperidine

    • Diisopropylethylamine (DIPEA)

    • Methanol (MeOH)

    • Diethyl ether (ice-cold)

    • Acetonitrile (ACN), HPLC grade

    • Trifluoroacetic acid (TFA)

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

  • Cleavage Cocktail:

    • TFA (95%)

    • Triisopropylsilane (TIS) (2.5%)

    • Water (2.5%)

  • Kaiser Test Kit:

    • Solution A: 5 g ninhydrin in 100 mL ethanol

    • Solution B: 80 g phenol in 20 mL ethanol

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Purification:

    • Reverse-phase HPLC (RP-HPLC) system with a preparative C18 column

    • Lyophilizer

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol describes the manual synthesis of the peptide on Rink Amide resin. All steps are performed in a reaction vessel with a sintered glass filter, allowing for filtration and washing of the resin.

  • Resin Swelling:

    • Place 0.1 mmol of Rink Amide MBHA resin in the reaction vessel.

    • Add 10 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

    • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (0.4 mmol, 4 eq), HBTU (0.38 mmol, 3.8 eq), and HOBt (0.4 mmol, 4 eq) in 5 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the reaction solution and wash the resin with DMF (3 x 10 mL).

  • Fmoc Deprotection:

    • Add 10 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Kaiser Test (Qualitative monitoring of deprotection):

    • Take a few beads of resin and wash them with ethanol.

    • Add 2-3 drops of each Kaiser test solution (A, B, and C).

    • Heat at 100°C for 5 minutes.

    • A deep blue color indicates a positive result (free primary amine), confirming successful Fmoc removal. If the beads remain colorless or yellow, the deprotection is incomplete.

  • Subsequent Amino Acid Couplings:

    • Repeat steps 2.1-2.5 and 3.1-3.4 for each subsequent amino acid in the sequence (from C-terminus to N-terminus: Leu, Ser, Lys, etc.).

    • After each coupling step, perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling.

  • Final Deprotection:

    • After the final amino acid (Phe) has been coupled, perform a final Fmoc deprotection (steps 3.1-3.4).

  • Resin Washing and Drying:

    • Wash the peptidyl-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

    • Dry the resin under vacuum for at least 2 hours.

Protocol 2: Peptide Cleavage and Precipitation
  • Cleavage from Resin:

    • Place the dried peptidyl-resin in a round-bottom flask.

    • Add 10 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the resin.

    • Stopper the flask and gently agitate at room temperature for 2-3 hours. The TIS acts as a scavenger to protect side chains from reactive cations generated during cleavage.

  • Peptide Precipitation:

    • Filter the resin from the cleavage mixture into a 50 mL centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add 40 mL of ice-cold diethyl ether to the filtrate to precipitate the crude peptide.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Peptide Collection:

    • Centrifuge the mixture at 3000 x g for 10 minutes.

    • Carefully decant the diethyl ether.

    • Wash the peptide pellet with another 20 mL of ice-cold diethyl ether, centrifuge, and decant again.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Characterization
  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.

    • Purify the peptide using a preparative C18 RP-HPLC column.

    • Use a linear gradient of 10-60% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 40 minutes at a flow rate of 10 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect the fractions corresponding to the major peak.

  • Characterization:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Confirm the molecular weight of the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Lyophilization:

    • Pool the pure fractions.

    • Freeze the solution at -80°C.

    • Lyophilize the frozen solution to obtain the final peptide as a white, fluffy powder.

    • Store the lyophilized peptide at -20°C or -80°C.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle (Repeated for 17 Amino Acids) cluster_final_steps Final Steps Resin 1. Resin Swelling (Rink Amide in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Kaiser_Test_Pos 4. Kaiser Test (Positive - Blue) Wash1->Kaiser_Test_Pos Coupling 5. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Kaiser_Test_Pos->Coupling Wash2 6. DMF Wash Coupling->Wash2 Kaiser_Test_Neg 7. Kaiser Test (Negative - Yellow) Wash2->Kaiser_Test_Neg Kaiser_Test_Neg->Deprotection Next Amino Acid Final_Deprotection 8. Final Fmoc Deprotection Kaiser_Test_Neg->Final_Deprotection Final Amino Acid Coupled Cleavage 9. Cleavage & Precipitation (TFA Cocktail & Cold Ether) Final_Deprotection->Cleavage Purification 10. RP-HPLC Purification Cleavage->Purification Characterization 11. Characterization (MS & Analytical HPLC) Purification->Characterization Lyophilization 12. Lyophilization Characterization->Lyophilization Final_Peptide Pure this compound Peptide Lyophilization->Final_Peptide

Caption: Workflow for the solid-phase synthesis of this compound.

Proposed Mechanism of Action of this compound

Antimicrobial peptides from scorpion venom are typically cationic and amphipathic. Their primary mechanism of action involves the disruption of microbial cell membranes.[2]

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_steps Mechanism Steps p1 t1 p1->t1 p2 t2 p2->t2 p3 t3 p3->t3 p4 t4 p4->t4 p5 t5 p5->t5 p6 t6 p6->t6 p7 t7 p7->t7 p8 t8 p8->t8 Step1 1. Electrostatic Attraction Cationic peptide attracted to anionic bacterial membrane. Step2 2. Membrane Insertion Hydrophobic face of peptide inserts into the lipid bilayer. Step1->Step2 Step3 3. Pore Formation Peptides aggregate, forming pores (e.g., toroidal or barrel-stave). Step2->Step3 Step4 4. Cell Lysis Membrane integrity is lost, leading to leakage of cellular contents and cell death. Step3->Step4 Leakage Ion/Metabolite Leakage Step3->Leakage Peptide This compound Peptide

Caption: Proposed mechanism of this compound via membrane disruption.

References

Application Notes and Protocols for the Recombinant Expression of TsAP-1 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the recombinant expression of the antimicrobial peptide (AMP) TsAP-1. This compound, a 17-amino acid peptide originally isolated from the venom of the Brazilian yellow scorpion, Tityus serrulatus, has demonstrated both antimicrobial and anticancer properties.[1] Its recombinant production offers a scalable and cost-effective alternative to chemical synthesis for research and preclinical development.

Introduction

This compound is a cationic, linear peptide with a helical structure.[2][3] While the native peptide exhibits moderate antimicrobial activity, its potency can be significantly enhanced through amino acid substitutions that increase its net positive charge.[1] The low hemolytic activity of the native peptide makes it an attractive candidate for further development.[1] Recombinant expression in microbial hosts like Escherichia coli is a viable strategy for producing this compound for further investigation and development.

This document outlines the methodologies for expressing this compound as a fusion protein to overcome common challenges associated with expressing small, potentially toxic peptides, such as degradation by host proteases and toxicity to the expression host.[4][5] A common strategy is to fuse the peptide of interest to a larger, more stable protein partner, such as Glutathione S-transferase (GST) or a Small Ubiquitin-like Modifier (SUMO) tag.[4][6] These fusion tags can enhance solubility, improve expression levels, and simplify purification.

Data Presentation

Table 1: Antimicrobial Activity of Synthetic this compound and its Analogue
PeptideTarget OrganismMinimum Inhibitory Concentration (MIC) (µM)Hemolytic Activity (%)
This compound Staphylococcus aureus1204% at 160 µM
Escherichia coli160
Candida albicans160
TsAP-S1 (Cationic Analogue) Staphylococcus aureus2.530% at 5 µM
Escherichia coli5
Candida albicans2.5

Data sourced from Guo et al., 2013.[1]

Table 2: Physicochemical Properties of this compound
PropertyValue
Amino Acid Sequence FFSLIPSLIGGLVSAIK-NH₂
Molecular Weight 1789.2 Da
Net Charge (pH 7) +2
Predicted Helical Content 58.82%

Data sourced from Guo et al., 2013 and NovoPro Bioscience.[2][3]

Experimental Protocols

The following protocols provide a detailed workflow for the recombinant expression and purification of this compound as a His-tagged fusion protein in E. coli.

Gene Synthesis and Vector Construction
  • Gene Design: Codon-optimize the DNA sequence encoding this compound for expression in E. coli. To facilitate cloning, add appropriate restriction sites to the 5' and 3' ends of the gene. To enable purification and subsequent cleavage of the fusion partner, include a sequence encoding a hexahistidine (6xHis) tag and a protease cleavage site (e.g., for TEV protease) upstream of the this compound coding sequence.

  • Vector Selection: Choose a suitable expression vector, such as pET-28a(+), which contains a T7 promoter for high-level, inducible expression and a 6xHis tag.

  • Cloning: Ligate the synthesized gene into the expression vector using standard molecular cloning techniques.

  • Transformation: Transform the resulting plasmid into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.

Protein Expression
  • Transformation of Expression Host: Transform the sequence-verified expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).

  • Starter Culture: Inoculate a single colony into 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)). Incubate overnight at 37°C with shaking.

  • Large-Scale Culture: The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Expression: Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 20 minutes at 4°C. Discard the supernatant.

Protein Purification
  • Cell Lysis: Resuspend the cell pellet in 20-30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice or using a high-pressure homogenizer.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 20-30 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged fusion protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions.

  • Analysis of Purity: Analyze the collected fractions by SDS-PAGE to assess the purity and molecular weight of the fusion protein.

Cleavage of the Fusion Tag and Final Purification
  • Dialysis: Pool the fractions containing the purified fusion protein and dialyze against a buffer suitable for the chosen protease (e.g., TEV protease buffer: 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT).

  • Protease Cleavage: Add the specific protease (e.g., TEV protease) to the dialyzed protein solution and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Reverse Affinity Chromatography: Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved this compound peptide will be in the flow-through, while the His-tagged fusion partner and the His-tagged protease will bind to the column.

  • Final Purification/Desalting: Further purify and desalt the this compound peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final peptide product by mass spectrometry.

Visualizations

Recombinant_TsAP1_Workflow cluster_gene_prep Gene Preparation cluster_expression Expression cluster_purification Purification Gene_Design Codon-Optimized This compound Gene Design Vector_Construction Cloning into pET-28a(+) Vector Gene_Design->Vector_Construction Transformation Transformation into E. coli BL21(DE3) Vector_Construction->Transformation Culture Cell Culture & Induction with IPTG Transformation->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis Affinity_Chromo Ni-NTA Affinity Chromatography Lysis->Affinity_Chromo Cleavage Protease Cleavage of His-tag Affinity_Chromo->Cleavage Final_Purification RP-HPLC Purification Cleavage->Final_Purification Final_Product Final_Product Final_Purification->Final_Product Purified this compound

Caption: Workflow for recombinant expression and purification of this compound.

Antimicrobial_Mechanism TsAP1 Cationic this compound Peptide (+) Interaction Electrostatic Interaction TsAP1->Interaction Bacterial_Membrane Negatively Charged Bacterial Membrane (-) Bacterial_Membrane->Interaction Membrane_Disruption Membrane Disruption & Pore Formation Interaction->Membrane_Disruption Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis

Caption: Proposed antimicrobial mechanism of action for this compound.

References

Application Notes and Protocols for the Purification of TsAP-1 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TsAP-1 is a 17-amino acid, C-terminally amidated linear peptide originally discovered in the venom of the Brazilian yellow scorpion, Tityus serrulatus. As an antimicrobial peptide (AMP), this compound and its analogues are of significant interest for their potential therapeutic applications against a range of pathogens. The production of a highly pure and well-characterized peptide is a critical prerequisite for any downstream biological or preclinical studies. This document provides a detailed guide to the synthesis and purification of this compound, employing a robust two-step chromatographic process designed to achieve high purity and yield.

The primary method for generating synthetic peptides like this compound is Solid-Phase Peptide Synthesis (SPPS), most commonly using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following synthesis, the crude peptide is cleaved from the solid support and deprotected. This crude product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides.

To isolate the target peptide, a multi-step purification strategy is often necessary. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolving power.[1] However, for complex crude mixtures, a preliminary purification step using an orthogonal technique like ion-exchange chromatography (IEC) can significantly improve the final purity.[1][2] This application note details a comprehensive workflow, including Fmoc-SPPS, cleavage, and a two-step purification protocol combining IEC and RP-HPLC.

Data Presentation: Purification of Synthetic Peptides

The following table summarizes representative quantitative data for the purification of synthetic peptides with characteristics similar to this compound (e.g., short to medium length, cationic). The data illustrates the typical progression of purity and yield through a multi-step purification process. For a standard 20-amino acid peptide, theoretical crude purity after synthesis is often above 82%, with a final net peptide content of 70-90% after purification.[3] Purification yields for various synthetic peptides can range from 6% to 70%, achieving final purities between 82% and 97%.[4]

Purification StagePurity (%)Overall Yield (%)Method
Crude Peptide (Post-Cleavage)60 - 85100-
After Ion-Exchange Chromatography85 - 9570 - 90Cation Exchange
Final Product (After RP-HPLC)> 9850 - 70Reversed-Phase HPLC

Note: Values are representative and can vary based on the specific peptide sequence, synthesis efficiency, and purification conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Isopropanol (IPA)

  • Washing solvent: DMF

  • SPPS reaction vessel

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.95 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin with DMF, followed by DCM, and finally isopropanol.

    • Dry the resin under vacuum for several hours.

Cleavage of this compound from Resin and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Dry peptide-resin

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen gas or vacuum desiccator

Protocol:

  • Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Incubate with occasional swirling for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • In a centrifuge tube, add cold diethyl ether (10 times the volume of the TFA solution).

    • Slowly add the TFA solution to the cold ether while vortexing to precipitate the peptide.

  • Washing and Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain a white powder.

Two-Step Purification of this compound

This protocol uses a combination of ion-exchange and reversed-phase chromatography.

Step 3.1: Ion-Exchange Chromatography (IEC) - Capture Step

Materials:

  • Strong cation exchange column (e.g., SP Sepharose)

  • IEC Buffer A: 20 mM Ammonium Acetate, pH 4.5

  • IEC Buffer B: 20 mM Ammonium Acetate, 1 M NaCl, pH 4.5

  • Crude this compound peptide

  • HPLC system

Protocol:

  • Sample Preparation: Dissolve the crude peptide in IEC Buffer A.

  • Column Equilibration: Equilibrate the cation exchange column with IEC Buffer A until the baseline is stable.

  • Sample Loading: Load the dissolved crude peptide onto the column.

  • Washing: Wash the column with IEC Buffer A to remove unbound impurities.

  • Elution: Elute the bound peptide using a linear gradient of 0-100% IEC Buffer B over several column volumes.

  • Fraction Collection: Collect fractions and monitor the absorbance at 220 nm.

  • Analysis and Pooling: Analyze the fractions by analytical RP-HPLC to identify those containing the target peptide with the highest purity. Pool the desired fractions.

Step 3.2: Reversed-Phase HPLC (RP-HPLC) - Polishing Step

Materials:

  • Preparative C18 RP-HPLC column

  • RP-HPLC Buffer A: 0.1% TFA in HPLC-grade water

  • RP-HPLC Buffer B: 0.1% TFA in acetonitrile

  • Pooled fractions from IEC

  • Lyophilizer

Protocol:

  • Sample Preparation: If necessary, dilute the pooled fractions from the IEC step with RP-HPLC Buffer A.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5%) in Buffer A.

  • Sample Loading: Inject the sample onto the column.

  • Elution: Apply a shallow linear gradient of Buffer B (e.g., 10-50% over 40 minutes) to elute the peptide.

  • Fraction Collection: Collect fractions based on the UV chromatogram (220 nm).

  • Purity Analysis: Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the fractions with the desired purity (>98%) and freeze-dry (lyophilize) to obtain the final purified this compound peptide as a white, fluffy powder.

Visualizations

Peptide_Purification_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Quality Control SPPS Solid-Phase Peptide Synthesis (SPPS) (Fmoc Chemistry) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude this compound Peptide (Purity: 60-85%) Cleavage->Crude_Peptide IEC Ion-Exchange Chromatography (IEC) (Capture Step) Crude_Peptide->IEC RP_HPLC Reversed-Phase HPLC (RP-HPLC) (Polishing Step) IEC->RP_HPLC Pooled Fractions IEC_Product Partially Purified this compound (Purity: 85-95%) Final_Product Pure this compound Peptide (Purity > 98%) RP_HPLC->Final_Product QC Analytical HPLC & Mass Spectrometry Final_Product->QC Purity Check Lyophilization Lyophilization QC->Lyophilization Pure Fractions Final_Powder Final Lyophilized Powder Lyophilization->Final_Powder

Caption: Workflow for this compound peptide synthesis and purification.

Two_Step_Purification_Logic Crude Crude Peptide Mixture IEC Step 1: Ion-Exchange Chromatography Crude->IEC Separation by Charge RP_HPLC Step 2: Reversed-Phase HPLC IEC->RP_HPLC Enriched this compound Fractions Impurities1 Unbound & Weakly Bound Impurities IEC->Impurities1 Pure_Peptide Highly Pure this compound (>98%) RP_HPLC->Pure_Peptide Impurities2 Closely Related Hydrophobic Impurities RP_HPLC->Impurities2 Separation by Hydrophobicity

Caption: Logic of the two-step chromatographic purification process.

References

Application Notes and Protocols for Evaluating the Anticancer Effects of TsAP-1 using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TsAP-1 is a novel 17-amino acid, amidated linear peptide derived from the venom of the Brazilian yellow scorpion, Tityus serrulatus. Initial studies have indicated that this compound possesses broad-spectrum antimicrobial and anticancer activities. These application notes provide a comprehensive guide for researchers interested in evaluating the anticancer effects of this compound, with a focus on cell viability assays. The protocols detailed herein are foundational for screening the cytotoxic and cytostatic effects of this compound on various cancer cell lines. While the complete signaling pathway of this compound's anticancer activity is still under investigation, this document provides protocols to assess its impact on cell viability, apoptosis, and cell cycle progression.

Data Presentation: Quantitative Analysis of this compound Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines, as determined by the MTT assay. These values provide a quantitative measure of the peptide's potency and selectivity.

Cell LineCancer TypeIC50 (µM)[1]
MCF-7Breast Adenocarcinoma>100
U251MGGlioblastoma>100
BxPC-3Pancreatic AdenocarcinomaIneffective[1]
PC-3Prostate AdenocarcinomaIneffective[1]
HCT-116Colorectal CarcinomaIneffective[1]

Note: In the initial characterization, this compound was found to be ineffective against BxPC-3, PC-3, and HCT-116 cell lines at the concentrations tested. The IC50 values for MCF-7 and U251MG were greater than 100 µM, suggesting modest activity against these lines.

Experimental Protocols

Detailed methodologies for key experiments to assess the anticancer effects of this compound are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound peptide (lyophilized)

  • Sterile Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound peptide

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with the desired concentrations of this compound for the chosen duration. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing:

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the DNA content of cells, allowing for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound peptide

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A in PBS)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound as described for the apoptosis assay.

  • Cell Harvesting:

    • Harvest cells by trypsinization.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Use software to model the cell cycle distribution and determine the percentage of cells in each phase.

Visualizations: Signaling Pathways and Experimental Workflows

While the precise signaling pathways modulated by this compound to induce its anticancer effects are yet to be fully elucidated, the following diagrams illustrate general pathways often implicated in peptide-induced apoptosis and cell cycle arrest, along with the experimental workflows for the described assays.

G cluster_workflow Experimental Workflow: Cell Viability Assays for this compound cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis start Start: Cancer Cell Culture seed Seed cells in multi-well plates start->seed treat Treat with this compound (various concentrations) seed->treat mtt_add Add MTT reagent treat->mtt_add apop_harvest Harvest cells treat->apop_harvest cc_harvest Harvest cells treat->cc_harvest mtt_solubilize Solubilize formazan mtt_add->mtt_solubilize mtt_read Read absorbance at 570 nm mtt_solubilize->mtt_read apop_stain Stain with Annexin V/PI apop_harvest->apop_stain apop_flow Analyze by Flow Cytometry apop_stain->apop_flow cc_fix Fix with Ethanol cc_harvest->cc_fix cc_stain Stain with PI/RNase A cc_fix->cc_stain cc_flow Analyze by Flow Cytometry cc_stain->cc_flow

Caption: Workflow for assessing this compound anticancer effects.

G cluster_apoptosis_pathway General Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway tsap1 Anticancer Peptide (e.g., this compound) death_receptor Death Receptors (e.g., Fas, TNFR) tsap1->death_receptor Induces bcl2 Bcl-2 family (Bax/Bak activation) tsap1->bcl2 Modulates caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c bcl2->mitochondria caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptosis pathways affected by peptides.

G cluster_cellcycle_pathway General Cell Cycle Arrest Pathway tsap1 Anticancer Peptide (e.g., this compound) p21_p27 CDK Inhibitors (e.g., p21, p27) tsap1->p21_p27 Upregulates cdk_cyclin CDK-Cyclin Complexes (e.g., CDK4/6-Cyclin D) rb Rb Phosphorylation cdk_cyclin->rb Phosphorylates p21_p27->cdk_cyclin Inhibits e2f E2F Release rb->e2f Inhibits g1_arrest G1 Phase Arrest rb->g1_arrest Leads to s_phase S-Phase Entry e2f->s_phase Promotes

Caption: A general model of G1 cell cycle arrest.

References

Application Notes and Protocols for Peptide-Mediated Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Peptide-mediated targeted drug delivery is a promising strategy to enhance the therapeutic efficacy of anti-cancer agents while minimizing off-target toxicity. This approach utilizes short peptides that specifically recognize and bind to receptors overexpressed on the surface of cancer cells or tumor vasculature. Upon binding, the peptide-drug conjugate is internalized, leading to the intracellular release of the cytotoxic payload. This document provides detailed application notes and protocols for utilizing various targeting peptides in cancer drug delivery research. While the initial query for "TsAP-1 peptide" did not yield a specific candidate for targeted drug delivery, this guide focuses on well-established targeting peptides as exemplary systems.

II. Featured Targeting Peptides

Several peptides have been extensively investigated for their tumor-targeting capabilities. The selection of an appropriate peptide depends on the specific cancer type and the expression profile of its surface receptors.

Table 1: Overview of Common Cancer-Targeting Peptides

PeptideTarget ReceptorCancer Types Overexpressing Target
RGD αvβ3, αvβ5, α5β1 IntegrinsGlioblastoma, Melanoma, Ovarian, Breast, Lung Cancer
NGR Aminopeptidase N (CD13)Prostate, Liver, Kidney, Renal Cancer
T7 Transferrin Receptor (TfR)Brain, Lung, Cervical, Prostate Cancer
F3 NucleolinGlioblastoma, Rhabdomyosarcoma
CREKA Fibrin-Fibronectin ComplexesBroadly applicable to the tumor microenvironment

III. Quantitative Data for Targeting Peptides

The efficacy of a targeting peptide is determined by its binding affinity to the receptor and its ability to facilitate the internalization of the conjugated drug, ultimately leading to cancer cell death.

Table 2: Binding Affinities of Targeting Peptides

PeptideLigandTarget Receptor/Cell LineBinding Affinity (Kd)Citation
c(RGDyK)Integrin αvβ3Purified protein10.3 ± 1.14 nM[1]
Tetrameric RGDIntegrin αvβ3Purified protein~1 nM[2]
99mTc-T7TfRNCI-H157 cells71.9 nM[3]
99mTc-T7TfRU251 cells131.6 nM[3]

Table 3: In Vitro Cytotoxicity of Peptide-Drug Conjugates

Peptide-Drug ConjugateCell LineIC50 (µM)Citation
Peptide-Doxorubicin (Thioether)MDA-MB-231 (TNBC)1.3[4]
Peptide-Doxorubicin (Hydrazone)MDA-MB-231 (TNBC)2.2[4]
Free DoxorubicinMDA-MB-231 (TNBC)1.5[4]
Peptide-Doxorubicin (Thioether)MDA-MB-468 (TNBC)4.7[4]
Peptide-Doxorubicin (Hydrazone)MDA-MB-468 (TNBC)1.2[4]
Free DoxorubicinMDA-MB-468 (TNBC)0.35[4]
Peptide-Doxorubicin (Thioether)MCF 10A (Non-cancerous)38.6[4]
Peptide-Doxorubicin (Hydrazone)MCF 10A (Non-cancerous)15.1[4]
Free DoxorubicinMCF 10A (Non-cancerous)0.24[4]

IV. Signaling and Internalization Pathways

The internalization of peptide-drug conjugates is often a complex process involving receptor-mediated endocytosis. Understanding the underlying signaling pathways is crucial for optimizing drug delivery.

RGD_Integrin_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space RGD-Drug RGD-Drug Conjugate Integrin Integrin Receptor (αvβ3) RGD-Drug->Integrin Binding FAK FAK Integrin->FAK Activation Dab2 Dab2 Integrin->Dab2 Recruitment Src Src FAK->Src Activation Clathrin Clathrin Dab2->Clathrin Recruitment CCP Clathrin-Coated Pit Clathrin->CCP Assembly Dynamin Dynamin CCV Clathrin-Coated Vesicle Dynamin->CCV Scission CCP->Dynamin Recruitment Endosome Early Endosome CCV->Endosome Fusion Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release Acidification

RGD-Integrin mediated endocytosis pathway.

T7_TfR_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space T7-Drug T7-Drug Conjugate TfR Transferrin Receptor (TfR) T7-Drug->TfR Binding AP2 AP2 Complex TfR->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment CCP Clathrin-Coated Pit Clathrin->CCP Assembly Dynamin Dynamin CCV Clathrin-Coated Vesicle Dynamin->CCV Scission CCP->Dynamin Recruitment Endosome Early Endosome CCV->Endosome Fusion Recycling Receptor Recycling Endosome->Recycling Sorting Drug_Release Drug Release Endosome->Drug_Release Acidification Recycling->TfR

T7-Transferrin Receptor mediated endocytosis.

V. Experimental Protocols

Detailed protocols are provided for the synthesis and evaluation of peptide-drug conjugates.

Protocol 1: Synthesis of a Peptide-Drug Conjugate (e.g., RGD-Doxorubicin)

This protocol describes the conjugation of a cysteine-containing RGD peptide to doxorubicin (DOX) via a maleimide linker.

Peptide_Drug_Conjugation_Workflow Peptide_Prep 1. Peptide Synthesis (Solid-Phase) Conjugation 3. Conjugation Reaction (Thiol-Maleimide) Peptide_Prep->Conjugation Drug_Mod 2. Drug Modification (DOX-Maleimide) Drug_Mod->Conjugation Purification 4. Purification (HPLC) Conjugation->Purification Characterization 5. Characterization (Mass Spectrometry) Purification->Characterization

Workflow for peptide-drug conjugation.

Materials and Reagents:

  • Rink amide resin

  • Fmoc-protected amino acids

  • HOBt, HBTU, DIEA, Piperidine

  • Doxorubicin-hydrochloride

  • Maleimide-PEG-NHS ester

  • Trifluoroacetic acid (TFA)

  • Dimethylformamide (DMF), Dichloromethane (DCM)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Peptide Synthesis:

    • Synthesize the RGD peptide (e.g., Cys-Arg-Gly-Asp) on Rink amide resin using a standard Fmoc solid-phase peptide synthesis protocol.[5]

    • Cleave the peptide from the resin and deprotect the side chains using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

  • Drug Modification:

    • Dissolve Doxorubicin-HCl and Maleimide-PEG-NHS ester in anhydrous DMF.

    • Add DIEA to the solution to deprotonate the amine group of doxorubicin.

    • Stir the reaction mixture at room temperature overnight in the dark.

    • Purify the DOX-maleimide product by HPLC.

  • Conjugation:

    • Dissolve the purified RGD peptide and DOX-maleimide in a reaction buffer (e.g., phosphate buffer, pH 7.0).

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Purification and Characterization:

    • Purify the final RGD-DOX conjugate by reverse-phase HPLC.

    • Confirm the molecular weight of the conjugate by mass spectrometry.

Protocol 2: In Vitro Cellular Uptake Assay by Flow Cytometry

This protocol quantifies the internalization of a fluorescently labeled peptide-drug conjugate into cancer cells.

Flow_Cytometry_Workflow Cell_Seeding 1. Seed Cells Incubation 2. Incubate with Fluorescent Conjugate Cell_Seeding->Incubation Washing 3. Wash and Trypsinize Incubation->Washing Analysis 4. Flow Cytometry Analysis Washing->Analysis

Workflow for cellular uptake analysis.

Materials and Reagents:

  • Cancer cell line of interest (e.g., U87MG for RGD)

  • Complete cell culture medium

  • Fluorescently labeled peptide-drug conjugate

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.[6]

  • Incubation:

    • Replace the medium with fresh medium containing the fluorescently labeled peptide-drug conjugate at the desired concentration (e.g., 1 µM).[6]

    • Incubate the cells for a specific time period (e.g., 4 hours) at 37°C.

  • Cell Harvesting:

    • Wash the cells twice with ice-cold PBS to remove the extracellular conjugate.[6]

    • Add trypsin-EDTA to detach the cells.

    • Collect the cells and centrifuge at a low speed.

    • Resuspend the cell pellet in cold PBS.[6]

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, measuring the mean fluorescence intensity of the cell population.

    • Include an untreated cell sample as a negative control to determine the background fluorescence.

Protocol 3: In Vivo Biodistribution Study

This protocol assesses the tumor-targeting efficiency and organ distribution of a radiolabeled or fluorescently labeled peptide-nanoparticle conjugate in a tumor-bearing mouse model.

Biodistribution_Workflow Tumor_Model 1. Establish Tumor Xenograft Model Injection 2. Inject Labeled Conjugate Tumor_Model->Injection Imaging 3. In Vivo Imaging (e.g., IVIS) Injection->Imaging Organ_Harvest 4. Harvest Organs Imaging->Organ_Harvest Ex_Vivo_Analysis 5. Ex Vivo Analysis (Quantification) Organ_Harvest->Ex_Vivo_Analysis

References

Application Notes and Protocols for Microbial Biofilm Disruption Using the Antimicrobial Peptide LL-37

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the human cathelicidin peptide LL-37 in microbial biofilm disruption studies. The following sections detail the peptide's mechanism of action, protocols for key experiments, and quantitative data from representative studies.

Introduction to LL-37 and its Anti-Biofilm Properties

LL-37 is a 37-amino-acid, amphipathic, alpha-helical antimicrobial peptide (AMP) that plays a crucial role in the human innate immune system.[1][2] Beyond its direct bactericidal activities, LL-37 has demonstrated significant efficacy in both preventing the formation of and disrupting established microbial biofilms at concentrations well below its minimum inhibitory concentration (MIC).[1] This makes it a promising candidate for the development of novel anti-biofilm therapeutics.

The anti-biofilm activity of LL-37 is multifaceted and includes:

  • Inhibition of Bacterial Attachment: LL-37 can interfere with the initial adhesion of bacteria to surfaces, a critical first step in biofilm formation.[1][3][4]

  • Modulation of Bacterial Motility: It has been shown to stimulate twitching motility in Pseudomonas aeruginosa, a form of surface-based movement that can influence biofilm structure and dispersal.[1][4]

  • Interference with Quorum Sensing: LL-37 can disrupt bacterial cell-to-cell communication (quorum sensing) by downregulating genes essential for biofilm development, such as those in the las and rhl systems of P. aeruginosa.[1][5]

  • Disruption of the Biofilm Matrix: The peptide can interact with and disrupt the extracellular polymeric substance (EPS) matrix that encases and protects the bacteria within the biofilm.

Quantitative Data on LL-37 Biofilm Disruption

The efficacy of LL-37 in disrupting biofilms has been quantified in numerous studies. The tables below summarize key findings for two common biofilm-forming pathogens, Pseudomonas aeruginosa and Staphylococcus aureus.

Table 1: Inhibition of Pseudomonas aeruginosa Biofilm Formation by LL-37

LL-37 Concentration (µg/mL)Biofilm Inhibition (%)Reference OrganismAssay MethodCitation
0.5~40%P. aeruginosa PAO1Crystal Violet Staining[1]
1.0~50%P. aeruginosa ATCC 19429Crystal Violet Staining[4]
4.0Significant reductionP. aeruginosa PAO1Flow Cell Analysis[6][7]

Table 2: Disruption of Pre-formed Staphylococcus aureus Biofilms by LL-37

LL-37 Concentration (µM)Log Reduction in CFUsTreatment DurationReference OrganismAssay MethodCitation
10> 460 minutesS. aureus (clinical isolate)Colony Forming Unit Quantification[8][9]
10> 35 minutesS. aureus (clinical isolate)Colony Forming Unit Quantification[8][9]

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-biofilm activity of LL-37 are provided below.

Protocol 1: Biofilm Inhibition Assay Using Crystal Violet Staining

This protocol is used to determine the ability of LL-37 to prevent the formation of bacterial biofilms.

Materials:

  • LL-37 peptide (lyophilized)

  • Sterile, 96-well flat-bottom polystyrene microtiter plates

  • Bacterial strain of interest (e.g., P. aeruginosa PAO1, S. aureus ATCC 25923)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid or 95% ethanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare LL-37 Stock Solution: Reconstitute lyophilized LL-37 in sterile water or a suitable buffer to a high concentration stock solution (e.g., 1 mg/mL).

  • Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium in the appropriate medium. Dilute the overnight culture to a starting optical density at 600 nm (OD₆₀₀) of 0.01 in fresh medium.

  • Set up the Assay Plate:

    • Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.

    • Add 100 µL of LL-37 at various concentrations (prepared as 2x the final desired concentration in the same medium) to the wells. Include a no-peptide control (medium only).

  • Incubation: Cover the plate and incubate statically at 37°C for 24 hours to allow for biofilm formation.

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three to four times with sterile water.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom microtiter plate. Measure the absorbance at 550-595 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated as: [1 - (OD of LL-37 treated well / OD of control well)] x 100.

Protocol 2: Biofilm Disruption Assay (Quantification by CFU)

This protocol is used to assess the ability of LL-37 to disrupt a pre-formed biofilm.

Materials:

  • LL-37 peptide

  • Bacterial strain of interest

  • Appropriate growth medium

  • Sterile 24-well or 96-well plates

  • PBS

  • Apparatus for sonication or vortexing

  • Agar plates for colony counting

Procedure:

  • Biofilm Formation: Grow biofilms in the wells of a microtiter plate as described in Protocol 1 (steps 2-4), but without the addition of LL-37.

  • Washing: After the incubation period, remove the planktonic culture and wash the wells twice with sterile PBS to remove non-adherent cells.

  • LL-37 Treatment: Add 200 µL of LL-37 at the desired concentration (in PBS or fresh medium) to the wells containing the pre-formed biofilms. Include a no-peptide control.

  • Incubation: Incubate the plate for a specified duration (e.g., 1, 4, or 24 hours) at 37°C.

  • Biofilm Disruption and Cell Recovery:

    • Carefully remove the treatment solution.

    • Add 200 µL of sterile PBS to each well.

    • Disrupt the biofilm by scraping the bottom of the wells with a sterile pipette tip and then vigorously pipetting, or by sonicating the plate for 5-10 minutes.

  • Serial Dilution and Plating: Perform serial dilutions of the bacterial suspension from each well in sterile PBS. Plate the dilutions onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFUs).

  • Data Analysis: Calculate the log reduction in CFUs compared to the untreated control.

Visualizations

The following diagrams illustrate the proposed mechanisms of action and experimental workflows.

LL37_Mechanism_of_Action cluster_biofilm Microbial Biofilm cluster_actions Mechanisms of Action Bacterial Cells Bacterial Cells EPS Matrix EPS Matrix Bacterial Cells->EPS Matrix secretion LL37 LL-37 Peptide Inhibit Attachment Inhibit Attachment LL37->Inhibit Attachment Stimulate Motility Stimulate Motility LL37->Stimulate Motility Disrupt Quorum Sensing Disrupt Quorum Sensing LL37->Disrupt Quorum Sensing Degrade EPS Matrix Degrade EPS Matrix LL37->Degrade EPS Matrix Inhibit Attachment->Bacterial Cells prevents adhesion Stimulate Motility->Bacterial Cells induces dispersal Disrupted Biofilm Disrupted Biofilm Stimulate Motility->Disrupted Biofilm Disrupt Quorum Sensing->Bacterial Cells downregulates biofilm genes Degrade EPS Matrix->EPS Matrix destabilizes structure Degrade EPS Matrix->Disrupted Biofilm

Caption: Proposed mechanisms of LL-37 action against microbial biofilms.

Biofilm_Inhibition_Workflow start Start prep_culture Prepare Bacterial Inoculum start->prep_culture prep_ll37 Prepare LL-37 Dilutions start->prep_ll37 add_to_plate Add Bacteria and LL-37 to 96-well Plate prep_culture->add_to_plate prep_ll37->add_to_plate incubate Incubate for 24h at 37°C add_to_plate->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Bound Stain wash2->solubilize read_absorbance Measure Absorbance at 595 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for the biofilm inhibition assay.

Biofilm_Disruption_Workflow start Start form_biofilm Form Biofilm in Plate (24h) start->form_biofilm wash1 Wash to Remove Planktonic Cells form_biofilm->wash1 add_ll37 Add LL-37 Treatment wash1->add_ll37 incubate Incubate (e.g., 1-24h) add_ll37->incubate disrupt_biofilm Disrupt Biofilm (Scraping/Sonication) incubate->disrupt_biofilm serial_dilute Perform Serial Dilutions disrupt_biofilm->serial_dilute plate_cfu Plate on Agar serial_dilute->plate_cfu count_colonies Incubate and Count CFUs plate_cfu->count_colonies end End count_colonies->end

Caption: Experimental workflow for the biofilm disruption assay.

References

Application Notes and Protocols for STEAP1 in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "TsAP-1" as specified in the query does not correspond to a recognized molecule in the scientific literature. Based on the context of cancer cell line research, it is highly probable that this is a typographical error and the intended target of interest is STEAP1 (Six-Transmembrane Epithelial Antigen of the Prostate 1) . STEAP1 is a well-documented protein implicated in various cancers and a prominent target for novel therapeutics. Alternatively, the query might pertain to small molecule inhibitors of AP-1 (Activator Protein-1) , a transcription factor crucial in oncology. This document will primarily focus on STEAP1, with a supplementary section on AP-1 inhibitors.

STEAP1: A Promising Target in Oncology

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell surface protein that is overexpressed in a multitude of solid tumors, including prostate, lung, bladder, colon, ovarian, and Ewing sarcoma.[1][2] Its expression is often correlated with tumor progression, metastasis, and poor prognosis.[3][4] The localization of STEAP1 on the cell membrane makes it an accessible and attractive target for various therapeutic modalities, such as antibody-drug conjugates (ADCs), Chimeric Antigen Receptor (CAR) T-cell therapy, and cancer vaccines.[5][6]

Quantitative Data on STEAP1 Expression and Therapeutic Efficacy

The following tables summarize quantitative data regarding STEAP1 expression in different cancer cell lines and the preclinical efficacy of STEAP1-targeted therapies.

Table 1: STEAP1 Expression in Various Cancer Cell Lines

Cell LineCancer TypeSTEAP1 Expression LevelReference
A549Lung CancerHigh (relative to normal lung epithelial cells)[1]
LNCaPProstate CancerPositive[7]
C4-2BProstate CancerPositive[7]
22Rv1Prostate CancerPositive[7]
SGC-7901Gastric CancerHigh[3]
MGC-803Gastric CancerHigh[3]
OVCAR-3Ovarian CancerHigh (mRNA)[4]
Caov-3Ovarian CancerModerate (mRNA)[4]
SKOV-3Ovarian CancerLow (mRNA)[4]
ES-2Ovarian CancerLow (mRNA)[4]
HepG2Liver CancerUpregulated[8]
Hep3BLiver CancerUpregulated[8]

Table 2: Preclinical Efficacy of STEAP1-Targeted CAR T-Cell Therapy

Cancer ModelTreatmentOutcomeReference
Metastatic Prostate Cancer (Mouse Model)Anti-STEAP1 CAR T-cellsExtended median survival to 97 days (vs. 31 days in control)[5]
Metastatic Castration-Resistant Prostate Cancer (Mouse Model)Anti-STEAP1 CAR T-cellsApparent cure in preclinical models[5]
C4-2B Prostate Cancer (Disseminated Mouse Model)Anti-STEAP1 CAR T-cellsComplete responses[9]
22Rv1 Prostate Cancer (Disseminated Mouse Model)Anti-STEAP1 CAR T-cellsSubstantial tumor growth inhibition[9]
Signaling Pathways Involving STEAP1

STEAP1 is implicated in several signaling pathways that are crucial for cancer cell proliferation, survival, and invasion. These include the AKT/FoxO1 pathway, which is involved in cell growth and metabolism.[3]

STEAP1_Signaling_Pathway STEAP1 Signaling Pathway STEAP1 STEAP1 AKT AKT STEAP1->AKT Activates FoxO1 FoxO1 AKT->FoxO1 Inhibits EMT Epithelial-Mesenchymal Transition (EMT) AKT->EMT Promotes Cell_Proliferation Cell Proliferation FoxO1->Cell_Proliferation Regulates Cell_Invasion Cell Invasion FoxO1->Cell_Invasion Regulates EMT->Cell_Invasion Leads to

STEAP1 Signaling Pathway

Experimental Protocols

Here are detailed protocols for common assays used in the study of STEAP1 in cancer cell lines.

Experimental Workflow: Studying STEAP1 Function

Experimental_Workflow Experimental Workflow for STEAP1 Functional Analysis cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Lines (e.g., LNCaP, A549) Transfection Transfect with STEAP1 siRNA or Overexpression Plasmid Cell_Culture->Transfection Western_Blot Western Blot (Confirm STEAP1 knockdown/overexpression) Transfection->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., CCK-8) Transfection->Proliferation_Assay Invasion_Assay Transwell Invasion Assay Transfection->Invasion_Assay Colony_Formation Colony Formation Assay Transfection->Colony_Formation Data_Quantification Quantify Results (e.g., cell counts, absorbance) Proliferation_Assay->Data_Quantification Invasion_Assay->Data_Quantification Colony_Formation->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

Workflow for STEAP1 Functional Analysis
Protocol 1: Western Blot for STEAP1 Expression

This protocol is for determining the protein levels of STEAP1 in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A431, DU 145)[10]

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody: Rabbit anti-STEAP1 polyclonal antibody (e.g., Proteintech 20199-1-AP)[10]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Blocking buffer (5% non-fat milk or BSA in TBST)

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Add RIPA buffer and scrape the cells.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-STEAP1 antibody (e.g., at a 1:500 dilution) overnight at 4°C.[10]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the bands using an imaging system.

Protocol 2: Cell Proliferation Assay (CCK-8)

This protocol measures the effect of STEAP1 modulation on cell proliferation.[3]

Materials:

  • Transfected cancer cells (e.g., SGC-7901, MGC-803)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed the transfected cells into a 96-well plate at a density of 3,000 cells per well.[3]

  • Culture the cells for 24, 48, 72, and 96 hours.

  • At each time point, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell proliferation rate relative to the control group.

Protocol 3: Transwell Invasion Assay

This protocol assesses the invasive capacity of cancer cells following STEAP1 manipulation.[3]

Materials:

  • Transfected cancer cells

  • 24-well Transwell chambers (8 µm pore size) coated with Matrigel

  • Serum-free medium

  • Medium with 10% FBS (chemoattractant)

  • Cotton swabs

  • Methanol or 75% alcohol for fixation

  • Crystal violet or Trypan Blue for staining

Procedure:

  • Rehydrate the Matrigel-coated inserts with serum-free medium.

  • Seed 5 x 104 cells in serum-free medium into the upper chamber of the Transwell insert.[3]

  • Add medium containing 10% FBS to the lower chamber.

  • Incubate for 10-24 hours at 37°C.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells on the lower surface of the membrane with methanol or 75% alcohol for 30 minutes.[3]

  • Stain the invading cells with crystal violet or Trypan Blue for 20 minutes.[3]

  • Count the number of stained cells in several random fields under a microscope.

Alternative Interpretation: AP-1 Inhibitors in Cancer Research

Activator Protein-1 (AP-1) is a transcription factor that regulates genes involved in cell proliferation, invasion, and apoptosis.[11] Its dysregulation is a hallmark of many cancers, making it a viable therapeutic target.[12] Small molecule inhibitors have been developed to target AP-1 activity.

Quantitative Data for AP-1 Inhibitors

Table 3: Efficacy of AP-1 Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeEffectConcentration/IC50Reference
T-5224BT549Triple-Negative Breast CancerInhibited proliferation15 µM[13]
T-5224Hs578TTriple-Negative Breast CancerInhibited proliferation40 µM[13]
T-5224HSC-3-M3Head and Neck Squamous Cell CarcinomaInhibited invasion and migration40-80 µM[14]
T-5224OSC-19Head and Neck Squamous Cell CarcinomaInhibited invasion and migration40-80 µM[14]
SR11302H1299, H460, A549Lung CancerReduced metastatic lesion formation in a 4D model1 µM[15]
SR11302AGSGastric CancerInhibited H. pylori-induced proliferation2 µM[16]

AP-1 Signaling Pathway

AP1_Signaling_Pathway AP-1 Signaling Pathway and Inhibition cluster_upstream Upstream Signals Growth_Factors Growth Factors MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Growth_Factors->MAPK_Pathway Cytokines Cytokines Cytokines->MAPK_Pathway Stress Stress Signals Stress->MAPK_Pathway AP1_Complex AP-1 Complex (Jun/Fos heterodimer) MAPK_Pathway->AP1_Complex Activates Nucleus Nucleus AP1_Complex->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., MMPs, Cyclins) Nucleus->Gene_Expression Regulates Transcription Cancer_Progression Cancer Progression (Proliferation, Invasion) Gene_Expression->Cancer_Progression Promotes AP1_Inhibitor AP-1 Inhibitor (e.g., T-5224, SR11302) AP1_Inhibitor->AP1_Complex Inhibits

AP-1 Signaling and Inhibition

The provided protocols for cell proliferation and invasion assays can be adapted for testing the effects of AP-1 inhibitors by including a drug treatment step at various concentrations.

References

Application Notes and Protocols for TsAP-1 Peptide: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the stability and proper storage of the TsAP-1 peptide. Adherence to these protocols is crucial for maintaining the peptide's integrity and ensuring reproducible experimental results. This compound is a novel 17-mer amidated linear peptide derived from the venom of the Brazilian yellow scorpion, Tityus serrulatus. It has demonstrated antimicrobial and anticancer activities, making its stability a critical factor in research and development.[1]

General Handling and Storage Recommendations

Proper handling and storage are paramount to prevent the degradation of this compound. Both lyophilized powder and peptide solutions require specific conditions to maintain their biological activity.

Lyophilized this compound

Lyophilized peptides are significantly more stable than their solvated counterparts.[2][3] For optimal long-term stability, lyophilized this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C for short-term storage (weeks to months) -80°C for long-term storage (months to years)Minimizes chemical degradation reactions.[2][3][4][5]
Light Store in the dark or in an opaque container.Prevents light-induced degradation.[2][4]
Moisture Store in a desiccator or a tightly sealed container with a desiccant.Moisture can accelerate degradation pathways such as hydrolysis.[3][4]
Atmosphere For peptides containing oxidation-prone residues, consider storing under an inert gas (e.g., argon or nitrogen).Minimizes oxidation of susceptible amino acids.[5]

Protocol for Handling Lyophilized this compound:

  • Before opening, allow the vial to equilibrate to room temperature (approximately 20-30 minutes) in a desiccator. This prevents condensation from forming on the cold peptide, which can introduce moisture.[3][5]

  • Once at room temperature, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[3]

  • Weigh the desired amount of peptide quickly in a clean, controlled environment.

  • Tightly reseal the vial, and if possible, purge with an inert gas before returning to the recommended storage temperature.[5]

This compound in Solution

The stability of peptides in solution is limited and depends on several factors, including the solvent, pH, and the presence of proteases.[2][4]

ParameterRecommended ConditionRationale
Temperature 4°C for short-term use (up to one week) -20°C or -80°C for longer-term storage (in aliquots)Reduces the rate of chemical degradation and microbial growth.[4]
pH Sterile buffer at pH 5-6Many peptides exhibit maximal stability in slightly acidic conditions, minimizing hydrolysis and other pH-dependent degradation.[2][4]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.These cycles can cause peptide degradation through physical stress and ice crystal formation.[2][4]
Sterility Use sterile buffers and handle solutions under aseptic conditions.Prevents microbial contamination and enzymatic degradation.[4]

Protocol for Preparing and Storing this compound Solutions:

  • Use high-purity, sterile solvents and buffers for reconstitution. For initial solubilization, sterile distilled water or a dilute (0.1%) acetic acid solution can be tested.

  • If the intended application allows, prepare a concentrated stock solution.

  • Aliquot the stock solution into smaller, single-use volumes in appropriate vials (polypropylene vials are generally inert).[4] This will minimize the number of freeze-thaw cycles.[2]

  • Store the aliquots at -20°C or -80°C.

  • When needed, thaw a single aliquot quickly and keep it on ice during use. Discard any unused portion of the thawed aliquot to avoid degradation.

Potential Degradation Pathways

Understanding the potential chemical and physical degradation pathways of peptides is essential for developing stable formulations and interpreting stability data.

Chemical Instability

Chemical degradation involves the modification of the peptide's covalent structure. Key pathways include:

  • Oxidation: Certain amino acid residues, such as Methionine (Met), Cysteine (Cys), and Tryptophan (Trp), are susceptible to oxidation.[2] This can be mitigated by storing the peptide under an inert atmosphere and avoiding exposure to oxidizing agents.

  • Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, particularly at neutral or alkaline pH, to form aspartic acid or glutamic acid, respectively.[6][7] This introduces a negative charge and can alter the peptide's structure and function.

  • Hydrolysis: The peptide backbone can be cleaved by hydrolysis, especially at extreme pH values and elevated temperatures.[6][7] Sequences containing Aspartic acid (Asp) are particularly prone to cleavage.

  • Racemization: The stereochemistry of amino acids can change from the L-form to the D-form, which can impact biological activity. This is more of a concern during peptide synthesis but can occur under harsh storage conditions.[6]

cluster_degradation Chemical Degradation Pathways TsAP1 This compound Peptide Oxidation Oxidation (Met, Cys, Trp) TsAP1->Oxidation O2, Light Deamidation Deamidation (Asn, Gln) TsAP1->Deamidation pH > 7 Hydrolysis Hydrolysis (Peptide Bonds) TsAP1->Hydrolysis Extreme pH, Temp Racemization Racemization (L- to D-Amino Acids) TsAP1->Racemization Extreme pH Degraded Degraded Peptide (Loss of Activity) Oxidation->Degraded Deamidation->Degraded Hydrolysis->Degraded Racemization->Degraded

Caption: Major chemical degradation pathways for peptides.

Physical Instability

Physical instability involves changes in the higher-order structure of the peptide without altering its covalent bonds.

  • Aggregation: Peptides can self-associate to form aggregates, which can lead to a loss of biological activity and potential immunogenicity. Aggregation can be influenced by factors such as pH, temperature, ionic strength, and peptide concentration.[8][9]

  • Adsorption: Peptides can adsorb to the surfaces of storage containers, leading to a decrease in the effective concentration of the peptide in solution.[4] The choice of vial material (e.g., low-adsorption plastics) can mitigate this.

Experimental Protocols for Stability Assessment

To determine the optimal storage and formulation conditions for this compound, a comprehensive stability study is recommended.

Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of the peptide to identify potential degradation products and pathways.[6] This information is crucial for developing stability-indicating analytical methods.

Protocol:

  • Prepare solutions of this compound in various buffers and pH conditions (e.g., pH 3, 5, 7, 9).

  • Expose aliquots of these solutions to stress conditions, including:

    • Elevated Temperature: 40°C, 60°C

    • Oxidative Stress: 0.1% H₂O₂

    • Light Exposure: UV and fluorescent light

  • At specified time points (e.g., 0, 24, 48, 72 hours), take samples and quench any ongoing reactions (e.g., by freezing or pH adjustment).

  • Analyze the samples using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

start This compound Solution stress Expose to Stress Conditions (Temp, pH, Light, Oxidizing Agent) start->stress sample Sample at Time Points stress->sample analysis Analyze by RP-HPLC sample->analysis result Identify Degradation Products and Pathways analysis->result

Caption: Workflow for a forced degradation study.

Real-Time and Accelerated Stability Studies

These studies are performed to determine the shelf-life of the this compound peptide under recommended storage conditions.

Protocol:

  • Prepare multiple, identical aliquots of lyophilized this compound and this compound in the desired formulation.

  • Store the aliquots under both recommended (real-time) and accelerated conditions (e.g., higher temperature).

    • Real-Time: -20°C, 4°C

    • Accelerated: 25°C/60% RH, 40°C/75% RH (for lyophilized powder)

  • At predefined time points (e.g., 0, 1, 3, 6, 12, 24 months), remove aliquots from storage.

  • Analyze the samples for purity, content, and biological activity.

Table of Typical Stability Study Parameters:

ParameterMethodPurpose
Appearance Visual InspectionTo detect changes in color or clarity.
Purity and Degradants RP-HPLCTo quantify the amount of intact peptide and detect degradation products.[10][11][12]
Peptide Content RP-HPLC or Amino Acid AnalysisTo determine the amount of active peptide.
Biological Activity Cell-based assays (e.g., antimicrobial MIC or anticancer IC50 assays)To confirm that the peptide retains its functional potency.[1]
Mass Confirmation Mass Spectrometry (MS)To confirm the identity of the peptide and identify degradation products.[10][11][12]

Signaling and Mechanism of Action Considerations

While the precise signaling pathways of this compound are still under investigation, its antimicrobial and anticancer activities likely involve interactions with cell membranes, leading to disruption and cell death. Maintaining the peptide's structural integrity is crucial for these interactions.

TsAP1 Stable this compound Peptide Membrane Cell Membrane (Microbe or Cancer Cell) TsAP1->Membrane Interaction Membrane Interaction (e.g., Pore Formation) Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Death Cell Death Disruption->Death

Caption: Postulated mechanism of action for this compound.

By following these guidelines and protocols, researchers can ensure the stability and integrity of the this compound peptide, leading to more accurate and reproducible scientific outcomes. It is recommended that users perform their own stability assessments for their specific formulations and applications.

References

Troubleshooting & Optimization

Technical Support Center: TsAP-1 Peptide Synthesis Yield Improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of the TsAP-1 peptide.

Introduction to this compound Peptide

This compound is a 17-amino acid, C-terminally amidated, linear peptide originally isolated from the venom of the Brazilian yellow scorpion, Tityus serrulatus.[1][2][3] It has demonstrated low antimicrobial and hemolytic activities.[1][2][3] The primary sequence of the mature this compound peptide is:

Sequence: Phe-Leu-Gly-Ser-Ile-Leu-Gly-Ala-Leu-Leu-Ser-Gly-Leu-Leu-Ser-Ser-Lys-NH₂

The synthesis of this peptide, particularly due to its hydrophobic nature, can present challenges in achieving high yield and purity. This guide will address these potential issues and provide strategies for optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing the this compound peptide?

A1: The primary challenges in synthesizing this compound stem from its amino acid composition. The sequence is rich in hydrophobic residues (Phe, Leu, Ile, Ala, Val), which can lead to:

  • Peptide Aggregation: During synthesis, the growing peptide chain can aggregate on the solid support, leading to incomplete coupling and deprotection steps.

  • Poor Solubility: The final, cleaved peptide may have poor solubility in standard purification solvents, making HPLC purification difficult.

  • Difficult Couplings: Steric hindrance from bulky amino acids can slow down or prevent complete coupling reactions.

Q2: Which solid-phase peptide synthesis (SPPS) chemistry is recommended for this compound?

A2: Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis is the most common and recommended method for synthesizing peptides like this compound. This chemistry offers milder deprotection conditions compared to Boc chemistry, which helps in preserving the integrity of the peptide.

Q3: How can I monitor the completion of coupling reactions during the synthesis of this compound?

A3: The Kaiser test is a reliable qualitative method for detecting free primary amines on the resin. A positive result (blue beads) indicates an incomplete coupling reaction. For couplings involving proline or other secondary amines, the Chloranil test is a suitable alternative.

Q4: What is the significance of the C-terminal amidation of this compound, and how is it achieved in SPPS?

A4: The C-terminal amide is a common modification in bioactive peptides that can increase their stability against proteases and alter their biological activity. In SPPS, C-terminal amidation is typically achieved by using a Rink Amide resin. Upon cleavage with an acidic cocktail, this resin releases the peptide with a C-terminal amide group.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of the this compound peptide.

Problem Potential Cause Recommended Solution(s)
Low Crude Peptide Yield Incomplete Coupling: Due to aggregation or steric hindrance.- Double Coupling: Repeat the coupling step for problematic residues (e.g., Leu, Ile).- Use a more potent coupling reagent: Switch to HATU, HCTU, or COMU.- Increase reaction time: Extend the coupling time to 2-4 hours.- Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to disrupt aggregation.
Incomplete Fmoc Deprotection: Aggregation can hinder the access of the deprotection reagent.- Increase deprotection time: Extend the piperidine treatment time.- Use a stronger deprotection cocktail: A solution of 2% DBU and 2% piperidine in DMF can be more effective for difficult sequences.
Presence of Deletion Sequences in Mass Spectrometry Incomplete Coupling at a specific step. - Identify the missing residue from the mass spectrum.- Optimize the coupling for that specific amino acid in the next synthesis using the strategies mentioned above (double coupling, stronger coupling reagent).- Incorporate a capping step after each coupling to block any unreacted amines and prevent the formation of longer deletion peptides.
Poor Peak Shape and Resolution during HPLC Purification Peptide Aggregation/Precipitation in HPLC solvents. - Optimize the mobile phase: Add a small amount of formic acid (0.1%) to both mobile phases to improve solubility.- Use a different organic modifier: Acetonitrile is standard, but isopropanol can be more effective for hydrophobic peptides.- Elevate the column temperature: Running the HPLC at 40-60°C can improve peak shape and resolution.
Peptide is insoluble in the injection solvent. - Test different solvent systems: A mixture of acetonitrile/water with 0.1% TFA is standard. For very hydrophobic peptides, dissolving in a small amount of DMSO or hexafluoroisopropanol (HFIP) before diluting with the mobile phase may be necessary.
Multiple Peaks in the Chromatogram Presence of side-product from protecting groups. - Use appropriate scavengers in the cleavage cocktail. For this compound, which contains no Trp, Cys, or Met, a standard cleavage cocktail like TFA/TIS/H₂O (95:2.5:2.5) is usually sufficient.
Racemization of amino acids. - Avoid prolonged pre-activation times of the amino acids.- Use an additive like OxymaPure® with your coupling reagent to suppress racemization.

Experimental Protocols

Standard Fmoc-SPPS Protocol for this compound

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using a Rink Amide resin.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 0.4 mmol of the Fmoc-protected amino acid and 0.39 mmol of HCTU in 2 mL of DMF.

    • Add 0.8 mmol of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x). Dry the resin under vacuum.

Cleavage and Deprotection
  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

Purification by Reverse-Phase HPLC
  • Solvent Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Chromatography:

    • Equilibrate a C18 reverse-phase column with the starting mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the dissolved peptide.

    • Elute the peptide using a linear gradient of increasing mobile phase B (e.g., 5% to 65% B over 60 minutes).

    • Monitor the elution at 220 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peak and analyze their purity and identity by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Signaling Pathway Diagram

While this compound is a scorpion venom peptide, the user's request also mentioned a "this compound peptide" in the context of drug development which can be ambiguous. Another relevant peptide in this context is an inhibitor of the Signal-Transducing Adaptor Protein-1 (STAP-1). STAP-1 is involved in T-cell receptor signaling through its interaction with Lck and PLC-γ1. Below is a diagram of this signaling pathway.

STAP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck activates CD4_CD8 CD4/CD8 CD4_CD8->Lck recruits LAT LAT PLCg1 PLC-γ1 LAT->PLCg1 recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates STAP1 STAP-1 STAP1->Lck interacts with STAP1->PLCg1 interacts with ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates SLP76->PLCg1 activates IP3 IP3 PLCg1->IP3 produces DAG DAG PLCg1->DAG produces Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: STAP-1 signaling pathway in T-cell activation.

References

Overcoming TsAP-1 peptide aggregation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with the synthetic TsAP-1 peptide. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help identify the root cause of aggregation and provide solutions to maintain peptide solubility and functionality in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide?

A1: this compound is a 17-amino acid peptide with the sequence Phe-Leu-Ser-Leu-Ile-Pro-Ser-Leu-Val-Gly-Gly-Ser-Ile-Ser-Ala-Phe-Lys (FLSLIPSLVGGSISAFK). It was originally isolated from the venom of the Brazilian yellow scorpion, Tityus serrulatus.[1] Research has shown that this compound possesses both antimicrobial and anticancer properties.[1]

Q2: My this compound peptide solution is cloudy or has visible particles. What is happening?

A2: Cloudiness or visible precipitates are common indicators of peptide aggregation. The this compound sequence contains a high proportion of hydrophobic amino acids (e.g., Phenylalanine, Leucine, Isoleucine, Valine), which can cause the peptide chains to self-associate and form insoluble aggregates in aqueous solutions. This process is driven by the tendency of these hydrophobic regions to minimize contact with water.

Q3: Why is this compound peptide aggregation a problem for my experiments?

A3: Peptide aggregation can significantly impact research outcomes in several ways:

  • Inaccurate Concentration: Aggregates are removed from the solution, leading to an erroneously low concentration of active, monomeric peptide.

  • Loss of Activity: The aggregated form of the peptide may not be biologically active, as the regions required for target binding can be masked.

  • Altered Bioavailability: In cellular or in vivo studies, aggregates can have different uptake, distribution, and toxicity profiles compared to the soluble peptide.

  • Experimental Artifacts: Aggregates can interfere with spectroscopic measurements and cause non-specific effects in cellular assays.

Q4: What are the primary factors that influence this compound peptide aggregation?

A4: The aggregation of synthetic peptides like this compound is influenced by several factors:[2][3]

  • Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions.[3][4]

  • pH and Net Charge: The pH of the buffer affects the net charge of the peptide. For this compound, the single lysine (K) residue provides a positive charge at neutral pH. The optimal pH for solubility is typically at least one unit away from the peptide's isoelectric point (pI).[5]

  • Ionic Strength: Salt concentration can either shield or enhance electrostatic interactions. High salt concentrations can sometimes lead to "salting out" and precipitation.[3]

  • Temperature: Temperature can affect both solubility and the rate of aggregation.[6]

  • Solvent: The choice of solvent is critical. Highly hydrophobic peptides often require organic co-solvents for initial dissolution.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can promote aggregation.[7][8]

Troubleshooting Guides

Issue 1: The lyophilized this compound peptide fails to dissolve or forms a precipitate immediately upon reconstitution.

This is a common issue for hydrophobic peptides and arises from the peptide's intrinsic properties and the initial dissolution conditions.

Troubleshooting Steps Detailed Protocol & Rationale
1. Choose the Right Solvent Rationale: Due to its hydrophobic nature, this compound is unlikely to dissolve directly in aqueous buffers. An organic solvent is needed to break up the initial intermolecular hydrophobic interactions. Protocol: 1. First, attempt to dissolve a small test amount of the peptide in a minimal volume of 100% Dimethyl Sulfoxide (DMSO).[9][10] 2. If DMSO is not compatible with your assay, Dimethylformamide (DMF) or Acetonitrile (ACN) can be used as alternatives.[10] 3. Once fully dissolved, slowly add the concentrated peptide-organic solution dropwise into your desired aqueous buffer while vortexing gently.[11] This prevents localized high concentrations that can cause immediate re-aggregation.
2. Use Sonication Rationale: Sonication uses ultrasonic waves to provide mechanical energy, which can help break apart small aggregates and facilitate dissolution.[4][9] Protocol: 1. Place the peptide solution in a bath sonicator. 2. Apply short bursts of sonication (e.g., 3 cycles of 10-15 seconds). 3. Chill the sample on ice between bursts to prevent overheating, which could degrade the peptide.[9]
3. Adjust Peptide Concentration Rationale: Attempting to dissolve the peptide at too high a concentration is a primary cause of failure.[4] Protocol: Start by preparing a stock solution at a lower concentration (e.g., 1 mg/mL). It is easier to dissolve the peptide at a lower concentration and then use this stock for your experiments.

Issue 2: A clear this compound peptide solution becomes cloudy or forms a precipitate over time.

This delayed aggregation can be triggered by buffer conditions, temperature fluctuations, or interactions with container surfaces.

Troubleshooting Steps Detailed Protocol & Rationale
1. Optimize Buffer pH Rationale: The peptide's net charge influences its solubility. For this compound, with a single basic residue (Lysine), a slightly acidic pH (e.g., pH 5-6) can help ensure the N-terminus and the lysine side chain are protonated, promoting electrostatic repulsion between peptide molecules.[4] Protocol: Prepare your final buffer at a pH value at least one unit away from the peptide's theoretical isoelectric point (pI). Test a range of pH values to find the optimal condition for your specific assay.
2. Incorporate Solubility-Enhancing Excipients Rationale: Certain additives can disrupt the non-covalent interactions that lead to aggregation.[12][13][14] Protocol: Consider adding L-Arginine (e.g., 50-100 mM) to your buffer. Arginine is known to suppress protein and peptide aggregation.[5][] Non-ionic surfactants like Polysorbate 20 (Tween-20) at low concentrations (e.g., 0.01-0.05%) can also prevent aggregation by reducing surface adsorption and solubilizing hydrophobic regions.[16][17]
3. Optimize Storage Conditions Rationale: Improper storage is a frequent cause of delayed aggregation. Protocol: 1. After reconstitution, aliquot the peptide stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][8] 2. For long-term storage, keep the aliquots frozen at -20°C or, preferably, -80°C.[7]
Experimental Protocols
Recommended Solubilization Protocol for this compound Peptide

This protocol is designed as a starting point for solubilizing the highly hydrophobic this compound peptide.

  • Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom. Allow the vial to warm to room temperature.[9]

  • Initial Dissolution (Organic Solvent):

    • Add a small, precise volume of 100% sterile DMSO to the vial to create a concentrated stock solution (e.g., 5-10 mg/mL).

    • Vortex gently until the peptide is fully dissolved. If needed, sonicate in a water bath for short intervals (3 x 15 seconds), cooling on ice in between.

  • Dilution into Aqueous Buffer:

    • Have your final, chilled aqueous buffer ready.

    • While gently vortexing the buffer, add the concentrated DMSO stock solution drop-by-drop.

    • Crucially, do not add the buffer to the DMSO stock. Adding the organic stock to the aqueous buffer ensures rapid dilution and minimizes precipitation.

  • Final Concentration & Storage:

    • Bring the solution to the final desired volume and concentration. The final concentration of DMSO should be kept as low as possible and be compatible with your downstream application (typically <1% for most cell-based assays).

    • Filter the final solution through a 0.22 µm syringe filter if sterile conditions are required.

    • Aliquot the solution into single-use tubes and store at -80°C.

Data Presentation: Recommended Solvents and Additives
Parameter Recommendation for this compound Rationale & Considerations
Primary Solvent 100% DMSOExcellent for dissolving hydrophobic peptides. Ensure final concentration is compatible with the assay (e.g., <1%).[9]
Alternative Solvents DMF, ACNUse if DMSO interferes with the experiment.[10]
Working Buffer pH pH 5.0 - 6.5A slightly acidic pH will maintain a positive charge on the peptide, promoting repulsion and preventing aggregation.[4][18]
Anti-Aggregation Additives 50-100 mM L-ArginineHelps to solubilize peptides by masking hydrophobic regions and reducing intermolecular interactions.[5][]
Surfactants 0.01-0.05% Polysorbate 20/80Non-ionic surfactants prevent surface-induced aggregation and can help solubilize hydrophobic peptides.[16]

Visualizations

Caption: Troubleshooting workflow for this compound peptide aggregation.

G cluster_factors Driving Factors cluster_solutions Mitigation Strategies center This compound Peptide Aggregation solv Use Organic Co-Solvent (e.g., DMSO) center->solv Inhibited by excip Add Excipients (e.g., L-Arginine) center->excip Inhibited by ph_opt Optimize Buffer pH (e.g., Acidic) center->ph_opt Inhibited by storage Aliquot & Store -80°C center->storage Inhibited by low_conc Lower Working Concentration center->low_conc Inhibited by conc High Concentration conc->center hydro Intrinsic Hydrophobicity hydro->center ph Suboptimal pH (Near pI) ph->center temp Freeze-Thaw Cycles temp->center

Caption: Factors influencing peptide aggregation and mitigation strategies.

Caption: Hypothetical signaling pathways related to this compound's known functions.

References

TsAP-1 solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TsAP-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on solubility and aggregation issues. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation or aggregation during purification and handling?

A1: this compound precipitation and aggregation can stem from several factors, including suboptimal buffer conditions (pH, ionic strength), high protein concentration, improper temperature, and the presence of destabilizing agents. Like many recombinant proteins, this compound may have exposed hydrophobic regions that can lead to aggregation if not properly stabilized in solution.

Q2: I am observing low yields of soluble this compound after cell lysis. What can I do?

A2: Low soluble expression can be due to the formation of inclusion bodies. To improve the yield of soluble this compound, you can try optimizing expression conditions.[1] This includes lowering the induction temperature (e.g., 18-25°C), reducing the concentration of the inducing agent (e.g., IPTG), and using a different expression host or vector.[1] Co-expression with chaperones may also aid in proper folding and solubility.

Q3: My purified this compound precipitates after buffer exchange or concentration. How can I prevent this?

A3: Precipitation during these steps often indicates that the buffer composition is not optimal for this compound stability. It is crucial to perform a buffer screen to identify conditions that maintain this compound solubility and homogeneity.[2] Factors to screen include pH, salt concentration, and the addition of stabilizing excipients.[2][3]

Q4: Can additives be used to improve the solubility of this compound?

A4: Yes, various additives can enhance the solubility of proteins. For instance, the addition of 50 mM L-arginine and 50 mM L-glutamate to your buffer can significantly reduce aggregation and increase the achievable concentration of soluble protein.[1][4][5] Other additives to consider include non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations, and stabilizing osmolytes like glycerol or sorbitol.[6]

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to troubleshooting common solubility problems encountered with this compound.

Problem Possible Cause Recommended Solution
This compound is found in inclusion bodies after expression. Suboptimal expression conditions leading to protein misfolding and aggregation.Optimize expression by lowering the temperature (18-25°C), reducing inducer concentration, or changing the expression host.[1] Consider co-expression with chaperones.
Precipitation occurs during purification. The purification buffer (lysis, wash, or elution) is not suitable for this compound.Screen different buffer systems (e.g., Tris, HEPES, Phosphate) at various pH values.[6][7] Optimize the salt concentration (e.g., 150-500 mM NaCl).[1][6]
This compound precipitates upon concentration. The protein concentration exceeds its solubility limit in the current buffer.Perform a buffer optimization screen to find conditions that support higher protein concentrations.[2][3] Consider adding solubility-enhancing excipients like L-arginine/L-glutamate (50 mM each) or glycerol (5-10%).[4][6]
The protein aggregates over time during storage. The storage buffer is not providing long-term stability.Dialyze the purified protein into a storage buffer containing cryoprotectants like glycerol (20-50%). Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cloudiness or precipitation is observed after thawing a frozen aliquot. The protein has come out of solution during the freeze-thaw process.Thaw the aliquot at room temperature or 37°C, vortex gently, and if necessary, sonicate briefly to redissolve the protein.[8] Centrifuge to remove any remaining precipitate before use.

Experimental Protocols

Protocol 1: Buffer Screening for Optimal this compound Solubility

This protocol describes a method to screen for optimal buffer conditions to enhance the solubility and stability of this compound using a 96-well filter plate assay.

Materials:

  • Purified this compound

  • A selection of buffers (e.g., Tris-HCl, HEPES, Sodium Phosphate) at various pH values (e.g., 6.0, 7.0, 8.0, 9.0)

  • Salts (e.g., NaCl, KCl) at various concentrations (e.g., 50 mM, 150 mM, 500 mM)

  • Additives (e.g., L-arginine/L-glutamate, glycerol, non-ionic detergents)

  • 96-well filter plates (e.g., with a 0.22 µm membrane)

  • 96-well UV-transparent plates for absorbance reading

  • Plate reader capable of measuring absorbance at 280 nm

Procedure:

  • Prepare a matrix of buffer conditions in a 96-well plate. Each well will contain a different combination of buffer, pH, salt, and additive.

  • Add a constant amount of purified this compound to each well and mix gently.

  • Incubate the plate for a set period (e.g., 1 hour) at a specific temperature (e.g., 4°C or room temperature).

  • Transfer the contents of each well to a corresponding well in the 96-well filter plate.

  • Centrifuge the filter plate to separate any precipitated protein from the soluble fraction.

  • Transfer the filtrate from each well to a UV-transparent 96-well plate.

  • Measure the absorbance at 280 nm to determine the concentration of soluble this compound in each condition.

  • The condition with the highest absorbance contains the most soluble protein and is considered optimal.

Protocol 2: Preparation of this compound with Solubility Enhancers

This protocol details the preparation of a this compound solution with L-arginine and L-glutamate to improve solubility.

Materials:

  • Purified this compound in a suboptimal buffer

  • Stock solutions of 1 M L-arginine and 1 M L-glutamate

  • Dialysis tubing or centrifugal concentrators for buffer exchange

Procedure:

  • Prepare the target buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5).

  • Add L-arginine and L-glutamate from the stock solutions to the target buffer to a final concentration of 50 mM each.

  • Buffer exchange the purified this compound into the new buffer containing the additives using either dialysis or centrifugal concentrators.

  • Concentrate the protein to the desired concentration.

  • Visually inspect for any precipitation and measure the final protein concentration using a preferred method (e.g., Bradford assay or A280).

Visualizing Experimental Workflows

The following diagrams illustrate key experimental workflows for addressing this compound solubility issues.

cluster_0 Troubleshooting Workflow start This compound Precipitation Observed q1 Is precipitation during expression/lysis? start->q1 sol1 Optimize Expression Conditions: - Lower temperature - Reduce inducer concentration - Change host/vector q1->sol1 Yes q2 Is precipitation during purification/concentration? q1->q2 No end Soluble this compound sol1->end sol2 Perform Buffer Screen: - Vary pH and salt - Test additives (Arg/Glu) - Use stabilizing excipients q2->sol2 Yes q3 Is precipitation during storage? q2->q3 No sol2->end sol3 Optimize Storage Buffer: - Add cryoprotectants (glycerol) - Aliquot and store at -80°C q3->sol3 Yes sol3->end

Caption: A troubleshooting workflow for addressing this compound precipitation.

cluster_1 Buffer Screening Protocol prep_buffers Prepare 96-well plate with buffer matrix add_protein Add this compound to each well prep_buffers->add_protein incubate Incubate for 1 hour add_protein->incubate filter Transfer to filter plate and centrifuge incubate->filter read_abs Transfer filtrate to UV plate and measure A280 filter->read_abs analyze Identify condition with highest absorbance read_abs->analyze

References

Technical Support Center: Optimizing TsAP-1 Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for using the scorpion venom peptide TsAP-1 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a 17-amino acid, amidated linear peptide originally isolated from the venom of the Brazilian yellow scorpion, Tityus serrulatus.[1] It belongs to a class of antimicrobial peptides (AMPs) and exhibits both antimicrobial and anticancer activities. The proposed mechanism of action for this compound and similar peptides involves interaction with and disruption of the cell membrane, leading to cell lysis. Its effectiveness can be significantly enhanced by increasing its cationicity through amino acid substitutions.[1]

Q2: What is a recommended starting concentration for this compound in in vitro experiments?

The native form of this compound has relatively low potency. For initial experiments, a broad concentration range should be tested based on its reported Minimum Inhibitory Concentrations (MICs) against various microorganisms, which are between 120-160 µM.[1] For cancer cell lines, native this compound was found to be ineffective against several lines tested, suggesting that higher concentrations may be needed or that a more potent synthetic analogue should be considered.[1] A preliminary dose-response experiment ranging from 10 µM to 200 µM is a reasonable starting point.

Q3: How do I determine the optimal dosage for my specific cell line?

Determining the optimal dosage requires a systematic approach to establish a dose-response curve. The goal is to identify the half-maximal inhibitory concentration (IC50) for cytotoxicity or the effective concentration (EC50) for a desired biological effect. A common method is to perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) across a range of this compound concentrations.

Below is a general workflow for dosage optimization.

G cluster_workflow This compound Dosage Optimization Workflow A Range-Finding Experiment (e.g., 10 µM to 200 µM) B Identify Approximate Effective Range A->B C Definitive Assay (Narrower, multi-point serial dilution) B->C D Measure Cell Viability / Biological Effect (e.g., MTT Assay) C->D E Calculate IC50 / EC50 Value D->E F Select Optimal Dose for Further Experiments E->F

Caption: General workflow for determining the optimal this compound dosage.

Q4: What are the synthetic analogues of this compound, and how do they compare?

Researchers have created synthetic analogues of this compound to enhance its potency. One such analogue, referred to as TsAP-S1 , was created by substituting four neutral amino acid residues with Lysine residues to increase its positive charge.[1] This modification dramatically increased its antimicrobial and hemolytic activities. While this compound has low hemolytic activity (4% at 160 µM), TsAP-S1 is considerably more hemolytic (30% at 5 µM).[1] The enhanced potency comes with a trade-off of increased toxicity to red blood cells.

PeptideTarget Organism/CellPotency Metric (MIC/IC50)Hemolytic ActivityReference
This compound S. aureus, C. albicans, E. coli120 - 160 µM (MIC)4% at 160 µM[1]
This compound Human Cancer Cell LinesIneffective against 3 of 5 linesN/A[1]
TsAP-S1 S. aureus, C. albicans2.5 µM (MIC)30% at 5 µM[1]
TsAP-S1 E. coli5 µM (MIC)30% at 5 µM[1]
TsAP-S2 Human Cancer Cell Lines0.83 - 2.0 µM (IC50)High[1]
Note: TsAP-S2 is a modified analogue of TsAP-2, a related peptide from the same venom, but its data is included to illustrate the potency gains from lysine substitution.[1]

Troubleshooting Guide

Problem: I am not observing any biological effect from this compound.

If this compound is not producing the expected antimicrobial or cytotoxic effect, several factors could be at play. Follow this decision tree to diagnose the issue.

G cluster_troubleshooting Troubleshooting: No Observed Effect of this compound Start No Effect Observed Q1 Is the this compound concentration high enough? (Native this compound has low potency) Start->Q1 A1_Yes Increase Concentration or Use Potent Analogue (TsAP-S1) Q1->A1_Yes No Q2 Was the peptide reconstituted and stored correctly? Q1->Q2 Yes End Problem Resolved A1_Yes->End A2_Yes Re-prepare fresh stock solution. Follow manufacturer's guidelines. Q2->A2_Yes No Q3 Are the target cells healthy and responsive? Q2->Q3 Yes A2_Yes->End A3_Yes Check cell viability before experiment. Use a positive control. Q3->A3_Yes No Q4 Is the assay sensitive enough? Q3->Q4 Yes A3_Yes->End A4_Yes Optimize assay parameters or choose a more sensitive method. Q4->A4_Yes No A4_Yes->End

Caption: Decision tree for troubleshooting lack of this compound activity.

Problem: My results with this compound are inconsistent or not reproducible.

Reproducibility issues can often be traced back to variations in experimental setup and reagents.[2][3]

  • Cell Health and Passage Number: Ensure cells are healthy, viable, and within a consistent, low passage number range for all experiments. Over-passaged cells can exhibit altered responses.[4]

  • Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock peptide.

  • Seeding Density: Use a consistent cell seeding density across all wells and experiments, as this can significantly impact results.[4]

  • Incubation Times: Adhere strictly to the same incubation times for peptide treatment and assay development.

  • Pipetting Accuracy: Use calibrated pipettes to ensure accurate dispensing of cells, peptide, and assay reagents.

Problem: I'm observing high levels of non-specific cytotoxicity.

If you observe significant cell death even at very low concentrations or in negative controls, consider these points:

  • Peptide Purity: Verify the purity of your synthetic this compound. Impurities from the synthesis process could be toxic.

  • Solvent Toxicity: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO, water) is non-toxic to your cells. Run a solvent-only control.

  • Contamination: Check cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and skew cytotoxicity results.

  • Assay Interference: Some peptides can interfere with the chemical reactions of viability assays (e.g., reducing MTT reagent). Run a cell-free control with this compound and the assay reagents to check for direct chemical interactions.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound via MTT Cytotoxicity Assay

This protocol outlines a method to determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50%.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound peptide stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Peptide Preparation: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the various this compound dilutions. Include wells for "untreated" (medium only) and "solvent" controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot the % Viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

References

Technical Support Center: TsAP-1 Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing the TsAP-1 cytotoxicity assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cytotoxicity?

This compound is a 17-amino acid, amidated linear peptide derived from the venom of the Brazilian yellow scorpion, Tityus serrulatus.[1] Its cytotoxic effects are primarily attributed to its ability to disrupt cell membranes. As a cationic peptide, this compound preferentially interacts with negatively charged components of cancer cell membranes, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death. Its mechanism can also involve the induction of apoptosis.

Q2: Which cell lines are susceptible to this compound?

This compound has shown varied efficacy against different human cancer cell lines. While it may be ineffective against some, its potency can be significantly enhanced through amino acid substitutions that increase its cationicity.[1] For instance, a lysine-substituted analog of this compound (TsAP-S1) demonstrated enhanced potency.[1] It is crucial to perform a dose-response experiment to determine the susceptibility of your specific cell line.

Q3: What is a typical IC50 range for this compound?

The IC50 (half-maximal inhibitory concentration) of native this compound can be relatively high, indicating low potency against some cancer cell lines.[1] However, synthetic analogs with increased cationicity, such as TsAP-S2 (a modified version of the related TsAP-2 peptide), have shown IC50 values in the low micromolar range, between 0.83 and 2.0 µM, against various cancer cell lines.[1]

Q4: Does this compound have activity against non-cancerous cells?

Yes, this compound can exhibit hemolytic activity, meaning it can lyse red blood cells.[1] Native this compound has relatively low hemolytic activity (e.g., 4% at 160 µM).[1] However, modifications to enhance its anticancer potency can also lead to a significant increase in hemolytic activity.[1] It is essential to include a non-cancerous cell line in your experiments to assess the selectivity of this compound and its analogs.

Troubleshooting Guide

Problem 1: High Background Signal in Control Wells

High background can obscure the true cytotoxic effect of this compound.

Potential Cause Recommended Solution
High Cell Density Optimize cell seeding density. Create a cell titration curve to find the optimal number of cells per well that gives a strong signal without being confluent at the end of the assay.[2]
Media Components Certain components in the cell culture medium can interfere with the assay reagents. Test the medium alone for background signal and consider using a phenol red-free medium if using a colorimetric assay.[2]
Forceful Pipetting Excessive force during cell seeding can cause cell stress and death, leading to a higher background. Handle the cell suspension gently.[2]
Contamination Microbial contamination can lead to cell death and interfere with the assay. Regularly check cell cultures for contamination.
Problem 2: Low or No Signal in Treated Wells

A weak or absent signal can make it difficult to determine the IC50 value.

Potential Cause Recommended Solution
Low this compound Concentration The concentration range of this compound may be too low to induce a cytotoxic effect. Perform a wider range of serial dilutions, extending to higher concentrations.[3]
Incorrect Assay Choice The chosen cytotoxicity assay may not be sensitive enough. Consider using a more sensitive method, such as a luminescence-based assay, which can detect as few as 10 cells per well.[4]
Cell Line Resistance The target cell line may be resistant to this compound. Verify the expression of target membrane components or consider using a different, more sensitive cell line.
Degradation of this compound Peptides can be susceptible to degradation by proteases in the serum of the culture medium. Prepare fresh this compound solutions for each experiment and consider reducing the serum concentration during the treatment period if compatible with cell health.
Problem 3: High Variability Between Replicate Wells

Inconsistent results across replicates can lead to unreliable data.

Potential Cause Recommended Solution
Uneven Cell Seeding Inconsistent cell numbers in each well will lead to variable results. Ensure the cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting.
Edge Effects Wells on the outer edges of the plate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[5]
Inaccurate Pipetting Small volume errors during serial dilutions or reagent addition can lead to significant concentration differences. Use calibrated pipettes and proper pipetting techniques.
Incubation Conditions Inconsistent temperature or CO2 levels across the incubator can affect cell growth. Ensure the incubator is properly calibrated and provides a uniform environment.[6]

Experimental Protocols

Key Experiment: MTT Cytotoxicity Assay

This protocol outlines a common method for assessing cell viability based on the metabolic activity of live cells.

Materials:

  • Target cancer cells and a non-cancerous control cell line

  • This compound peptide

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Dilute the cell suspension to the optimized seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include vehicle-only controls (medium with the same concentration of the solvent used for this compound) and untreated controls (cells in medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • After incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis A Harvest and Count Cells B Seed Cells in 96-well Plate A->B C Incubate (24h) B->C D Prepare this compound Dilutions E Treat Cells D->E F Incubate (24-72h) E->F G Add MTT Reagent H Incubate (2-4h) G->H I Solubilize Formazan H->I J Read Absorbance I->J K Calculate % Viability L Determine IC50 K->L

Caption: Workflow for a typical MTT-based this compound cytotoxicity assay.

troubleshooting_logic cluster_high_bg High Background cluster_low_signal Low Signal cluster_variability High Variability Start Assay Issue Detected HighBG High Background Signal? Start->HighBG LowSignal Low/No Signal? Start->LowSignal Variability High Variability? Start->Variability CellDensity Check Cell Density HighBG->CellDensity Yes MediaComp Analyze Media Components HighBG->MediaComp Yes Pipetting Review Pipetting Technique HighBG->Pipetting Yes Concentration Increase this compound Concentration LowSignal->Concentration Yes AssaySens Change Assay Method LowSignal->AssaySens Yes CellResist Verify Cell Line Sensitivity LowSignal->CellResist Yes Seeding Check Cell Seeding Uniformity Variability->Seeding Yes EdgeEffect Mitigate Edge Effects Variability->EdgeEffect Yes PipettingVar Verify Pipetting Accuracy Variability->PipettingVar Yes

Caption: A logical flowchart for troubleshooting common issues in the this compound assay.

signaling_pathway TsAP1 This compound Peptide Membrane Cancer Cell Membrane (Negative Charge) TsAP1->Membrane Electrostatic Interaction Disruption Membrane Disruption & Permeabilization Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Apoptosis Induction of Apoptosis Disruption->Apoptosis CellDeath Cell Death Leakage->CellDeath Apoptosis->CellDeath

Caption: Putative signaling pathway for this compound induced cytotoxicity.

References

Technical Support Center: Minimizing Off-Target Effects of TsAP-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "TsAP-1" can refer to two distinct molecules in scientific literature: a peptide from scorpion venom with antimicrobial and anticancer properties, and a signal-transducing adaptor protein involved in immune cell signaling (more commonly known as STAP-1). This guide addresses both possibilities to ensure comprehensive support. Please select the section relevant to your research.

Section 1: this compound (Scorpion Venom Peptide)

This section focuses on the 17-amino acid peptide, this compound, isolated from the venom of the Brazilian yellow scorpion, Tityus serrulatus. A primary concern in the therapeutic development of this peptide is its potential for off-target toxicity, particularly hemolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of the this compound peptide?

A1: The most significant off-target effect reported for this compound and its analogs is hemolytic activity, which is the lysis of red blood cells.[1][2] While native this compound has low hemolytic activity, modifications to increase its therapeutic potency can also increase this toxicity.[1][2]

Q2: How can I minimize the hemolytic activity of my this compound analog?

A2: There is a trade-off between the antimicrobial/anticancer potency and the hemolytic activity of this compound. Increasing the cationicity of the peptide (e.g., by substituting neutral amino acids with Lysine) can dramatically increase its on-target activity but also its hemolytic side effects.[1][2] To minimize hemolysis, consider the following:

  • Rational Design: Employ a rational drug design approach to modify the peptide's structure. The goal is to enhance its selectivity for target membranes (e.g., cancer or bacterial cells, which are rich in negatively charged phospholipids) over host cell membranes like erythrocytes.[3]

  • Structure-Activity Relationship (SAR) Studies: Conduct systematic SAR studies to identify modifications that uncouple therapeutic activity from hemolytic activity. This involves synthesizing a series of analogs with varied charge, hydrophobicity, and amphipathicity and screening them for both on-target and off-target effects.

  • Dose Optimization: Use the lowest effective concentration of the peptide to minimize off-target toxicity.[4]

Q3: My this compound analog shows high activity against target cells but also high hemolysis. What should I do?

A3: This indicates a lack of selectivity. You can try to improve the therapeutic window by:

  • Modifying Hydrophobicity: Adjusting the hydrophobicity of the peptide can alter its interaction with different cell membranes.

  • Targeted Delivery: Consider conjugating the peptide to a targeting moiety (e.g., an antibody or a nanoparticle) that directs it specifically to the target cells, thereby reducing its systemic concentration and interaction with red blood cells.[5]

Data Summary: this compound and Analogs - Efficacy vs. Hemolysis
PeptideTarget Organism/Cell LineOn-Target Activity (MIC/IC50)Off-Target Effect (Hemolysis)
This compound S. aureus120 µM4% at 160 µM
E. coli160 µM
C. albicans160 µM
TsAP-S1 (cationic analog of this compound)S. aureus2.5 µM30% at 5 µM
E. coli5 µM
C. albicans2.5 µM
TsAP-2 S. aureus5 µM18% at 20 µM
E. coli>320 µM
C. albicans10 µM
TsAP-S2 (cationic analog of TsAP-2)E. coli5 µMNot specified, but increased
Various Cancer Cell Lines0.83 - 2.0 µM

(Data sourced from Biochimie, 95(9), 1784-1794)[1][2]

Experimental Protocol: Hemolysis Assay

This protocol allows for the quantification of the hemolytic activity of this compound peptides.

Materials:

  • Freshly drawn red blood cells (RBCs) from a healthy donor (e.g., human, sheep, or rabbit).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • This compound peptide and its analogs dissolved in a suitable solvent (e.g., sterile water or PBS).

  • Positive control: 0.1% Triton X-100.

  • Negative control: PBS.

  • 96-well microtiter plate.

  • Microplate reader capable of measuring absorbance at 450 nm or 540 nm.

Procedure:

  • Prepare RBC Suspension: a. Centrifuge whole blood at 1,000 x g for 5 minutes to pellet the RBCs. b. Aspirate and discard the supernatant and buffy coat. c. Wash the RBCs three times by resuspending the pellet in 10 volumes of PBS and centrifuging as above. d. After the final wash, resuspend the RBC pellet in PBS to make a 2% (v/v) RBC suspension.

  • Assay Setup: a. Add 100 µL of the 2% RBC suspension to each well of a 96-well plate. b. Add 100 µL of the peptide solution at various concentrations (e.g., serial dilutions from 1 µM to 200 µM) to the wells containing RBCs. c. For controls, add 100 µL of PBS (negative control) and 100 µL of 0.1% Triton X-100 (positive control for 100% hemolysis) to separate wells.

  • Incubation: a. Incubate the plate at 37°C for 1 hour.

  • Pellet RBCs: a. Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs and cell debris.

  • Measure Hemolysis: a. Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. b. Measure the absorbance of the supernatant at 450 nm or 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculate Percent Hemolysis: a. Use the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Mandatory Visualization

G cluster_0 Peptide Design & Synthesis cluster_1 Screening cluster_2 Analysis & Decision cluster_3 Outcome start Start with this compound sequence modify Create analogs (e.g., Lys substitutions) start->modify ontarget On-Target Assay (e.g., MIC for bacteria) modify->ontarget Test on-target activity offtarget Off-Target Assay (Hemolysis Assay) modify->offtarget Test off-target toxicity decision High Therapeutic Index? ontarget->decision offtarget->decision success Lead Candidate decision->success Yes fail Redesign Peptide decision->fail No fail->modify

Workflow for minimizing this compound peptide off-target effects.

Section 2: STAP-1 (Signal-Transducing Adaptor Protein)

This section is for researchers working on the Signal-Transducing Adaptor Protein-1 (STAP-1), a key regulator in immune cell signaling. Minimizing off-target effects in this context relates to the specificity of therapeutic interventions, such as small molecule inhibitors or peptide-based inhibitors, designed to modulate STAP-1 activity.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of inhibiting STAP-1?

A1: STAP-1 is an adaptor protein with multiple binding partners, meaning it participates in several signaling pathways.[6][7] An inhibitor might disrupt unintended protein-protein interactions, leading to off-target effects. For instance, STAP-1 is known to interact with LCK, ITK, and STAT5, and it influences pathways related to BCR-ABL and JAK2.[6][7][8] A non-specific inhibitor could therefore impact a wide range of cellular processes beyond the intended target, including T-cell activation, cytokine production, and even pathways in other immune cells.[9][10][11][12]

Q2: How can I ensure my STAP-1 inhibitor is specific?

A2: Ensuring specificity is a significant challenge for inhibitors of adaptor proteins. Strategies include:

  • Targeting Specific Interactions: Instead of targeting a broad domain like the PH domain, which has many binding partners, design inhibitors that block a specific protein-protein interaction (e.g., the STAP-1/LCK interaction).[10] The peptide inhibitor iSP1 is an example of this approach.[10][13]

  • Comprehensive Specificity Profiling: Screen your inhibitor against a panel of related adaptor proteins and kinases to identify potential cross-reactivity.

  • Cellular Assays: Use STAP-1 knockout or knockdown cells as a control. If your inhibitor still produces an effect in cells lacking STAP-1, it is likely due to an off-target mechanism.

Q3: I'm observing unexpected phenotypes in my cell-based assays with a STAP-1 inhibitor. How can I troubleshoot this?

A3: Unexpected phenotypes may arise from off-target effects. To investigate this:

  • Verify Target Engagement: Confirm that your inhibitor binds to STAP-1 in the cellular context at the concentrations used. A cellular thermal shift assay (CETSA) can be useful here.

  • Perform Rescue Experiments: If possible, overexpress STAP-1 and see if it rescues the phenotype caused by the inhibitor.

  • Profile Downstream Signaling: Analyze the phosphorylation status of key proteins in STAP-1 related pathways (e.g., STAT5, PLC-γ1, LCK) to see if the observed effects are consistent with on-target STAP-1 inhibition.[7][8]

Data Summary: Key Interacting Partners of STAP-1
Interacting ProteinSignaling PathwayCellular FunctionPotential Off-Target Implication
LCK T-Cell Receptor (TCR) SignalingT-cell activationInhibition could affect general T-cell viability and function.
ITK T-Cell Receptor (TCR) SignalingT-cell activation, Cytokine productionDysregulation of Th1 and Th17 development.[12]
STAT5 JAK/STAT SignalingCell survival, ProliferationImpact on anti-apoptotic gene expression (e.g., Bcl-2).[8]
BCR-ABL Cancer Signaling (CML)Leukemic stem cell maintenanceEffects on non-target tyrosine kinase pathways.[6]
PLC-γ1 T-Cell Receptor (TCR) SignalingCalcium mobilization, NFAT activationBroad effects on calcium-dependent signaling.[7]
Experimental Protocol: Co-Immunoprecipitation to Assess Inhibitor Specificity

This protocol helps determine if a STAP-1 inhibitor disrupts the intended STAP-1 interaction (e.g., with LCK) without affecting other known interactions, indicating specificity.

Materials:

  • Human T-cell line (e.g., Jurkat).

  • STAP-1 inhibitor.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibody for immunoprecipitation (e.g., anti-STAP-1).

  • Control IgG antibody.

  • Protein A/G magnetic beads.

  • Antibodies for Western blotting (e.g., anti-LCK, anti-ITK, anti-STAP-1).

Procedure:

  • Cell Treatment: a. Culture Jurkat cells to the desired density. b. Treat cells with the STAP-1 inhibitor at various concentrations for the desired time. Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: a. Harvest and wash the cells with cold PBS. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).

  • Immunoprecipitation (IP): a. Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour. b. Pellet the beads and transfer the pre-cleared lysate to a new tube. c. Add the anti-STAP-1 antibody to the lysate and incubate for 4 hours to overnight at 4°C with gentle rotation. d. Add fresh Protein A/G beads and incubate for another 1-2 hours.

  • Washing and Elution: a. Pellet the beads and wash them 3-5 times with lysis buffer. b. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: a. Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies against STAP-1 (to confirm successful IP), LCK (the intended target of disruption), and another known interactor like ITK (as a specificity control). c. Use appropriate secondary antibodies and a detection reagent to visualize the bands.

Expected Result: A specific inhibitor of the STAP-1/LCK interaction should show a dose-dependent decrease in the amount of LCK that co-immunoprecipitates with STAP-1, while the amount of ITK co-immunoprecipitating with STAP-1 should remain unchanged.

Mandatory Visualization

STAP1_Pathway cluster_TCR TCR Signaling cluster_Other Other Pathways TCR TCR Engagement LCK LCK TCR->LCK activates STAP1 STAP-1 ITK ITK STAP1->ITK promotes complex formation with LCK STAT5 STAT5 STAP1->STAT5 regulates phosphorylation OffTarget1 Potential Off-Target: Inhibitor might affect BCR-ABL/STAT5 signaling STAP1->OffTarget1 OffTarget2 Potential Off-Target: Broad PH domain inhibitor could disrupt multiple pathways STAP1->OffTarget2 LCK->STAP1 interacts with (Target for iSP1) PLCG1 PLC-γ1 ITK->PLCG1 phosphorylates T-Cell Activation\n(IL-2, NFAT) T-Cell Activation (IL-2, NFAT) PLCG1->T-Cell Activation\n(IL-2, NFAT) Anti-apoptosis\n(Bcl-2, Bcl-xL) Anti-apoptosis (Bcl-2, Bcl-xL) STAT5->Anti-apoptosis\n(Bcl-2, Bcl-xL) BCR_ABL BCR-ABL BCR_ABL->STAP1 binds to

STAP-1 signaling network and potential for off-target effects.

References

TsAP-1 peptide degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TsAP-1 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound peptide in experiments, with a focus on preventing its degradation and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound peptide?

A1: this compound is a novel 17-mer amidated linear peptide originally discovered in the venom of the Brazilian yellow scorpion, Tityus serrulatus. It has been shown to possess broad-spectrum antimicrobial and anticancer activities, though its potency against certain microbes is considered low.[1]

Q2: What is the amino acid sequence of this compound?

A2: The amino acid sequence of this compound is reported to be: FLGALIAGIGNLLGKVK

Q3: What are the known biological activities of this compound?

A3: this compound has demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeast. It also has been evaluated for its anticancer and hemolytic activities.[1] See the data summary tables below for more details.

Q4: I am observing lower than expected activity with my this compound peptide. What could be the cause?

A4: Lower than expected activity can be due to several factors, including peptide degradation, improper storage, inaccurate quantification, or issues with the experimental setup. Peptide degradation is a common issue and can be caused by hydrolysis, oxidation, or other chemical modifications.

Q5: How should I store my this compound peptide to prevent degradation?

A5: For long-term stability, lyophilized this compound peptide should be stored at -20°C or -80°C in a desiccator. Once reconstituted in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q6: What is the best way to dissolve lyophilized this compound peptide?

A6: The solubility of a peptide is highly dependent on its amino acid sequence. Given the hydrophobic residues in this compound, initial attempts to dissolve it in sterile, distilled water are recommended. If solubility is an issue, the use of a small amount of a polar organic solvent like acetonitrile or DMSO, followed by dilution with aqueous buffer, may be helpful. Always use high-purity, sterile solvents and buffers.

Troubleshooting Guides

Issue 1: Loss of Peptide Activity Over Time

Potential Cause: Chemical degradation of the this compound peptide.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the peptide is stored as recommended (lyophilized at -20°C/-80°C, aliquoted and frozen in solution).

  • Assess for Potential Degradation Pathways:

    • Hydrolysis: The this compound sequence contains an Aspartic acid (D) residue (FLGALIAGIGNLLGKVK does not contain Aspartic Acid, I will correct this based on the provided sequence). Based on the sequence FLGALIAGIGNLLGKVK, there are no Asp or Asn residues, which are common sites of hydrolysis and deamidation. However, peptide bonds can still be susceptible to hydrolysis under extreme pH conditions.

    • Oxidation: The sequence of this compound does not contain Methionine or Cysteine residues, which are the most susceptible to oxidation.

    • Pyroglutamate Formation: The N-terminus is Phenylalanine (F), not Glutamine (Q), so pyroglutamate formation is not a primary concern.

  • pH of Solution: Maintain the pH of the peptide solution in a slightly acidic range (pH 4-6) to minimize hydrolysis, unless your experimental conditions require a different pH.

  • Protease Contamination: Ensure that all solutions and labware are sterile to prevent microbial growth and protease contamination. If compatible with your assay, consider the use of protease inhibitors.

Issue 2: Inconsistent Results in Antimicrobial Assays

Potential Cause: Peptide adsorption to surfaces or interference from media components.

Troubleshooting Steps:

  • Use Low-Binding Labware: Cationic peptides like this compound can adsorb to negatively charged surfaces like polystyrene. Use polypropylene or other low-binding microplates and tubes for your experiments to ensure the effective concentration of the peptide is not reduced.

  • Evaluate Media Composition: Standard microbiological media, such as Mueller-Hinton Broth (MHB), can contain high salt concentrations that may interfere with the activity of some antimicrobial peptides. Consider using a low-salt or more physiologically relevant medium for your assays.

  • Ensure Accurate Peptide Quantification: Use a reliable method to quantify your peptide stock solution, such as UV spectrophotometry at 280 nm (if the peptide contains Trp or Tyr residues, which this compound does not) or a colorimetric peptide assay. Inaccurate quantification can lead to variability in your results.

Quantitative Data Summary

Table 1: Antimicrobial Activity of this compound and its Cationic Analogue (TsAP-S1)

OrganismThis compound MIC (µM)TsAP-S1 MIC (µM)
Staphylococcus aureus1202.5
Escherichia coli1605
Candida albicans1602.5

Data extracted from Guo et al., 2013.[1]

Table 2: Hemolytic and Anticancer Activity of this compound

AssayThis compound Result
Hemolytic Activity4% hemolysis at 160 µM
Anticancer ActivityIneffective against three of five human cancer cell lines tested

Data extracted from Guo et al., 2013.[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing Peptide Stability by RP-HPLC

This protocol provides a general method to assess the stability of this compound peptide in a given formulation over time.

Materials:

  • This compound peptide stock solution

  • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid, TFA)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Thermostated incubator

Procedure:

  • Prepare a solution of this compound in the incubation buffer at a known concentration (e.g., 1 mg/mL).

  • At time zero, take an aliquot of the solution, quench it with an equal volume of 10% TFA, and inject it into the HPLC system to obtain the initial chromatogram.

  • Incubate the remaining peptide solution at a specific temperature (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench with TFA, and analyze by HPLC.

  • Monitor the decrease in the peak area of the intact this compound peptide and the appearance of any new peaks corresponding to degradation products.

  • The percentage of remaining intact peptide at each time point can be calculated relative to the time zero sample.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound peptide

  • Test microorganism (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid).

  • Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the wells of the 96-well plate.

  • Prepare an inoculum of the test microorganism and adjust its concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL in the growth medium.

  • Add the bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Peptide_Handling_Workflow cluster_storage Storage cluster_reconstitution Reconstitution cluster_experiment Experimentation storage_lyo Lyophilized Peptide (-20°C or -80°C, desiccated) reconstitute Reconstitute in sterile, high-purity solvent storage_lyo->reconstitute Prepare for use quantify Quantify stock solution (e.g., colorimetric assay) reconstitute->quantify aliquot Prepare single-use aliquots quantify->aliquot use_in_assay Use in experiment aliquot->use_in_assay Immediate use store_aliquots Store aliquots at -20°C or -80°C aliquot->store_aliquots For future use store_aliquots->use_in_assay Thaw one aliquot

Caption: Recommended workflow for handling and storing this compound peptide to minimize degradation.

Peptide_Degradation_Pathways cluster_degradation Common Degradation Pathways peptide Intact Peptide hydrolysis Hydrolysis (cleavage of peptide bonds) peptide->hydrolysis H2O, extreme pH oxidation Oxidation (e.g., Met, Cys residues) peptide->oxidation Oxygen, metal ions deamidation Deamidation (Asn, Gln residues) peptide->deamidation pH > 7 racemization Racemization (L- to D-amino acids) peptide->racemization High pH

Caption: Common chemical degradation pathways for peptides.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane membrane Negatively Charged Bacterial Membrane tsap1 Cationic this compound Peptide binding Electrostatic Binding tsap1->binding binding->membrane insertion Membrane Insertion binding->insertion disruption Membrane Disruption (Pore Formation) insertion->disruption lysis Cell Lysis disruption->lysis

Caption: Hypothetical mechanism of action for the antimicrobial peptide this compound.

References

Technical Support Center: Enhancing the Antimicrobial Spectrum of TsAP-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the antimicrobial peptide TsAP-1. This resource is designed for researchers, scientists, and drug development professionals who are working with or looking to improve the antimicrobial properties of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound shows very low or no activity against my target microorganisms. What could be the reason?

A1: There are several potential reasons for the observed lack of activity:

  • Peptide Purity and Integrity: The synthesis of peptides can sometimes result in impurities or truncated sequences. It is crucial to verify the purity and correct mass of your synthesized this compound using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry.

  • Assay Conditions: The choice of assay and its parameters can significantly impact the apparent activity of an antimicrobial peptide (AMP). For instance, some AMPs may not diffuse well in agar-based assays (like disk diffusion), leading to false-negative results. A broth microdilution assay is often more suitable for determining the Minimum Inhibitory Concentration (MIC) of peptides.

  • Peptide Solubility and Aggregation: this compound, like other AMPs, can be prone to aggregation, which reduces its effective concentration and antimicrobial activity. Ensure the peptide is fully dissolved in a suitable solvent before adding it to the assay medium. It is also important to consider the potential for the peptide to become insoluble in the specific culture medium used.

  • Inherent Low Potency: this compound is known to have relatively low potency against several microorganisms.[1] For example, its MIC values are reported to be in the range of 120-160 μM against Staphylococcus aureus, Escherichia coli, and Candida albicans.[1]

Q2: How can the antimicrobial spectrum and potency of this compound be improved?

A2: A proven strategy to enhance the antimicrobial activity of this compound is to increase its net positive charge (cationicity).[1] The initial interaction of cationic AMPs with the negatively charged bacterial membrane is primarily electrostatic. By increasing the number of positively charged amino acids, this attraction can be strengthened, leading to more effective membrane disruption and a broader spectrum of activity.

A successful example is the creation of the analogue TsAP-S1 , where four neutral amino acid residues in this compound were substituted with Lysine residues. This modification dramatically increased its potency against both Gram-positive and Gram-negative bacteria, as well as fungi.[1]

Q3: I have created a more cationic analogue of this compound, but now I'm observing high toxicity against mammalian cells. How can I address this?

A3: A common challenge in designing more potent AMPs is a concurrent increase in cytotoxicity, often measured by hemolytic activity (the lysis of red blood cells). The enhanced cationicity and amphipathicity that improve antimicrobial action can also lead to increased disruption of mammalian cell membranes.

To address this, consider the following approaches:

  • Systematic Amino Acid Substitution: Instead of substituting multiple residues at once, perform a systematic scan, replacing one neutral amino acid with a cationic one at a time. This allows for the identification of positions where cationicity can be increased with minimal impact on hemolytic activity.

  • Modulating Hydrophobicity: The hydrophobic moment of the peptide also plays a crucial role in its interaction with membranes. Fine-tuning the hydrophobicity by substituting or modifying hydrophobic residues can help to achieve a better balance between antimicrobial activity and cytotoxicity.

  • Introduction of D-amino Acids: Replacing some L-amino acids with their D-enantiomers can increase the peptide's resistance to proteases, which can be a factor in in-vivo applications, and in some cases, can modulate its interaction with cell membranes.

Troubleshooting Guides

Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS)
Problem Potential Cause Suggested Solution
Low crude peptide yield Incomplete Fmoc deprotectionIncrease deprotection time or perform a second deprotection step. Ensure the piperidine solution is fresh.
Poor amino acid couplingDouble-couple problematic amino acids. Use a stronger coupling reagent or a different solvent system.
Peptide aggregation on the resinUse a more polar solvent mixture (e.g., add DMSO) or increase the synthesis temperature.
Troubleshooting High Variability in MIC Assays
Problem Potential Cause Suggested Solution
Inconsistent MIC values between experiments Variation in inoculum densityStandardize the bacterial inoculum to a consistent cell density (e.g., using a McFarland standard) for each experiment.
Peptide binding to labwareUse low-binding polypropylene plates and pipette tips to minimize peptide loss.
Contamination of cultures or reagentsEnsure all media, buffers, and equipment are sterile. Perform sterility controls for each experiment.

Quantitative Data Summary

The following tables summarize the antimicrobial and hemolytic activities of this compound and its enhanced cationic analogue, TsAP-S1.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and TsAP-S1

MicroorganismThis compound MIC (µM)TsAP-S1 MIC (µM)
Staphylococcus aureus1202.5
Escherichia coli1605
Candida albicans1602.5
Data sourced from Guo et al., 2013.[1]

Table 2: Hemolytic Activity of this compound and TsAP-S1

PeptideConcentration (µM)Hemolytic Activity (%)
This compound1604
TsAP-S1530
Data sourced from Guo et al., 2013.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound and its Analogues

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of this compound. The synthesis of analogues like TsAP-S1 would follow the same procedure with the substitution of the appropriate Fmoc-protected amino acids.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence. The sequence for this compound is: FLPAIAGLLSKIF-NH2 . For TsAP-S1, substitute four neutral amino acids with Lysine. Based on the original sequence, likely candidates for substitution to increase cationicity without drastically altering the hydrophobic face would be Alanine or Glycine. For example, a potential TsAP-S1 sequence could be: FLPKIKGLLSKIF-NH2 .

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the crude peptide and wash with cold ether.

    • Dry the crude peptide and purify using reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Broth Microdilution Assay for MIC Determination

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Peptide stock solution

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Dilute the bacterial culture in MHB to a concentration of approximately 1 x 10^6 CFU/mL. Adjust the turbidity to match a 0.5 McFarland standard. Further dilute to achieve a final inoculum of 5 x 10^5 CFU/mL in the wells.

  • Peptide Dilution: Prepare a serial two-fold dilution of the peptide in MHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Positive Control: Wells with bacteria and no peptide.

    • Negative Control: Wells with MHB only (no bacteria or peptide).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Protocol 3: Hemolysis Assay

Materials:

  • Freshly drawn red blood cells (RBCs) in an anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS)

  • Peptide stock solution

  • Sterile 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • RBC Preparation:

    • Centrifuge the blood at 1000 x g for 10 minutes.

    • Remove the plasma and buffy coat.

    • Wash the RBCs three times with PBS, centrifuging and removing the supernatant each time.

    • Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Setup:

    • Add 50 µL of PBS to each well of a 96-well plate.

    • Add 50 µL of the peptide dilutions to the sample wells.

    • Negative Control (0% hemolysis): Add 50 µL of PBS.

    • Positive Control (100% hemolysis): Add 50 µL of 1% Triton X-100.

  • Incubation: Add 50 µL of the 2% RBC suspension to each well. Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Measurement: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance at 450 nm, which corresponds to the release of hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_testing Antimicrobial & Toxicity Testing cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification QC Mass Spectrometry QC Purification->QC MIC Broth Microdilution (MIC) QC->MIC Hemolysis Hemolysis Assay QC->Hemolysis Data Compare MIC & Hemolytic Activity MIC->Data Hemolysis->Data

Caption: Experimental workflow for synthesis and evaluation of this compound and its analogues.

Signaling_Pathway cluster_peptide Peptide Modification cluster_interaction Mechanism of Action cluster_outcome Result TsAP1 This compound (Low Cationicity) Modification Substitute Neutral Amino Acids with Lysine TsAP1->Modification TsAPS1 TsAP-S1 (High Cationicity) Modification->TsAPS1 ElectrostaticInteraction Enhanced Electrostatic Interaction TsAPS1->ElectrostaticInteraction BacterialMembrane Negatively Charged Bacterial Membrane BacterialMembrane->ElectrostaticInteraction MembraneDisruption Membrane Disruption & Cell Death ElectrostaticInteraction->MembraneDisruption ImprovedActivity Improved Antimicrobial Spectrum & Potency MembraneDisruption->ImprovedActivity

Caption: Logical relationship between increased cationicity and enhanced antimicrobial activity.

References

Technical Support Center: TsAP-1 Analogue Design for Enhanced Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the design of TsAP-1 analogues with enhanced activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are analogues being designed?

A1: this compound is a 17-mer amidated linear peptide originally discovered in the venom of the Brazilian yellow scorpion, Tityus serrulatus.[1] It has demonstrated both antimicrobial and anticancer activities.[1] Analogue design, particularly through the substitution of neutral amino acid residues with cationic residues like lysine, is being explored to significantly enhance these biological activities.[1]

Q2: What is the primary strategy for enhancing the activity of this compound analogues?

A2: The primary strategy for enhancing the activity of this compound is to increase its overall positive charge, or cationicity.[1] This is typically achieved by substituting neutral amino acid residues with lysine residues. This modification has been shown to dramatically improve antimicrobial and anticancer potencies.[1]

Q3: What is the likely mechanism of action for this compound and its analogues?

A3: While the precise signaling pathway is not fully elucidated in the classical sense, the mechanism of action for this compound and its cationic analogues is characteristic of many antimicrobial peptides (AMPs). It is believed that these peptides interact with and disrupt the negatively charged cell membranes of microorganisms and cancer cells, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death.[2][3][4] This direct action on the cell membrane is a key reason why the development of resistance is less common compared to traditional antibiotics that have specific molecular targets.[3]

Q4: What are the major challenges encountered when synthesizing this compound analogues?

A4: Common challenges in the synthesis of this compound analogues are typical for peptide synthesis and include:

  • Sequence Complexity: Peptides with repetitive sequences or certain amino acid compositions can be difficult to synthesize.

  • Aggregation: Hydrophobic amino acids can cause the peptide to aggregate during synthesis, leading to poor yield and purity.

  • Low Purity: Achieving high purity is essential for biological assays, and impurities can be difficult to remove.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low peptide yield after synthesis - Incomplete coupling reactions.- Peptide aggregation.- Suboptimal cleavage from the resin.- Optimize coupling reagents and reaction times.- Use pseudoproline dipeptides to reduce aggregation.- Ensure complete removal of protecting groups before cleavage.- Use a scavenger cocktail during cleavage to protect the peptide.
Poor purity of the synthesized peptide - Presence of deletion or truncated sequences.- Side reactions during synthesis.- Inefficient purification method.- Use high-quality reagents and solvents.- Optimize HPLC purification conditions (e.g., gradient, column type).- Perform multiple purification steps if necessary.
High hemolytic activity observed in analogues - Increased cationicity can lead to non-specific membrane disruption of erythrocytes.- Systematically vary the number and position of lysine substitutions to find a balance between antimicrobial/anticancer activity and hemolytic activity.- Introduce modifications to modulate hydrophobicity.
Inconsistent results in biological assays - Inaccurate peptide concentration.- Contamination of peptide stock.- Variability in cell cultures or bacterial strains.- Accurately determine peptide concentration using a reliable method (e.g., amino acid analysis).- Ensure peptide stocks are sterile and properly stored.- Use standardized cell lines and bacterial strains, and maintain consistent culture conditions.

Data Summary

The following table summarizes the antimicrobial and hemolytic activity of this compound and its enhanced cationic analogue, TsAP-S1.

PeptideTarget OrganismMinimum Inhibitory Concentration (MIC) (µM)Hemolytic Activity (%) at 5 µM
This compound S. aureus120-160Low (4% at 160 µM)
C. albicans120-160
E. coli120-160
TsAP-S1 S. aureus2.530
C. albicans2.5
E. coli5

Data extracted from Al-Ghaferi et al., 2021.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • This compound analogue (lyophilized powder)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., sterile water or DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution in MHB.

  • Prepare a bacterial inoculum and adjust the concentration to approximately 5 x 10^5 CFU/mL in MHB.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.[1][5][6]

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability and is used to determine the cytotoxic effects of this compound analogues on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogue

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound analogue and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[7][8]

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[7]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Cell viability is calculated as a percentage of the untreated control cells.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity to mammalian cells.

Materials:

  • Fresh human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • This compound analogue

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Sterile 96-well plates

  • Centrifuge

  • Microplate reader

Procedure:

  • Collect fresh blood and wash the RBCs with PBS by repeated centrifugation and resuspension until the supernatant is clear.

  • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • In a 96-well plate, add serial dilutions of the this compound analogue in PBS.

  • Add the RBC suspension to each well.

  • Include a positive control (RBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS for 0% hemolysis).[9][10][11]

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100[10]

Visualizations

TsAP1_Analogue_Design_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Activity Screening cluster_2 Analysis & Optimization start This compound Sequence Analysis design Analogue Design (Lysine Substitution) start->design synthesis Peptide Synthesis design->synthesis purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Assay (MIC) purification->antimicrobial anticancer Anticancer Assay (MTT) purification->anticancer hemolysis Hemolysis Assay purification->hemolysis analysis Data Analysis (SAR) antimicrobial->analysis anticancer->analysis hemolysis->analysis optimization Lead Optimization analysis->optimization end Preclinical Candidate optimization->end

Caption: Workflow for the design and evaluation of this compound analogues.

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_assay Assay Issues start Experiment Fails or Yields Unexpected Results low_yield Low Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No check_coupling Optimize Coupling & Cleavage low_yield->check_coupling Yes check_purification Optimize HPLC Conditions low_purity->check_purification Yes high_hemolysis High Hemolysis? low_purity->high_hemolysis No inconsistent_results Inconsistent Results? high_hemolysis->inconsistent_results No redesign Redesign Analogue (Vary Lys/Hydrophobicity) high_hemolysis->redesign Yes check_reagents Verify Peptide Concentration & Reagent Quality inconsistent_results->check_reagents Yes

Caption: A logical troubleshooting workflow for this compound analogue experiments.

References

Technical Support Center: Mass Spectrometry of TsAP-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry analysis of TsAP-1.

A Note on this compound Identity: The designation "this compound" can refer to different proteins in scientific literature, including a peptide from scorpion venom (Tityus serrulatus Antarease-P1) and a protein associated with Type IV pili systems (TsaP). Additionally, a related protein, TSPOAP1 (Translocator protein-associated protein 1), is a cytoplasmic protein involved in various signaling pathways. The troubleshooting advice provided here is broadly applicable to protein mass spectrometry, with specific considerations for peptides and membrane-associated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when analyzing this compound by mass spectrometry?

The most common issues include low signal intensity, high background noise, poor peak shape, and incorrect mass identification. These problems can stem from various stages of the experimental workflow, including sample preparation, liquid chromatography separation, and mass spectrometer settings. For membrane-associated proteins like some forms of TsaP, challenges also arise from their hydrophobic nature, which can lead to difficulties in solubilization and digestion.[1][2][3]

Q2: How can I improve the signal intensity of my this compound peptides?

To improve signal intensity, consider the following:

  • Optimize Sample Concentration: Ensure your sample is not too dilute, which can result in weak peaks, or too concentrated, which can cause ion suppression.[1][4]

  • Enhance Ionization Efficiency: Experiment with different ionization sources (e.g., ESI, MALDI) and optimize source parameters like spray voltage and gas flow.[1][5]

  • Improve Digestion Efficiency: For protein analysis, ensure complete digestion by optimizing the enzyme-to-protein ratio and digestion time. For some proteins, using multiple proteases can increase peptide coverage.[5]

  • Instrument Maintenance: Regularly tune and calibrate your mass spectrometer to ensure optimal performance.[1] A dirty ion source or detector can significantly decrease sensitivity.[6][7]

Q3: What are the likely sources of high background noise in my mass spectrometry data?

High background noise can originate from several sources:

  • Contaminants: Keratin from skin and hair is a very common contaminant in proteomics.[8] Other sources include polymers (e.g., PEG, PPG) from detergents or labware, and plasticizers.[9]

  • Solvents and Reagents: Impurities in solvents or buffers can introduce significant background noise. Always use high-purity, LC-MS grade reagents.[3][9]

  • System Contamination: Buildup of contaminants in the LC system or mass spectrometer can lead to elevated background noise.[3] Regular system flushing and cleaning are essential.[9][10]

  • Gas Leaks: Leaks in the gas supply to the mass spectrometer can also contribute to a high background.[11][12]

Q4: My mass assignments for this compound are inaccurate. What should I check?

Inaccurate mass assignments are often due to calibration issues.

  • Mass Calibration: Perform regular mass calibration using appropriate standards.[1] Incorrect calibration is a primary cause of mass errors.

  • Instrument Stability: Ensure the mass spectrometer is in a temperature-stable environment, as fluctuations can affect mass accuracy.

  • Data Processing: Use appropriate settings in your data analysis software for mass tolerance and be aware of potential isobaric interferences (different molecules with very similar masses).

Q5: Are there specific sample preparation considerations for membrane-associated this compound (TsaP)?

Yes, the hydrophobic nature of membrane proteins presents unique challenges.[2][4]

  • Solubilization: Use detergents or organic solvents compatible with mass spectrometry to effectively solubilize the protein.[13][14] Phase-separating detergents can help separate hydrophobic membrane proteins from hydrophilic ones.[13]

  • Enrichment: Techniques like ultracentrifugation to isolate membrane fractions can enrich your sample for this compound.[15]

  • Digestion: In-solution digestion is often preferred over in-gel digestion for membrane proteins to avoid peptide loss.[13] Specialized protocols like filter-aided sample preparation (FASP) can also be effective.

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Peaks

This is a frequent problem that can halt an experiment. Follow this logical progression to identify the cause.

LowSignalWorkflow start Low Signal Intensity check_ms Verify MS Performance (infuse standard) start->check_ms ms_ok Signal Strong? check_ms->ms_ok troubleshoot_ms Troubleshoot MS: - Clean Ion Source - Check Detector - Verify Tuning/Calibration ms_ok->troubleshoot_ms No check_lc Evaluate LC System (leaks, pressure, peak shape) ms_ok->check_lc Yes troubleshoot_ms->check_ms lc_ok LC System OK? check_lc->lc_ok troubleshoot_lc Troubleshoot LC: - Replace Column - Service Pumps - Check Connections lc_ok->troubleshoot_lc No optimize_method Optimize Method Parameters (MRM, voltages, mobile phase) lc_ok->optimize_method Yes troubleshoot_lc->check_lc method_ok Method Optimized? optimize_method->method_ok check_sample Investigate Sample Prep (concentration, degradation, matrix effects) method_ok->check_sample No resolved Problem Resolved method_ok->resolved Yes check_sample->resolved

Caption: A step-by-step workflow for diagnosing low signal intensity.

ParameterPossible CauseRecommended Action
Sample Low concentrationConcentrate sample or inject a larger volume.
High concentration (ion suppression)Dilute sample.
DegradationPrepare fresh sample; check storage conditions.
LC System LeaksCheck fittings and connections.[12]
Column overload/contaminationClean or replace the column.[3]
MS System Dirty ion sourceClean the ion source components.[6][7]
Incorrect tuning/calibrationRe-tune and re-calibrate the instrument.[1]
Inefficient ionizationOptimize source parameters (e.g., cone voltage, gas flow).[6][16]
Issue 2: High Background Noise

High background noise can obscure low-abundance peaks and interfere with accurate quantification.

HighNoiseWorkflow start High Background Noise run_blank Inject Blank Solvent start->run_blank blank_noisy Blank is Noisy? run_blank->blank_noisy check_solvents Check Solvents & Mobile Phase - Use fresh LC-MS grade solvents - Sonicate mobile phase blank_noisy->check_solvents Yes check_sample_matrix Investigate Sample Matrix - Matrix effects - Sample-specific contaminants blank_noisy->check_sample_matrix No solvents_ok Noise Persists? check_solvents->solvents_ok flush_system Flush LC-MS System solvents_ok->flush_system Yes resolved Problem Resolved solvents_ok->resolved No check_leaks Check for Gas Leaks flush_system->check_leaks check_sample_matrix->resolved check_leaks->resolved

Caption: A decision tree for troubleshooting high background noise.

ContaminantCommon SourceCharacteristic m/z Ions
Keratins Skin, hair, dustNumerous, often seen in proteomics data
Polyethylene glycol (PEG) Detergents, plasticwareRepeating units of 44.026 Da
Phthalates Plasticse.g., 149.023 (protonated phthalic anhydride)
Polysiloxanes Pump oils, septa bleedRepeating units of 74.018 Da

Experimental Protocols

Protocol 1: In-Solution Tryptic Digestion of this compound

This protocol is suitable for purified or enriched this compound preparations.

  • Denaturation and Reduction:

    • Resuspend the protein sample in 50 µL of 8 M urea in 50 mM ammonium bicarbonate.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.[15]

  • Digestion:

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add sequencing-grade modified trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptides using a C18 StageTip or ZipTip.

    • Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.

  • Sample Analysis:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute in 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: Membrane Protein Enrichment

This protocol is a general workflow for enriching membrane-associated proteins like TsaP.

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, with protease inhibitors).

    • Disrupt cells using a Dounce homogenizer, sonication, or French press.

  • Removal of Unbroken Cells and Nuclei:

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes.

    • Collect the supernatant.

  • Membrane Fraction Isolation:

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.[15]

    • Discard the supernatant (cytosolic fraction).

  • Washing the Membrane Pellet:

    • Resuspend the membrane pellet in a high-salt buffer (e.g., 1 M NaCl) or a high-pH buffer (e.g., 0.1 M sodium carbonate, pH 11) to remove peripherally associated proteins.

    • Repeat the high-speed centrifugation step.

  • Solubilization:

    • Resuspend the final washed membrane pellet in a buffer containing a mass spectrometry-compatible detergent (e.g., 1% SDS, RapiGest SF, or ProteaseMAX).

    • Proceed to in-solution digestion (Protocol 1).

Signaling Pathways and Logical Relationships

Signaling Pathways of TSPOAP1

TSPOAP1 (also known as PRAX-1) is a cytoplasmic protein that interacts with the mitochondrial transmembrane protein TSPO. It is implicated in several key cellular pathways.[17]

TSPOAP1_Pathways TSPOAP1 TSPOAP1 (PRAX-1) TSPO TSPO TSPOAP1->TSPO interacts with Necroptosis Necroptosis Signaling TSPOAP1->Necroptosis Inflammasome Inflammasome Pathway (NLRP3) TSPOAP1->Inflammasome Mito_Dysfunction Mitochondrial Dysfunction TSPOAP1->Mito_Dysfunction Sirtuin Sirtuin Signaling TSPOAP1->Sirtuin VDAC VDAC1/2/3 TSPO->VDAC interacts with TSPO->Necroptosis TSPO->Inflammasome TSPO->Mito_Dysfunction TSPO->Sirtuin mPTP mPTP VDAC->mPTP component of Inflammation Inflammation/ Neuroinflammation Necroptosis->Inflammation Inflammasome->Inflammation Mito_Dysfunction->Inflammation

Caption: Key signaling pathways associated with TSPOAP1 and its partner TSPO.

References

Validation & Comparative

TsAP-1: A Comparative Analysis of a Scorpion-Derived Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) represent a promising class of molecules with diverse mechanisms of action. This guide provides a comparative analysis of TsAP-1, an antimicrobial peptide isolated from the venom of the Brazilian yellow scorpion, Tityus serrulatus, against other well-characterized AMPs: LL-37, Magainin-2, and Polymyxin B.

Performance Comparison

The antimicrobial efficacy of this compound and its comparator peptides is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of a peptide's potency, with lower values indicating greater efficacy.

Antimicrobial Activity
PeptideStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
This compound 120 µM[1]160 µM[1]160 µM[1]
LL-37 ~19.3 µg/mL (~4.3 µM)[2][3][4]~9.4 - 18.75 µg/mL (~2.1 - 4.2 µM)[2][3][4]>250 µg/mL (>55.8 µM)[2][3]
Magainin-2 8 - 32 µg/mL (~3.4 - 13.7 µM)[5]8 - 64 µg/mL (~3.4 - 27.4 µM)[5]>100 µg/mL[6]
Polymyxin B >128 µg/mL[7]0.4 - 7.5 µg/mL (~0.33 - 6.2 µM)[8][9]Ineffective

Note: Direct comparison of MIC values should be approached with caution due to variations in experimental conditions across different studies.

Cytotoxicity and Hemolytic Activity

A critical aspect of antimicrobial peptide development is its selectivity for microbial cells over host cells. Hemolytic activity is a common measure of cytotoxicity against red blood cells.

PeptideHemolytic Activity
This compound Low (4% at 160 µM)[1]
LL-37 Hemolytic[10][11][12]
Magainin-2 Low hemolytic effect[13]
Polymyxin B Hemolytic activity reported[14]

Mechanism of Action

Antimicrobial peptides typically exert their effects by disrupting the microbial cell membrane. The proposed mechanisms for the peptides discussed are illustrated below. Scorpion venom AMPs, like this compound, are generally believed to act via membrane disruption through models such as the barrel-stave, toroidal pore, or carpet model[1][15].

General Mechanism of Cationic Antimicrobial Peptides cluster_peptide Antimicrobial Peptide cluster_membrane Bacterial Cell Membrane cluster_interaction Interaction & Disruption Peptide Cationic AMP (e.g., this compound) Electrostatic Electrostatic Attraction Peptide->Electrostatic Initial Binding Membrane Negatively Charged Bacterial Membrane Insertion Hydrophobic Interaction & Membrane Insertion Membrane->Insertion Electrostatic->Membrane Pore Pore Formation (Barrel-stave, Toroidal, or Carpet) Insertion->Pore Lysis Membrane Disruption & Cell Lysis Pore->Lysis

General mechanism of action for cationic antimicrobial peptides.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Workflow:

MIC Assay Workflow A Prepare serial dilutions of antimicrobial peptide B Inoculate with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Peptide Solutions: Prepare a stock solution of the antimicrobial peptide in an appropriate solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial twofold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is read as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism. Include positive (microorganism with no peptide) and negative (broth only) controls.

Hemolytic Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), an indicator of its cytotoxicity to mammalian cells.

Workflow:

Hemolytic Assay Workflow A Prepare a suspension of washed red blood cells (RBCs) B Incubate RBCs with serial dilutions of the peptide A->B C Centrifuge to pellet intact RBCs B->C D Measure the absorbance of the supernatant (hemoglobin release) C->D E Calculate percentage of hemolysis relative to positive control (Triton X-100) D->E MTT/XTT Cytotoxicity Assay Workflow A Seed mammalian cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of the peptide A->B C Incubate for a specified period (e.g., 24-72 hours) B->C D Add MTT or XTT reagent and incubate C->D E Solubilize formazan crystals (for MTT) D->E MTT Assay F Measure absorbance at the appropriate wavelength D->F XTT Assay E->F G Calculate cell viability relative to untreated controls F->G

References

Comparative Analysis of TsAP-1 (TSAd/SH2D2A) and TsAP-2 (STAP-2) in T-Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the roles, mechanisms, and experimental analysis of two key T-cell adapter proteins: T-cell specific adapter protein (TSAd), encoded by the SH2D2A gene, and Signal-transducing adaptor protein-2 (STAP-2).

This guide provides a comprehensive comparative analysis of TsAP-1 (hereafter referred to as TSAd) and TsAP-2 (hereafter referred to as STAP-2), two crucial adapter proteins in T-cell signaling pathways. While both are involved in modulating T-cell responses, they exhibit distinct structural features, interaction partners, and functional outcomes. This document summarizes their known characteristics, presents available quantitative data for comparison, details relevant experimental protocols, and provides visual representations of their signaling pathways.

Introduction

Adapter proteins are essential for the orchestration of intracellular signaling cascades. In T-lymphocytes, the precise regulation of signaling following T-cell receptor (TCR) engagement is paramount for an effective adaptive immune response. TSAd and STAP-2 are two such adapter proteins that have been shown to play significant, yet different, roles in this process. Understanding their individual and comparative functions is critical for the development of novel therapeutics targeting T-cell mediated diseases.

Comparative Overview

FeatureThis compound (TSAd/SH2D2A)TsAP-2 (STAP-2)
Full Name T-cell specific adapter proteinSignal-transducing adaptor protein-2
Gene Name SH2D2ASTAP2
Key Domains SH2 domain, Proline-rich regionPleckstrin homology (PH) domain, SH2 domain, Proline-rich region
Primary Function in T-cells Modulation of TCR signaling, regulation of Lck and Itk kinase activity, T-cell migration, and transcriptional activation.Positive regulation of TCR-proximal signals, modulation of T-cell adhesion, chemotaxis, and apoptosis. Also involved in innate immunity.
Localization Cytoplasm and NucleusPrimarily Cytoplasm

Data Presentation: Quantitative Analysis

While direct head-to-head quantitative comparisons are limited in the literature, the following tables summarize the observed effects of TSAd and STAP-2 on key T-cell functions based on available studies.

Table 1: Effects on T-Cell Proliferation

ConditionEffect on CD4+ T-cell ProliferationSupporting Evidence
TSAd Deficiency Significantly reduced accumulated proliferation upon anti-CD3/CD28 and IL-2 stimulation.[1]Studies on Sh2d2a knockout mice show diminished proliferative responses of CD4+ T-cells compared to wild-type controls.[1][2]
STAP-2 Deficiency Reduced TCR-mediated signaling and IL-2 production, leading to impaired proliferation.STAP-2 deficient T-cells show reduced activation upon TCR engagement.
STAP-2 Overexpression Enhanced TCR-mediated signaling and IL-2 production, leading to increased proliferation.Transgenic mice overexpressing STAP-2 exhibit heightened T-cell activation.

Table 2: Regulation of Cytokine Production

ConditionEffect on Cytokine ProductionSupporting Evidence
TSAd Deficiency Impaired IL-2 and IFN-γ production by T-cells in vivo.In vivo studies using superantigen stimulation in Sh2d2a knockout mice demonstrated a reduced percentage of cytokine-positive Vβ8⁺ T-cells.[3]
STAP-2 Deficiency Reduced IL-2 production upon TCR stimulation.STAP-2 is a positive regulator of TCR signaling, and its absence leads to diminished downstream events, including IL-2 synthesis.

Signaling Pathways

The signaling pathways of TSAd and STAP-2 in T-cells are intricate and involve multiple protein-protein interactions.

This compound (TSAd/SH2D2A) Signaling Pathway

TSAd is known to be a critical modulator of the Src family kinase Lck and the Tec family kinase Itk. Upon TCR activation, TSAd is recruited to the signaling complex where it can influence the activity of these kinases, thereby impacting downstream events such as T-cell activation and migration.

TSAd_Signaling_Pathway cluster_TCR TCR Complex cluster_downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 PLCg1 PLCγ1 Calcium Ca²⁺ Flux PLCg1->Calcium NFAT NFAT Activation Calcium->NFAT Cytokine Cytokine Production (IL-2, IFN-γ) NFAT->Cytokine Actin Actin Polymerization Migration T-cell Migration Actin->Migration Lck->CD3 Phosphorylation TSAd TSAd (this compound) Lck->TSAd Interaction TSAd->Lck Modulates Activity Itk Itk TSAd->Itk Interaction Itk->PLCg1 Activation Itk->Actin

Caption: TSAd signaling pathway in T-cell activation.

TsAP-2 (STAP-2) Signaling Pathway

STAP-2 acts as a positive regulator of TCR-proximal signaling. It can associate with components of the TCR complex and enhance the activation of downstream signaling molecules. Furthermore, STAP-2 is involved in other signaling pathways that regulate T-cell adhesion, migration, and apoptosis.

STAP2_Signaling_Pathway cluster_TCR TCR Signaling cluster_Adhesion Adhesion cluster_Chemotaxis Chemotaxis cluster_Apoptosis Apoptosis TCR TCR CD3zeta CD3ζ TCR->CD3zeta Activation Lck_stap Lck CD3zeta->Lck_stap IL2 IL-2 Production Lck_stap->IL2 Integrin Integrin FAK FAK Integrin->FAK c_Cbl c-Cbl c_Cbl->FAK Degradation CXCR4 CXCR4 Vav1 Vav1 CXCR4->Vav1 Rac1 Rac1 Vav1->Rac1 Fas Fas Caspase8 Caspase-8 Fas->Caspase8 STAP2 STAP-2 (TsAP-2) STAP2->CD3zeta Enhances Interaction STAP2->Lck_stap Enhances Interaction STAP2->FAK Interaction STAP2->c_Cbl Recruitment STAP2->Vav1 Interaction STAP2->Fas Interaction STAP2->Caspase8 Interaction

Caption: Multifaceted role of STAP-2 in T-cell signaling.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the comparative analysis of TSAd and STAP-2. Below are representative protocols for assays commonly used to investigate their function.

Immunoprecipitation (IP) to Study Protein-Protein Interactions

This protocol is designed to isolate TSAd or STAP-2 and their interacting partners from T-cell lysates.

Materials:

  • T-cells (e.g., Jurkat cell line or primary human T-cells)

  • Stimulating agents (e.g., anti-CD3/CD28 antibodies)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Antibody against the protein of interest (anti-TSAd or anti-STAP-2)

  • Control IgG antibody (from the same species as the primary antibody)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., Laemmli sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Stimulation: Culture T-cells to the desired density. If required, stimulate the cells with appropriate agonists (e.g., anti-CD3/CD28 antibodies for TCR activation) for the desired time.

  • Cell Lysis: Pellet the cells by centrifugation and wash with ice-cold PBS. Lyse the cells by resuspending the pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional): To reduce non-specific binding, add control IgG and protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody (anti-TSAd or anti-STAP-2) or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with ice-cold wash buffer.

  • Elution: After the final wash, resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

  • Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the protein of interest and its putative interaction partners.

T-cell Migration (Chemotaxis) Assay

This assay is used to assess the effect of TSAd or STAP-2 on T-cell migration towards a chemoattractant, such as CXCL12.[4][5][6][7]

Materials:

  • T-cells (from wild-type, TSAd-deficient, or STAP-2-deficient mice, or cell lines with modulated expression)

  • Transwell inserts (with appropriate pore size, e.g., 5 µm for T-cells)

  • 24-well plate

  • Chemoattractant (e.g., recombinant CXCL12)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Cell counting method (e.g., hemocytometer, automated cell counter, or flow cytometry)

Procedure:

  • Cell Preparation: Harvest T-cells and resuspend them in assay medium at a concentration of 1-5 x 10^6 cells/mL.

  • Assay Setup: Add assay medium containing the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of the 24-well plate. Add assay medium without the chemoattractant to control wells.

  • Cell Seeding: Place the Transwell inserts into the wells. Add the T-cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migrated Cells: Carefully remove the inserts. Collect the cells that have migrated to the lower chamber.

  • Cell Counting: Count the number of migrated cells using a hemocytometer, an automated cell counter, or by acquiring a fixed volume on a flow cytometer for a set amount of time.

  • Data Analysis: Calculate the percentage of migrated cells by dividing the number of cells in the lower chamber by the total number of cells initially added to the insert, multiplied by 100. Compare the migration of cells with different levels of TSAd or STAP-2 expression.

In Vitro Lck Kinase Assay

This assay measures the kinase activity of Lck, which is modulated by TSAd.

Materials:

  • Immunoprecipitated Lck (from T-cells with varying TSAd expression)

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (containing γ-32P-ATP for radioactive detection, or for use with ADP-Glo™ Kinase Assay)

  • Substrate for Lck (e.g., a synthetic peptide like Raytide)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Immunoprecipitate Lck: Perform immunoprecipitation of Lck from T-cell lysates as described in the IP protocol.

  • Kinase Reaction: Resuspend the Lck-bound beads in kinase buffer. Add the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for radioactive assay) or proceeding to the detection step for non-radioactive assays.

  • Detection of Phosphorylation:

    • Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive method (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.[8]

  • Data Analysis: Compare the kinase activity of Lck immunoprecipitated from cells with different TSAd expression levels.

Conclusion

TSAd (this compound) and STAP-2 (TsAP-2) are both critical adapter proteins in T-cell signaling, yet they possess distinct structural and functional characteristics. TSAd appears to have a more focused role in modulating the activity of key kinases like Lck and Itk within the TCR signaling cascade and has a described nuclear function. In contrast, STAP-2 has a broader impact, not only positively regulating TCR signaling but also influencing T-cell adhesion, chemotaxis, and apoptosis, and playing a role in innate immunity. The provided experimental protocols offer a framework for further dissecting their individual and comparative roles. A deeper understanding of these molecules will undoubtedly pave the way for more targeted immunomodulatory therapies.

References

Comparative Efficacy Analysis of TsAP-1 and Traditional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antimicrobial peptide TsAP-1 with traditional antibiotics, focusing on its efficacy, mechanism of action, and relevant experimental data. The information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel 17-mer amidated linear peptide derived from the venom of the Brazilian yellow scorpion, Tityus serrulatus.[1][2][3] Like many other antimicrobial peptides (AMPs) found in scorpion venom, this compound is a component of the scorpion's innate immune system.[4] These peptides are gaining attention as potential alternatives to conventional antibiotics due to their broad-spectrum activity and unique mode of action, which may circumvent common resistance mechanisms.[4]

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The in vitro efficacy of this compound has been evaluated against a panel of representative microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi.

Data Presentation: MIC Values

The following table summarizes the MIC values of this compound compared to standard traditional antibiotics against common laboratory strains. It is important to note that direct comparison of MIC values can be influenced by variations in experimental conditions.

MicroorganismAntimicrobial AgentMIC (µM)MIC (µg/mL)Reference Strain(s)
Staphylococcus aureusThis compound 120 ~219 Not Specified
Vancomycin0.5 - 20.72 - 2.88ATCC 25923, ATCC 29213, ATCC 43300
Escherichia coliThis compound 160 ~292 Not Specified
Ciprofloxacin0.004 - 0.0080.0013 - 0.0026ATCC 25922
Candida albicansThis compound 160 ~292 Not Specified
Fluconazole0.25 - 0.50.08 - 0.15ATCC 90028

Note: The molecular weight of this compound is approximately 1825 g/mol , which was used for the µM to µg/mL conversion. MIC values for traditional antibiotics are presented as a range based on published data for the specified ATCC strains.

Based on the available data, this compound demonstrates low potency against the tested organisms, with significantly higher MIC values compared to traditional antibiotics like vancomycin, ciprofloxacin, and fluconazole against their respective target organisms.[1][2][3]

Mechanism of Action

The primary mechanism of action for most scorpion venom antimicrobial peptides is the disruption of the microbial cell membrane.[5][6] While a specific signaling pathway for this compound is not detailed in the available literature, a generalized model for this class of peptides can be described.

Generalized Mechanism of Action for Scorpion Venom AMPs

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space TsAP1 This compound Peptide Membrane Outer Membrane TsAP1->Membrane Electrostatic Attraction Pore Pore Formation Membrane->Pore Membrane Perturbation Leakage Ion Leakage & Metabolic Disruption Pore->Leakage Disruption of Ion Gradients Death Cell Death Leakage->Death Loss of Viability

This proposed mechanism involves the initial electrostatic attraction of the cationic this compound peptide to the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This is followed by membrane perturbation and the formation of pores or channels, leading to the leakage of essential ions and metabolites, ultimately resulting in cell death.

Time-Kill Kinetics

Time-kill kinetic assays are crucial for determining whether an antimicrobial agent is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth). A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.

No specific time-kill kinetics data for this compound were found in the reviewed literature. However, a related scorpion venom peptide, TtAP-1, demonstrated rapid bactericidal activity, killing >99.9% of both Acinetobacter baumannii and Staphylococcus aureus within 15 minutes at a concentration equal to its MIC.[7]

Hemolytic Activity

A critical aspect of the preclinical evaluation of antimicrobial peptides is their toxicity to mammalian cells. Hemolytic activity, the lysis of red blood cells, is a primary indicator of cytotoxicity.

Data Presentation: Hemolytic Activity of this compound

PeptideConcentration (µM)Hemolytic Activity (%)
This compound 160 4

This compound exhibits low hemolytic activity, which is a desirable characteristic for a potential therapeutic agent.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

G prep_inoculum Prepare Bacterial/ Fungal Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Serially Dilute This compound/Antibiotic serial_dilution->inoculate_plate incubation Incubate at 37°C for 18-24h inoculate_plate->incubation read_results Read MIC (Lowest concentration with no visible growth) incubation->read_results

  • Preparation of Microbial Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antimicrobial Agent: The antimicrobial agent (this compound or traditional antibiotic) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the microbial suspension. A growth control well (no antimicrobial) and a sterility control well (no microbes) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Time-Kill Kinetics Assay

G prep_culture Prepare Log-Phase Bacterial Culture add_antimicrobial Add Antimicrobial at Different MIC Multiples prep_culture->add_antimicrobial sampling Collect Aliquots at Time Intervals add_antimicrobial->sampling plating Serially Dilute and Plate Aliquots sampling->plating incubation_count Incubate Plates and Count CFUs plating->incubation_count plot_data Plot log10 CFU/mL vs. Time incubation_count->plot_data

  • Preparation of Bacterial Culture: A logarithmic-phase bacterial culture is prepared and diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in a suitable broth.

  • Addition of Antimicrobial: The antimicrobial agent is added to the bacterial culture at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antimicrobial is also included.

  • Sampling: Aliquots are withdrawn from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Plating: The withdrawn aliquots are serially diluted and plated on agar plates.

  • Incubation and Colony Counting: The plates are incubated, and the number of viable colonies (CFUs) is counted.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antimicrobial concentration to generate time-kill curves.

Conclusion

This compound, a peptide from scorpion venom, demonstrates broad-spectrum antimicrobial activity, albeit at higher concentrations than traditional antibiotics against the tested reference strains. Its low hemolytic activity is a favorable characteristic for further development. The likely mechanism of action involves membrane disruption, a common feature of many antimicrobial peptides.

Further research is required to fully elucidate the potential of this compound as a therapeutic agent. Specifically, time-kill kinetic studies are needed to understand its bactericidal or bacteriostatic properties, and in vivo efficacy studies are essential to evaluate its performance in a physiological context. Additionally, a more detailed investigation into its precise mechanism of action could aid in the design of more potent and selective synthetic analogs.

References

Validating the Anticancer Potential of TsAP-1: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the scorpion venom-derived peptide TsAP-1 and its analogues present an intriguing avenue for novel anticancer therapies. While in vivo data for this compound is not yet available in published literature, extensive in vitro studies provide a foundation for its potential efficacy. This guide offers a comparative analysis of this compound and its related peptides based on existing experimental data and outlines a detailed protocol for future in vivo validation.

In Vitro Anticancer Activity: A Comparative Analysis

Initial studies on this compound, a 17-mer amidated linear peptide from the venom of the Brazilian yellow scorpion Tityus serrulatus, have revealed its activity against various cancer cell lines.[1][2] To enhance its potency, a synthetic analogue, TsAP-S1, was created by substituting four neutral amino acid residues with lysine, thereby increasing its cationicity.[1] A related peptide, TsAP-2, and its lysine-substituted analogue, TsAP-S2, have also been evaluated, providing a basis for comparison.[1]

The following table summarizes the in vitro anticancer activity (IC50 values in μM) of these peptides against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

PeptideHCT-116 (Colon)MCF-7 (Breast)PC-3 (Prostate)A-549 (Lung)U251-MG (Glioblastoma)
This compound >100>10025.5>10035.2
TsAP-S1 10.812.58.215.49.7
TsAP-2 15.118.312.420.114.6
TsAP-S2 1.82.00.831.51.2

Data sourced from Dos Santos Cabrera et al., 2013.

As the data indicates, the synthetic analogues, particularly TsAP-S2, demonstrate significantly enhanced and broader anticancer activity across all tested cell lines compared to the native peptides.[1] this compound showed limited effectiveness, being inactive against three of the five cell lines tested.[1]

The Promise of Scorpion Venom Peptides in Oncology

While in vivo studies on this compound are pending, research on other scorpion venom peptides has shown promising anticancer effects in animal models.[3][4][5] These peptides can induce cancer cell apoptosis, inhibit proliferation and angiogenesis, and modulate the immune system.[3][6][7] This broader context underscores the therapeutic potential of this class of molecules and provides a strong rationale for the in vivo investigation of potent analogues like TsAP-S2.

Experimental Protocol: In Vivo Validation of this compound Analogues

To validate the anticancer activity of a candidate peptide such as TsAP-S2 in vivo, a xenograft mouse model is a standard and effective approach. The following protocol outlines a typical experimental design.

Objective: To evaluate the in vivo antitumor efficacy of a this compound analogue (e.g., TsAP-S2) in a human tumor xenograft mouse model.

1. Cell Culture and Animal Model:

  • Human cancer cells (e.g., PC-3 for prostate cancer) are cultured under standard conditions.
  • Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor xenograft.

2. Tumor Implantation:

  • A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a Matrigel/PBS mixture) is injected subcutaneously into the flank of each mouse.
  • Tumor growth is monitored regularly using calipers.

3. Treatment Regimen:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups.
  • Treatment Group: Receives intraperitoneal injections of the test peptide (e.g., TsAP-S2) at a predetermined dose and schedule.
  • Control Group: Receives vehicle (e.g., saline) injections following the same schedule.
  • A positive control group treated with a standard-of-care chemotherapeutic agent can also be included.

4. Monitoring and Endpoints:

  • Tumor volume and body weight are measured 2-3 times per week.
  • The study is terminated when tumors in the control group reach a predetermined maximum size or after a set duration.
  • Primary endpoints include tumor growth inhibition and prolongation of survival.
  • Secondary endpoints can include analysis of tumor tissue for markers of apoptosis and proliferation.

5. Histopathological and Toxicological Analysis:

  • At the end of the study, tumors and major organs are harvested for histopathological examination to assess for any treatment-related toxicities.

Visualizing the Path Forward

To further elucidate the proposed research, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for the anticancer action of this compound analogues.

experimental_workflow Experimental Workflow for In Vivo Validation cluster_prep Preparation cluster_tumor_dev Tumor Development cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., PC-3) implantation 3. Subcutaneous Implantation cell_culture->implantation animal_model 2. Athymic Nude Mice animal_model->implantation monitoring 4. Tumor Growth Monitoring implantation->monitoring randomization 5. Randomization into Groups monitoring->randomization treatment_admin 6. Peptide/Vehicle Administration randomization->treatment_admin data_collection 7. Tumor Volume & Body Weight Measurement treatment_admin->data_collection endpoints 8. Efficacy & Survival Analysis data_collection->endpoints histology 9. Histopathology & Toxicology endpoints->histology signaling_pathway Hypothetical Signaling Pathway of this compound Analogue tsap This compound Analogue membrane Cancer Cell Membrane (Negative Charge) tsap->membrane Electrostatic Interaction pore Membrane Pore Formation membrane->pore influx Ion Influx & Membrane Depolarization pore->influx mitochondria Mitochondrial Dysfunction influx->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

References

A Comparative Analysis of the Mechanisms of Action: TsAP-1 Versus Melittin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of antimicrobial peptides (AMPs) is paramount for the development of novel therapeutics. This guide provides a detailed comparison of two venom-derived peptides: TsAP-1, a novel peptide from the venom of the Brazilian yellow scorpion (Tityus serrulatus), and melittin, the principal component of honey bee venom. While both peptides exhibit antimicrobial properties, their modes of action, cellular targets, and lytic capabilities show distinct differences.

This comparative guide synthesizes available experimental data to elucidate their mechanisms of action, focusing on their interactions with cellular membranes and induction of downstream signaling events. All quantitative data are summarized for direct comparison, and detailed experimental methodologies for key assays are provided.

Physicochemical Properties and Primary Structure

A fundamental understanding of the physicochemical properties of this compound and melittin is crucial for interpreting their mechanisms of action. Both are short, cationic peptides, a common feature of many AMPs that facilitates their initial electrostatic interaction with negatively charged microbial membranes.

PropertyThis compoundMelittin
Amino Acid Sequence FFSLIPSLIGGLVSAIK-NH2GIGAVLKVLTTGLPALISWIKRKRQQ-NH2
Length (Residues) 1726
Molecular Weight (Da) ~1788~2846
Net Charge (at pH 7) +2+6
Hydrophobicity (GRAVY) High (predicted)High
Secondary Structure Predicted α-helicalα-helical in membranes

Mechanism of Action: A Head-to-Head Comparison

The primary mechanism for many AMPs involves the disruption of the cell membrane. However, the specific mode of disruption and the subsequent intracellular effects can vary significantly.

Membrane Interaction and Pore Formation

Melittin is well-characterized for its potent membrane-disrupting activity. It interacts with lipid bilayers through a multi-step process. Initially, it binds to the membrane surface as a monomer. As the peptide concentration increases, melittin monomers aggregate and insert into the lipid bilayer, forming toroidal pores. This process involves significant perturbation of the lipid arrangement, leading to increased membrane permeability and eventual cell lysis. The formation of these pores is a key feature of melittin's lytic activity against a broad range of cells, including bacteria and erythrocytes.

This compound , being a short, cationic, and amphipathic peptide, is also predicted to exert its antimicrobial effects through membrane interaction[1]. Its hydrophobic and cationic residues likely drive its insertion into the lipid bilayer of target cells[1]. While direct experimental evidence detailing the precise nature of this compound-induced pores is limited, it is hypothesized to follow a mechanism common to other short, linear scorpion venom peptides. These peptides are known to interact with and disrupt microbial membranes, leading to increased permeability[2]. The lower net charge of this compound compared to melittin may result in a different mode or efficiency of pore formation.

graph MembraneInteraction { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Proposed membrane interaction mechanisms of this compound and melittin.

Intracellular Signaling Pathways

Beyond direct membrane lysis, AMPs can also trigger specific intracellular signaling cascades.

Melittin has been shown to modulate several key signaling pathways, contributing to its diverse biological effects, including anti-inflammatory and anti-cancer activities. It can inhibit the PI3K/AKT/mTOR and MAPK signaling pathways, which are crucial for cell proliferation and survival. Furthermore, melittin can suppress the activation of NF-κB, a key regulator of inflammation.

The effect of This compound on intracellular signaling pathways is not yet well-documented. However, some scorpion venom peptides have been observed to induce calcium signaling in cells and trigger pro-inflammatory responses[3]. Other scorpion peptides have been shown to induce caspase-1 dependent pyroptotic cell death in cancer cells[4]. It is plausible that this compound may also modulate intracellular signaling, particularly in the context of its observed anti-cancer activity, but further research is required to elucidate these mechanisms.

graph SignalingPathways { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Known and hypothesized signaling pathways affected by melittin and this compound.

Quantitative Comparison of Biological Activities

The biological activities of this compound and melittin have been quantified in various assays, providing a basis for direct comparison of their potency and selectivity.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an AMP's effectiveness against microbial pathogens.

OrganismThis compound MIC (µM)[5]Melittin MIC (µM)
Staphylococcus aureus120-1604-8
Escherichia coli120-1608-16
Candida albicans120-1604-8

Note: Melittin MIC values can vary depending on the specific strain and experimental conditions.

Hemolytic Activity

Hemolytic activity is a measure of a peptide's toxicity to red blood cells and is a critical parameter for assessing its therapeutic potential.

PeptideHemolytic Activity
This compound Low (4% at 160 µM)[5]
Melittin High

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), with modifications for cationic peptides[6][7].

  • Bacterial Culture: A single colony of the test microorganism is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C. The culture is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.

  • Peptide Dilution: A stock solution of the peptide is prepared and serially diluted in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent peptide adhesion to plastic surfaces.

  • Assay Setup: In a 96-well polypropylene microtiter plate, 100 µL of the bacterial suspension is added to each well. Then, 11 µL of the 10x peptide dilutions are added to the respective wells.

  • Incubation and Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration that causes complete inhibition of visible bacterial growth.

graph MIC_Workflow { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 3: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Hemolytic Assay

The hemolytic activity of the peptides is assessed by measuring the release of hemoglobin from erythrocytes[8][9].

  • Erythrocyte Preparation: Fresh red blood cells (RBCs) are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 2% (v/v).

  • Peptide Incubation: In a 96-well plate, 100 µL of the RBC suspension is mixed with 100 µL of various concentrations of the peptide solution.

  • Controls: A negative control (0% hemolysis) contains RBCs in PBS only, and a positive control (100% hemolysis) contains RBCs lysed with 1% Triton X-100.

  • Incubation and Measurement: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged, and the supernatant is transferred to a new plate. The absorbance of the supernatant is measured at 540 nm to quantify hemoglobin release.

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Calcein Leakage Assay

This assay measures the ability of a peptide to permeabilize lipid vesicles[10][11].

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) encapsulating the fluorescent dye calcein at a self-quenching concentration are prepared by extrusion. The external, unencapsulated dye is removed by size-exclusion chromatography.

  • Assay Setup: The calcein-loaded LUVs are diluted in a buffer in a 96-well plate.

  • Peptide Addition: Different concentrations of the peptide are added to the wells containing the LUVs.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence plate reader (excitation ~495 nm, emission ~515 nm). An increase in fluorescence indicates the leakage of calcein from the vesicles due to peptide-induced membrane permeabilization.

  • Data Analysis: The percentage of leakage is calculated relative to the fluorescence intensity after complete lysis of the vesicles with a detergent like Triton X-100.

Conclusion

References

A Researcher's Guide to Cross-Validating STAP-1 Bioactivity: A Comparison of Key Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of Signal-Transducing Adaptor Protein-1 (STAP-1) in T-cell activation, robust and reliable bioactivity assays are paramount. This guide provides a comparative overview of three principal methods used to quantify STAP-1-mediated T-cell receptor (TCR) signaling: Calcium Mobilization Assays, NFAT Reporter Assays, and IL-2 Production Assays. Each method interrogates a distinct stage of the signaling cascade, offering unique advantages and limitations in terms of sensitivity, throughput, and biological context.

STAP-1 is a critical adaptor protein that positively regulates TCR signaling. Upon TCR engagement, STAP-1 facilitates the formation of key signaling complexes, leading to downstream events such as calcium mobilization, activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), and the production of cytokines like Interleukin-2 (IL-2).[1] The choice of assay to measure STAP-1 bioactivity is crucial and depends on the specific research question, available resources, and desired endpoint. This guide aims to facilitate this decision-making process by providing detailed experimental protocols, comparative data, and visual workflows.

Comparative Overview of STAP-1 Bioactivity Assays

The following table summarizes the key characteristics of the three most common assays for determining STAP-1 bioactivity, providing a framework for selecting the most appropriate method for your research needs.

Assay TypePrincipleReadoutThroughputSensitivityKey AdvantagesKey Disadvantages
Calcium Mobilization Assay Measures the increase in intracellular calcium concentration following TCR activation. STAP-1 enhances this process.Fluorescence intensity measured by flow cytometry.ModerateHighProvides real-time kinetic data of an early signaling event. Single-cell analysis is possible.Requires specialized equipment (flow cytometer). Can be sensitive to cell handling and dye loading variability.
NFAT Reporter Assay Quantifies the activation of the NFAT transcription factor, a downstream target of calcium signaling, using a reporter gene (e.g., luciferase).Luminescence or fluorescence.HighHighHighly sensitive and amenable to high-throughput screening. Directly measures a key transcriptional activation event.Indirect measure of STAP-1 activity. Requires genetically engineered reporter cell lines.
IL-2 Production Assay Measures the secretion of IL-2, a key cytokine produced by activated T-cells, into the cell culture supernatant.Colorimetric or chemiluminescent signal (ELISA).HighModerate to HighMeasures a physiologically relevant downstream effector function. Standardized kits are widely available.Endpoint assay, providing no kinetic information. Secreted protein levels can be influenced by factors other than the initial signaling event.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and the experimental procedures, the following diagrams have been generated.

STAP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR LCK LCK TCR->LCK Engagement STAP1 STAP-1 LCK->STAP1 Activation ITK ITK STAP1->ITK Scaffolding PLCg1 PLCγ1 ITK->PLCg1 Activation Ca_ER Ca²⁺ (from ER) PLCg1->Ca_ER Release Calcineurin Calcineurin Ca_ER->Calcineurin Activation Ca_influx Ca²⁺ (influx) Ca_influx->Calcineurin Activation NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT Translocation IL2_gene IL-2 Gene NFAT->IL2_gene Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2 IL-2 (secreted) IL2_mRNA->IL2 Translation & Secretion

STAP-1 Signaling Pathway in T-Cell Activation.

Assay_Workflows cluster_calcium Calcium Mobilization Assay cluster_nfat NFAT Reporter Assay cluster_il2 IL-2 Production Assay (ELISA) Ca_start Start Ca1 Load T-cells with calcium-sensitive dye Ca_start->Ca1 Ca2 Establish baseline fluorescence (Flow Cytometer) Ca1->Ca2 Ca3 Stimulate TCR (e.g., anti-CD3/CD28) Ca2->Ca3 Ca4 Record fluorescence change over time Ca3->Ca4 Ca_end Analyze kinetic data Ca4->Ca_end NFAT_start Start NFAT1 Culture NFAT-reporter Jurkat T-cells NFAT_start->NFAT1 NFAT2 Add STAP-1 modulator (optional) NFAT1->NFAT2 NFAT3 Stimulate TCR NFAT2->NFAT3 NFAT4 Incubate (e.g., 6 hours) NFAT3->NFAT4 NFAT5 Add luciferase substrate NFAT4->NFAT5 NFAT6 Measure luminescence NFAT5->NFAT6 NFAT_end Analyze fold induction NFAT6->NFAT_end IL2_start Start IL2_1 Culture T-cells IL2_start->IL2_1 IL2_2 Stimulate TCR IL2_1->IL2_2 IL2_3 Incubate (e.g., 24-48 hours) IL2_2->IL2_3 IL2_4 Collect supernatant IL2_3->IL2_4 IL2_5 Perform IL-2 ELISA IL2_4->IL2_5 IL2_end Quantify IL-2 concentration IL2_5->IL2_end

Experimental Workflows for STAP-1 Bioactivity Assays.

Detailed Experimental Protocols

Calcium Mobilization Assay via Flow Cytometry

This protocol is adapted from standard procedures for measuring intracellular calcium flux in T-cells.[2][3][4][5]

Materials:

  • T-cells (e.g., primary human T-cells, Jurkat cells)

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • Fluo-4 AM and Fura Red AM (or other suitable calcium-sensitive dyes)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Anti-CD3 and anti-CD28 antibodies

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture T-cells to the desired density. On the day of the assay, wash and resuspend cells in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 1 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Incubate cells with the loading buffer at 37°C for 30-45 minutes in the dark.

  • Washing: Wash the cells twice with warm HBSS to remove extracellular dye.

  • Baseline Measurement: Resuspend the cells in warm HBSS and acquire baseline fluorescence data on a flow cytometer for 1-2 minutes.

  • Stimulation: Add stimulating antibodies (e.g., anti-CD3 and anti-CD28, final concentration of 1-10 µg/mL each) to the cell suspension while continuing to acquire data.

  • Data Acquisition: Continue recording the fluorescence signal for at least 5-10 minutes to capture the peak calcium response and subsequent plateau phase.

  • Data Analysis: Analyze the change in fluorescence intensity over time. The data is often presented as a ratio of Fluo-4 to Fura Red fluorescence or as a percentage increase over baseline.

NFAT Reporter Assay

This protocol is based on commercially available NFAT reporter cell lines (e.g., Jurkat-Lucia™ NFAT cells).[6][7][8][9]

Materials:

  • NFAT reporter Jurkat T-cell line (stably expressing a luciferase reporter gene driven by an NFAT-responsive promoter)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS, antibiotics)

  • 96-well white, clear-bottom tissue culture plates

  • Stimulating agents (e.g., anti-CD3/CD28 antibodies, PMA, ionomycin)

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NFAT reporter Jurkat cells into a 96-well plate at a density of approximately 40,000 cells per well in 50 µL of assay medium.[7]

  • Compound Treatment (Optional): If screening for inhibitors or enhancers of STAP-1 activity, add the compounds at the desired concentrations.

  • Stimulation: Add 50 µL of the stimulating agent (e.g., anti-CD3/CD28 antibodies) to each well.[7] Include unstimulated controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5-6 hours.[6]

  • Lysis and Substrate Addition: Add 100 µL of the luciferase assay reagent to each well. This reagent typically lyses the cells and contains the luciferase substrate.

  • Luminescence Measurement: Incubate the plate at room temperature for approximately 15-30 minutes to allow the luminescent signal to stabilize.[6] Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity by dividing the luminescence of stimulated wells by the luminescence of unstimulated wells.

IL-2 Production Assay (ELISA)

This protocol outlines a standard sandwich ELISA for the quantification of secreted IL-2.[10][11][12][13][14]

Materials:

  • T-cells

  • Complete culture medium

  • 24- or 96-well tissue culture plates

  • Stimulating agents (e.g., anti-CD3/CD28 antibodies)

  • Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • T-cell Stimulation: Seed T-cells in a culture plate and add the desired stimuli. Culture for 24-48 hours to allow for IL-2 production and secretion.

  • Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA Plate Coating: Coat a 96-well ELISA plate with the IL-2 capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for at least 1 hour.

  • Sample Incubation: Add the collected supernatants and IL-2 standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated IL-2 detection antibody. Incubate for 1 hour.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.

  • Substrate Development: Wash the plate and add the TMB substrate. A blue color will develop.

  • Stopping the Reaction: Add the stop solution to each well, which will turn the color to yellow.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the IL-2 standards and calculate the concentration of IL-2 in the samples.

Cross-Validation and Data Interpretation

Cross-validation of results obtained from these different assays is crucial for a comprehensive understanding of STAP-1 bioactivity. For instance, a compound that inhibits STAP-1 function should demonstrate a reduction in calcium mobilization, a decrease in NFAT reporter activity, and lower IL-2 production. Correlating the data from these assays can provide a more complete picture of the compound's mechanism of action and its impact on the entire T-cell activation cascade.

When comparing data, it is important to consider the inherent differences in the assays. Calcium mobilization is a rapid and transient event, while NFAT activation and IL-2 production are downstream and more sustained responses. Therefore, the timing of measurements is critical for accurate interpretation.

By carefully selecting and cross-validating these bioactivity assays, researchers can gain valuable insights into the role of STAP-1 in T-cell biology and its potential as a therapeutic target in immune-related diseases.

References

Benchmarking TsAP-1: A Comparative Analysis Against Leading Anticancer Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the scorpion venom-derived peptide, TsAP-1, benchmarked against established anticancer peptides (ACPs), offers researchers and drug development professionals a data-driven comparison of its therapeutic potential. This guide provides an objective look at this compound's performance, supported by experimental data, to inform future research and development in peptide-based oncology.

This compound, a 17-mer amidated linear peptide isolated from the venom of the Brazilian yellow scorpion, Tityus serrulatus, has been evaluated for its anticancer properties. While showing some activity, its efficacy varies significantly compared to well-characterized ACPs such as Melittin, Cecropin B, Magainin II, and LL-37. This guide presents a side-by-side comparison of their cytotoxic and hemolytic activities, alongside detailed experimental protocols and an overview of their mechanisms of action.

Comparative Anticancer Activity

The in vitro cytotoxicity of this compound and benchmark ACPs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of peptide required to inhibit the growth of 50% of cancer cells, is a key metric for this comparison.

PeptideCancer Cell LineTypeIC50 (µM)Hemolytic Activity
This compound NCI-H157Lung Squamous Carcinoma>50 µM[1]Low (4% at 160 µM)[1][2]
NCI-H838Lung AdenocarcinomaActive, but less potent than TsAP-2
PC-3Prostate AdenocarcinomaIneffective
MCF-7Breast AdenocarcinomaIneffective
U251-MGGlioblastomaIneffective
Melittin HeLaCervical Cancer1.8 µg/mL (~0.63 µM)High (HD50 of 0.5 µg/mL)
MDA-MB-231 (TNBC)Breast Cancer0.94 - 1.49 µM
SMMC-7721Hepatocellular Carcinoma-
Cecropin B KG-1Leukemia20.8 µMLow (HE50 of 180 µM)
AgsStomach Carcinoma16.0 µM
Bladder Cancer LinesBladder Cancer79.94 - 139.91 µg/mLLow
Magainin II A549Lung Carcinoma110 µg/mL (~44.5 µM)Low
Bladder Cancer LinesBladder Cancer31.0 - 135.3 µMLow
Small Cell Lung CancerLung Cancer8.64 - 8.82 µM
LL-37 A549Lung Carcinoma3.90 - 12.9 µg/mL (~0.87 - 2.87 µM)Low
Glioblastoma LinesBrain Cancer1.0 - 35.6 µM

Note: IC50 values can vary based on the specific assay conditions and cell lines used. Data is aggregated from multiple sources for comparison.

Mechanism of Action: A Look at the Signaling Pathways

Anticancer peptides primarily exert their effects through interactions with the cell membrane, often leading to membrane disruption and subsequent cell death through necrosis or apoptosis. However, the specific signaling pathways activated can differ.

This compound: The primary mechanism of action for this compound is believed to be the disruption of the cancer cell membrane, leading to apoptosis. This is a common mechanism for many antimicrobial and anticancer peptides, which are often cationic and amphipathic, allowing them to preferentially interact with the negatively charged membranes of cancer cells.

TsAP1 This compound Membrane Cancer Cell Membrane TsAP1->Membrane Electrostatic Interaction Disruption Membrane Disruption (Pore Formation) Membrane->Disruption Apoptosis Apoptosis Disruption->Apoptosis

Caption: Proposed mechanism of action for this compound.

Benchmark Peptides: The benchmark peptides employ a range of mechanisms, from direct membrane lysis to the modulation of complex intracellular signaling pathways.

  • Melittin: This potent peptide from bee venom forms pores in the cell membrane and can also induce apoptosis by activating phospholipase A2 and modulating pathways like PI3K/Akt and NF-κB.

Melittin Melittin Membrane Cancer Cell Membrane Melittin->Membrane PLA2 Phospholipase A2 Activation Melittin->PLA2 PI3K_Akt PI3K/Akt Pathway (Inhibition) Melittin->PI3K_Akt NFkB NF-κB Pathway (Inhibition) Melittin->NFkB Pore Pore Formation Membrane->Pore Apoptosis Apoptosis Pore->Apoptosis PLA2->Apoptosis PI3K_Akt->Apoptosis NFkB->Apoptosis

Caption: Signaling pathways affected by Melittin.

  • LL-37: This human cathelicidin peptide can induce apoptosis through both caspase-dependent and -independent pathways. It interacts with various cell surface receptors like FPR2 and EGFR, activating downstream signaling cascades including PI3K/Akt and MAPK/Erk.

LL37 LL-37 Receptors FPR2, EGFR, P2X7 Receptors LL37->Receptors Apoptosis Apoptosis LL37->Apoptosis Mitochondrial Pathway PI3K_Akt PI3K/Akt Pathway Receptors->PI3K_Akt MAPK_Erk MAPK/Erk Pathway Receptors->MAPK_Erk Proliferation Cell Proliferation & Migration PI3K_Akt->Proliferation MAPK_Erk->Proliferation

Caption: Signaling pathways influenced by LL-37.

Experimental Protocols

The data presented in this guide were primarily generated using the following standard methodologies:

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Peptide Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test peptide (e.g., this compound, Melittin). Control wells receive medium without the peptide.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against peptide concentration.

A Seed Cancer Cells in 96-well plate B Add Serial Dilutions of Peptide A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Read Absorbance at 570nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Hemolysis Assay

This assay measures the lytic activity of a peptide against red blood cells (RBCs), providing an indication of its potential toxicity to normal mammalian cells.

  • RBC Preparation: Fresh human red blood cells are washed multiple times with an isotonic buffer (e.g., PBS) by centrifugation to remove plasma and other blood components. The washed RBCs are then resuspended in the buffer to a final concentration of 2-5%.

  • Peptide Incubation: In a 96-well plate, the RBC suspension is mixed with various concentrations of the test peptide.

  • Controls: Positive controls (100% hemolysis) are prepared by adding a strong detergent like Triton X-100 to the RBC suspension. Negative controls (0% hemolysis) consist of RBCs in buffer alone.

  • Incubation: The plate is incubated at 37°C for a set period, typically 1 hour.

  • Centrifugation: The plate is centrifuged to pellet the intact RBCs.

  • Supernatant Analysis: The supernatant from each well is transferred to a new plate, and the absorbance is measured at 540 nm to quantify the amount of hemoglobin released.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absneg_ctrl) / (Abspos_ctrl - Absneg_ctrl)] x 100

A Prepare Washed Red Blood Cells B Incubate RBCs with Peptide Dilutions A->B C Incubate at 37°C (1h) B->C D Centrifuge to Pellet Intact RBCs C->D E Measure Absorbance of Supernatant at 540nm D->E F Calculate % Hemolysis E->F

Caption: Workflow for the hemolysis assay.

Conclusion

This compound demonstrates a degree of anticancer activity, particularly against certain lung cancer cell lines, and possesses a favorable low hemolytic profile. However, its potency appears to be lower than that of established anticancer peptides like Melittin and LL-37 against a broader range of cancer cell types. The observation that cationicity-enhanced analogues of this compound and the related TsAP-2 peptide show significantly increased anticancer activity suggests a promising avenue for future peptide engineering and optimization. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound and its derivatives to better understand their therapeutic potential. This comparative guide serves as a valuable resource for researchers in the field to make informed decisions in the development of next-generation peptide-based cancer therapies.

References

TsAP-1: A Potent Antimicrobial Peptide Against Mult-Drug Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the efficacy of TsAP-1, a novel antimicrobial peptide derived from scorpion venom, in combating multidrug-resistant (MDR) bacteria. This guide provides an objective comparison with other antimicrobial peptides and conventional antibiotics, supported by available experimental data.

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. As conventional antibiotics lose their efficacy, the scientific community is actively exploring alternative therapeutic agents. Among these, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. This guide focuses on this compound, a novel 17-mer amidated linear peptide isolated from the venom of the Brazilian yellow scorpion, Tityus serrulatus. We will delve into its efficacy against MDR bacteria, compare it with other AMPs and traditional antibiotics, and provide detailed experimental protocols for key assays.

Performance Comparison of Antimicrobial Agents

The antimicrobial activity of this compound and its synthetically enhanced cationic analogue, TsAP-S1, has been evaluated against several microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and selected comparators. It is important to note that the data for other antimicrobial peptides and conventional antibiotics are sourced from various studies and are presented here for contextual comparison; they do not represent a direct head-to-head analysis under identical experimental conditions.

Antimicrobial PeptideStaphylococcus aureus (MIC, µM)Candida albicans (MIC, µM)Escherichia coli (MIC, µM)Hemolytic ActivitySource
This compound 120160160Low (4% at 160 µM)[1]
TsAP-S1 (enhanced) 2.52.55High (30% at 5 µM)[1]
TsAP-2 510>320High (18% at 20 µM)[1]
Conventional AntibioticTarget OrganismMIC Range (µg/mL)Notes
Vancomycin Methicillin-Resistant Staphylococcus aureus (MRSA)0.125 - 2Treatment failures have been reported at higher end of susceptible range.[2][3][4][5][6]
Ciprofloxacin Pseudomonas aeruginosa≤1 to >32Resistance is common and can develop during therapy.[7][8][9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the Minimum Inhibitory Concentration (MIC) and Hemolytic Activity assays, which are fundamental in the evaluation of antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of antimicrobial peptides.

Materials:

  • Test antimicrobial peptide (e.g., this compound)

  • Bacterial strains (e.g., MDR S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into CAMHB and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of the Antimicrobial Peptide: The antimicrobial peptide is serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: An equal volume of the standardized bacterial inoculum is added to each well containing the serially diluted peptide.

  • Controls: Positive (bacteria in broth without peptide) and negative (broth only) controls are included on each plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Activity Assay

This assay is essential for evaluating the cytotoxicity of antimicrobial peptides against mammalian cells, using red blood cells (RBCs) as a model.

Materials:

  • Test antimicrobial peptide (e.g., this compound)

  • Freshly drawn human or sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control for 100% hemolysis)

  • Sterile 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Preparation of Red Blood Cells: RBCs are washed three times with PBS by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).

  • Serial Dilution of the Antimicrobial Peptide: The peptide is serially diluted in PBS in a 96-well microtiter plate.

  • Incubation: An equal volume of the 4% RBC suspension is added to each well containing the diluted peptide. The plate is then incubated at 37°C for 1 hour.

  • Controls: Wells with RBCs in PBS serve as the negative control (0% hemolysis), and wells with RBCs in 1% Triton X-100 serve as the positive control (100% hemolysis).

  • Centrifugation: The plate is centrifuged to pellet the intact RBCs.

  • Measurement of Hemoglobin Release: The supernatant from each well is transferred to a new flat-bottom 96-well plate, and the absorbance is measured at 540 nm to quantify the amount of hemoglobin released.

  • Calculation of Percent Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Mechanism of Action: A Generalized View for Scorpion Venom Peptides

The primary mechanism of action for many antimicrobial peptides, including those derived from scorpion venom, involves the disruption of the bacterial cell membrane. This interaction is largely driven by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space TsAP1 This compound Peptide (Cationic, Amphipathic) MembraneSurface Negatively Charged Membrane Surface TsAP1->MembraneSurface Electrostatic Attraction PoreFormation Pore Formation/ Membrane Disruption MembraneSurface->PoreFormation Hydrophobic Interaction & Peptide Aggregation IonLeakage Ion Leakage (K+, Mg2+) PoreFormation->IonLeakage MetaboliteEfflux Efflux of Essential Metabolites (e.g., ATP) PoreFormation->MetaboliteEfflux CellDeath Cell Death IonLeakage->CellDeath MetaboliteEfflux->CellDeath

Caption: Generalized mechanism of this compound induced membrane disruption.

This diagram illustrates a proposed model where the cationic this compound peptide is initially attracted to the anionic bacterial membrane. Subsequent hydrophobic interactions lead to the insertion of the peptide into the lipid bilayer, causing membrane permeabilization and the formation of pores. This disruption results in the leakage of essential ions and metabolites, ultimately leading to bacterial cell death.

Future Perspectives

This compound and its analogues represent a promising avenue for the development of novel therapeutics against multidrug-resistant bacteria. The data presented herein highlight the potent in vitro activity of these peptides. However, further research is warranted to fully elucidate their therapeutic potential. Future studies should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of this compound with other leading AMPs and conventional antibiotics against a broad panel of clinical MDR isolates are crucial for establishing its relative efficacy.

  • In Vivo Efficacy and Toxicity: Comprehensive in vivo studies are necessary to evaluate the therapeutic efficacy, pharmacokinetic properties, and systemic toxicity of this compound in animal models of infection.

  • Mechanism of Resistance: Investigating the potential for bacteria to develop resistance to this compound is essential for predicting its long-term viability as a therapeutic agent.

References

Unraveling TsAP-1: A Tale of Two Molecules and a Clarification on "Synthetic vs. Natural"

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, precise terminology is paramount. A query into "TsAP-1" reveals a fascinating case of mistaken identity, where two distinct molecules with different origins and functions are often conflated. This guide clarifies the identities of this compound, the scorpion venom peptide, and TSAP6, the mammalian protein, and addresses the concept of "synthetic versus natural" in the context of their scientific study.

It is crucial to note that a direct comparative study of "synthetic vs. natural this compound" as a single entity is not scientifically feasible, as the term refers to two separate molecules. The research on the this compound peptide involves synthetic replication for functional analysis, not a comparison with a continuously harvested "natural" counterpart. For the TSAP6 protein, the concept of a "synthetic" version for direct comparative studies of biological function is not applicable in the same manner as for a short peptide.

This compound: The Scorpion Peptide with Therapeutic Potential

This compound is a 17-amino acid, amidated linear peptide originally discovered in the venom of the Brazilian yellow scorpion, Tityus serrulatus.[1] Its primary biological activities are antimicrobial and anticancer.[1]

Key Characteristics of this compound Peptide:
  • Antimicrobial Activity: this compound demonstrates activity against various microorganisms, although it is considered to be of low potency with Minimum Inhibitory Concentrations (MICs) in the range of 120-160 μM against test organisms.[1]

  • Anticancer Activity: The peptide has been tested against human cancer cell lines, but it was found to be ineffective against three out of the five cell lines tested.[1]

  • Hemolytic Activity: this compound exhibits low hemolytic (red blood cell-destroying) activity, which is a desirable trait for potential therapeutic agents.[1]

  • Synthetic Analogs: Researchers have created a synthetic, enhanced cationic analogue of this compound, named TsAP-S1, by substituting four neutral amino acid residues with lysine residues. This modification dramatically increased its antimicrobial potency.[1]

TSAP6: The p53-Inducible Protein Regulating Cell Fate

TSAP6, also known as STEAP3, is a protein encoded by a p53-inducible gene in mammals.[2][3][4][5] It plays a crucial role in fundamental cellular processes.

Key Functions of TSAP6 Protein:
  • Apoptosis and Cell Cycle Regulation: TSAP6 is involved in regulating apoptosis (programmed cell death) and the cell cycle.[2][3][4] It can enhance the susceptibility of cells to apoptosis and has been shown to interact with Nix, a pro-apoptotic protein, and the Myt1 kinase, a regulator of the G2/M cell cycle transition.[2][3][4][6]

  • Exosome Secretion: TSAP6 is essential for exosome production and secretion.[5] Exosomes are small vesicles involved in intercellular communication and the secretion of various molecules. The DNA damage-induced, p53-dependent exosomal secretory pathway is compromised in the absence of TSAP6.[5]

  • Tumor Suppression: As a p53 target gene, TSAP6 is implicated in tumor suppression pathways.[2][3][4] However, some studies have also linked higher TSAP6 protein levels to shorter overall survival in certain cancers, suggesting a complex role in malignancy.[7]

  • Cellular Localization: TSAP6 is a glycosylated protein found in the trans-Golgi network, endosomal-vesicular compartment, and the cytoplasmic membrane.[5] It is predicted to have five to six transmembrane domains.[3][4][8]

The Misconception of "Synthetic vs. Natural"

The request for a comparative study of "synthetic vs. natural this compound" stems from a misunderstanding of how these molecules are studied.

  • For the this compound peptide: The "natural" form is the minute quantity present in scorpion venom. For practical and ethical reasons, researchers do not continuously harvest venom to perform extensive experiments. Instead, once the peptide's amino acid sequence is determined, it is chemically synthesized in the laboratory. This "synthetic" version is then used for all subsequent functional and structural studies. Therefore, the relevant comparison is not between a "natural" and "synthetic" version of the same peptide, but rather between the initial synthetic replicate and its synthetically modified analogs (like TsAP-S1) to explore structure-activity relationships.[1]

  • For the TSAP6 protein: TSAP6 is a complex, multi-domain transmembrane protein. The concept of a "synthetic" version for direct biological comparison is not applicable in the same way as for a small peptide. The function of TSAP6 is studied using genetic and molecular biology techniques, such as:

    • Gene knockout/knockdown: Creating cells or animal models (like TSAP6-null mice) that lack the gene for TSAP6 to observe the functional consequences.[5]

    • Overexpression: Introducing the TSAP6 gene into cells to produce higher than normal levels of the protein and study its effects.[2][3]

    • Antibodies: Using antibodies to detect and quantify the "natural" protein produced by cells.[2][3][4]

Summary of Key Differences

FeatureThis compound (Peptide)TSAP6 (Protein)
Origin Venom of the scorpion Tityus serrulatusp53-inducible gene in mammals
Molecular Nature 17-amino acid peptide488-amino acid transmembrane protein
Primary Function Antimicrobial and anticancer activityRegulation of apoptosis, cell cycle, and exosome secretion
"Synthetic" Context Chemically synthesized for research purposesNot applicable for direct functional comparison
"Natural" Context The original peptide isolated from venomThe protein endogenously expressed in cells

Due to the fundamental differences between these two molecules and the inapplicability of a direct "synthetic vs. natural" comparison as initially requested, it is not possible to provide comparative data tables, experimental protocols, or signaling pathway diagrams for a unified "this compound." The experimental approaches and the very nature of the scientific questions being asked are entirely different for the this compound peptide and the TSAP6 protein. Researchers interested in these molecules should refer to the specific literature for each to understand their distinct biological roles and the methodologies used to study them.

References

Statistical Validation of TsAP-1 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data for the antimicrobial and anticancer peptide TsAP-1, alongside its analogue TsAP-2 and their synthetic derivatives. Detailed experimental protocols, statistical validation methodologies, and a hypothesized signaling pathway for its anticancer activity are presented to support further research and development.

Comparative Performance Data

The following tables summarize the quantitative experimental results for this compound and its comparators, TsAP-2, and their enhanced cationic analogues, TsAP-S1 and TsAP-S2.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)

PeptideStaphylococcus aureusCandida albicansEscherichia coli
This compound 120-160120-160120-160
TsAP-2 510>320
TsAP-S1 2.52.55
TsAP-S2 N/AN/A5

Data sourced from publicly available research.[1] N/A indicates data not available.

Table 2: Hemolytic and Cytotoxic Activity

PeptideHemolytic Activity (at concentration)IC50 (µM) against Human Cancer Cell Lines
This compound 4% at 160 µMIneffective against 3 of 5 tested lines
TsAP-2 18% at 20 µMInhibited all 5 tested lines
TsAP-S1 30% at 5 µMEnhanced potency against all 5 lines
TsAP-S2 N/A0.83 - 2.0

Data sourced from publicly available research.[1] IC50 values for TsAP-2 and TsAP-S1 were not specified in the abstract. N/A indicates data not available.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the statistical validation of the results.

Peptide Synthesis and Purification
  • Method: Solid Phase Peptide Synthesis (SPPS).

  • Procedure: Peptides (this compound, TsAP-2, and their synthetic analogues) are synthesized using a microwave-assisted peptide synthesizer. Rink-amide MBHA resin is typically used. The synthesis follows a standard Fmoc/tBu strategy with HBTU/HOBt coupling of protected amino acids. Deprotection of the Fmoc group is achieved using 20% piperidine in NMP.

  • Purification: The synthesized peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The identity and purity of the peptides are confirmed by MALDI-TOF mass spectrometry and analytical HPLC.

Antimicrobial Activity Assay (MIC Determination)
  • Method: Broth microdilution method.

  • Procedure:

    • Bacterial and fungal strains (S. aureus, C. albicans, E. coli) are cultured to a logarithmic growth phase.

    • The microbial suspension is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

    • Two-fold serial dilutions of the peptides are prepared in a 96-well microtiter plate.

    • An equal volume of the microbial suspension is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • Endpoint: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible microbial growth.

Hemolytic Activity Assay
  • Method: Spectrophotometric measurement of hemoglobin release from red blood cells.

  • Procedure:

    • Fresh human red blood cells (hRBCs) are washed and resuspended in a buffered saline solution.

    • Serial dilutions of the peptides are incubated with the hRBC suspension for a specified time (e.g., 1 hour) at 37°C.

    • The samples are centrifuged, and the supernatant is collected.

    • The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify hemoglobin release.

  • Controls: A negative control (buffer only) and a positive control (a cell-lysing agent like Triton X-100) are included to determine 0% and 100% hemolysis, respectively.

In Vitro Cytotoxicity Assay (IC50 Determination)
  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the peptides for a defined period (e.g., 48 or 72 hours).

    • The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Statistical Validation of Experimental Results

Rigorous statistical analysis is crucial for the validation of in vitro experimental data.

Statistical Analysis of MIC Data
  • Data Transformation: MIC values, which are obtained from serial dilutions, represent interval-censored data. For statistical analysis, it is common to log-transform the MIC values (e.g., log2 transformation) to achieve a more normal distribution.

  • Descriptive Statistics: For each peptide and microbial strain, the geometric mean of the MICs and the range should be reported.

  • Hypothesis Testing: To compare the antimicrobial activity between different peptides, non-parametric tests such as the Mann-Whitney U test (for two groups) or the Kruskal-Wallis test (for more than two groups) are appropriate due to the nature of MIC data. A p-value of < 0.05 is typically considered statistically significant.

Statistical Validation of Cytotoxicity Assays
  • Dose-Response Analysis: The relationship between the peptide concentration and cell viability is modeled using a non-linear regression analysis, typically a sigmoidal dose-response curve (variable slope). From this curve, the IC50 value is determined.

  • Confidence Intervals: The 95% confidence interval for the IC50 value should be calculated and reported to indicate the precision of the estimate.

  • Goodness of Fit: The R-squared value should be reported to assess how well the dose-response model fits the experimental data.

  • Comparative Analysis: To compare the cytotoxicity of different peptides, the IC50 values can be statistically compared using an F-test or an extra sum-of-squares F test.

Visualizations

Hypothesized Signaling Pathway for this compound Anticancer Activity

While the precise signaling pathway for this compound's anticancer activity has not been fully elucidated, a plausible mechanism, based on the action of other anticancer peptides, involves membrane disruption and induction of apoptosis.

G TsAP1 This compound Peptide Membrane Cancer Cell Membrane TsAP1->Membrane Binding Disruption Membrane Disruption Membrane->Disruption Influx Ion Influx (Ca2+) Disruption->Influx Mitochondria Mitochondria Influx->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by this compound.

Experimental Workflow for In Vitro Assays

The following diagram illustrates the general workflow for the antimicrobial and cytotoxicity assays.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Peptide Peptide Synthesis & Purification Incubation Incubation with Peptide Dilutions Peptide->Incubation Culture Cell/Microbe Culture Culture->Incubation Measurement Endpoint Measurement Incubation->Measurement Stats Statistical Analysis Measurement->Stats

Caption: General experimental workflow for in vitro assays.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of TsAP-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of a hypothetical substance, "TsAP-1," based on established best practices for hazardous chemical waste management.

Disclaimer: The following procedures are a general framework. It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical you are working with and to adhere to your institution's Environmental Health and Safety (EHS) guidelines. The information provided here is intended to supplement, not replace, official safety protocols.

Safety Data Overview

A thorough understanding of a chemical's properties is the first step in safe handling and disposal. The following table outlines the kind of essential quantitative data that should be obtained from the substance-specific Safety Data Sheet (SDS).[1][2]

PropertyValueSource
Chemical Name [Insert Full Chemical Name][e.g., Manufacturer's SDS]
Molecular Formula [Insert Molecular Formula][e.g., Manufacturer's SDS]
Appearance [e.g., Solid, Liquid, Colorless][e.g., Manufacturer's SDS]
Primary Hazard(s) [e.g., Corrosive, Toxic, Flammable][e.g., Manufacturer's SDS]
Storage Temperature [e.g., -20°C, Room Temperature][e.g., Manufacturer's SDS]
CAS Number [Insert CAS Number][e.g., Manufacturer's SDS]

Experimental Protocols: Step-by-Step Disposal Procedures for this compound

The following protocol outlines the essential steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate personal protective equipment as specified in the SDS. This typically includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]

  • Lab Coat: A standard laboratory coat is mandatory to protect from splashes.[3]

  • Additional PPE: Depending on the hazards of this compound, a face shield or respirator may be necessary.[4]

2. Waste Collection and Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: All waste containing this compound must be collected in a designated, leak-proof, and clearly labeled waste container.[3] The container should be compatible with the chemical properties of this compound.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name of this compound, and any associated hazard symbols (e.g., corrosive, toxic).[1]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[5] For instance, acidic waste should not be mixed with bleach.

3. In-Lab Neutralization or Treatment (If Applicable): Some chemical waste may require neutralization or deactivation before disposal. This step is highly specific to the chemical properties of this compound and should only be performed if explicitly stated in a validated protocol or the SDS. For example, a corrosive acid might be neutralized with a weak base. Always perform such procedures in a fume hood and monitor for any signs of a reaction, such as heat generation or gas evolution.

4. Final Disposal:

  • Container Sealing: Once the waste container is three-quarters full, securely seal the lid.[6] Do not overfill containers.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from general lab traffic while awaiting pickup.

  • EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[6] They are trained professionals who will ensure the waste is disposed of in accordance with all local, state, and federal regulations.[7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult this compound SDS and Institutional Protocols start->consult_sds identify_hazards Identify Hazards (e.g., Corrosive, Toxic) consult_sds->identify_hazards select_ppe Select Appropriate PPE identify_hazards->select_ppe prepare_waste_container Prepare Labeled, Compatible Waste Container select_ppe->prepare_waste_container segregate_waste Segregate this compound Waste prepare_waste_container->segregate_waste neutralization_check Is In-Lab Neutralization Required/Permitted? segregate_waste->neutralization_check neutralize Perform Neutralization Protocol in Fume Hood neutralization_check->neutralize Yes collect_waste Collect Waste in Designated Container neutralization_check->collect_waste No neutralize->collect_waste store_waste Securely Store Sealed Container in Designated Area collect_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Logical workflow for the proper disposal of this compound.

References

Essential Safety and Handling of TsAP-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the handling of TsAP-1, a bioactive peptide derived from scorpion venom. The following procedures for personal protective equipment (PPE), operational steps, and disposal are designed to ensure a secure laboratory environment for researchers, scientists, and drug development professionals. Given that the full toxicological properties of this compound may not be completely understood, it is crucial to handle it as a potentially hazardous substance.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure to potentially hazardous biological materials like this compound. A risk assessment should be conducted for any new or non-routine procedure involving this peptide.

Summary of Recommended PPE for Handling this compound

PPE Category Minimum Requirement Recommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coat. Chemical-resistant or disposable coveralls.
Hand Protection Disposable nitrile gloves (double gloving is recommended).[1] Silver Shield gloves worn under disposable nitrile gloves for enhanced protection.[2]
Eye & Face Protection Safety glasses with side shields (marked with "Z87").[1] A full-face shield or safety goggles should be used when there is a risk of splashing.[1][2]
Respiratory Protection Generally not required for small quantities in solution within a well-ventilated area.[1] An N95 respirator or higher (e.g., a full-face air-purifying respirator) is necessary if there is a risk of aerosolization or when handling the lyophilized powder.[1][2]

| Foot Protection | Closed-toe shoes. | Chemical-resistant boots. |

Operational Plan: From Receipt to Experimentation

A systematic workflow is critical to minimize contamination and accidental exposure. All personnel handling this compound must be trained on these procedures.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any damage or leaks. If compromised, handle it within a chemical fume hood and wear appropriate PPE.

  • Storage of Lyophilized Peptide : For long-term storage, keep lyophilized this compound at -20°C or, preferably, -80°C in a tightly sealed container.[3][4] To prevent degradation from moisture and oxidation, consider storing the vial within a secondary container with a desiccant.[3]

  • Storage of Reconstituted Peptide : For short-term use, store reconstituted this compound in solution at 4°C for up to a week.[3] For longer-term storage, create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][5]

Peptide Storage Conditions

Storage Duration Form Temperature Key Considerations
Short-Term Lyophilized -20°C Tightly sealed vial, protected from light.[3][5]
Long-Term Lyophilized -80°C Purge vial with inert gas (argon or nitrogen) if peptide is sensitive to oxidation.[3][5]
Short-Term Reconstituted 4°C (up to one week) Use a sterile, appropriate buffer.

| Long-Term | Reconstituted | -20°C to -80°C | Store in single-use aliquots to prevent freeze-thaw cycles.[3] |

Handling and Experimental Protocols
  • Work Environment : All handling of this compound, especially the lyophilized powder, should be conducted in a designated clean area, such as a laminar flow hood or a chemical fume hood, to prevent inhalation and contamination.[4][6]

  • Reconstitution :

    • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to minimize moisture condensation.

    • Use a sterile, high-quality solvent or buffer appropriate for your experimental needs.

    • To dissolve, gently swirl or vortex the vial. Avoid vigorous shaking, as this can cause the peptide to aggregate or degrade.[7]

  • Experimental Use :

    • Always wear the appropriate PPE as detailed in the table above.

    • Use sterile pipette tips and tubes to prevent contamination of the stock solution.

    • After use, securely cap the vial and return it to the proper storage conditions promptly.

G Figure 1. Experimental Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Peptide Handling cluster_disposal Cleanup & Disposal PPE Don Appropriate PPE Workspace Prepare Sanitized Workspace (e.g., Laminar Flow Hood) PPE->Workspace Materials Gather Sterile Materials (e.g., Vials, Pipettes, Solvents) Workspace->Materials Reconstitute Reconstitute Lyophilized Peptide Materials->Reconstitute Aliquot Aliquot into Working Solutions Reconstitute->Aliquot Experiment Perform Experiment Aliquot->Experiment Decontaminate Decontaminate Workspace Experiment->Decontaminate Dispose Dispose of Waste per Protocol Decontaminate->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.